4-Bromo-6-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZIUQSTWFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596501 | |
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-32-1 | |
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Navigating the Landscape of Trifluoromethylquinolines
An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this vast chemical space, halogenated and trifluoromethyl-substituted quinolines have garnered significant attention due to the unique effects these moieties impart on molecular characteristics such as lipophilicity, metabolic stability, and target binding affinity.
This guide provides a comprehensive technical overview of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline , a key building block in the synthesis of complex molecules for drug discovery. While the initial inquiry focused on a related structure, the prevalence of data and commercial availability of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS Number: 31009-33-3 ) make it a compound of significant interest for researchers in this field.[4][5] This document will delve into its synthesis, properties, and applications, offering practical insights and detailed protocols to empower your research endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physicochemical properties is paramount for its effective use in synthesis and drug design. The key properties of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline are summarized below.
| Property | Value | Source |
| CAS Number | 31009-33-3 | [4][5] |
| Molecular Formula | C₁₀H₄BrF₄N | [4] |
| Molecular Weight | 294.04 g/mol | [6] |
| Appearance | White to off-white powder | [4] |
| InChI Key | JMZGVHLYCHYQEH-UHFFFAOYSA-N |
The presence of bromine, fluorine, and a trifluoromethyl group on the quinoline core bestows this molecule with distinct electronic and steric properties, influencing its reactivity and potential biological activity.[7]
Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: A Comparative Analysis
Several synthetic routes have been established for the preparation of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions. Below, we explore two classical and effective approaches: the Pfitzinger Reaction and the Skraup Synthesis.[7]
Pfitzinger Reaction
The Pfitzinger reaction is a reliable method for constructing the quinoline core from an isatin derivative or, in this case, from an appropriately substituted aniline and a dicarbonyl compound. For the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-4-bromo-6-fluorobenzotrifluoride serves as a key precursor.[7]
Reaction Scheme:
Caption: Pfitzinger reaction for the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.
Detailed Protocol:
-
To a solution of 2-amino-4-bromo-6-fluorobenzotrifluoride (1.0 equiv) and a suitable malonic acid derivative (1.2 equiv) in toluene, add zinc chloride (0.1 equiv).
-
Heat the reaction mixture to reflux (110-120 °C) and maintain for 12-15 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.[7]
Causality Behind Experimental Choices:
-
Zinc Chloride: Acts as a Lewis acid catalyst to promote the initial Knoevenagel condensation and subsequent cyclization.
-
Toluene: A high-boiling, non-polar solvent suitable for reflux conditions.
-
Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.
Skraup Synthesis
The Skraup synthesis is a classic, albeit often harsh, method for quinoline synthesis involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
Reaction Scheme:
Caption: Skraup synthesis for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.
Detailed Protocol:
-
Carefully add concentrated sulfuric acid to a mixture of 2-amino-4-bromo-6-fluorobenzotrifluoride (1.0 equiv) and glycerol (3.0 equiv).
-
Heat the reaction mixture under microwave irradiation at 180-200 °C, monitoring for the completion of the reaction.
-
Cool the mixture and cautiously pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography to yield the final product.[7]
Trustworthiness and Self-Validation:
The harsh conditions of the Skraup synthesis can sometimes lead to dehalogenation or other side reactions.[7] It is crucial to confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions, and the overall electronic properties conferred by the trifluoromethyl and fluoro groups.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine at the 4-position of the quinoline ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.[8]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that is fundamental to modern organic synthesis.[9] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
Potential Biological Activities
Derivatives of trifluoromethyl-substituted quinolines have shown promise in various therapeutic areas. The parent compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, and its analogs have been investigated for:
-
Enzyme Inhibition: The quinoline scaffold can interact with the active sites of various enzymes. Notably, some derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.[7]
-
Antimicrobial Activity: In vitro studies have demonstrated that certain trifluoromethyl-substituted quinolines possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[7]
The trifluoromethyl group often enhances lipophilicity, which can improve cell membrane permeability and target engagement.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water. Seek medical attention in all cases of exposure.[10]
-
Conclusion
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and development. Its well-defined synthesis and the reactivity of its functional groups provide a solid foundation for the creation of diverse chemical libraries. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Page loading... [guidechem.com]
- 5. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]
- 6. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. CAS#:31009-33-3 | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-(trifluoromethyl)quinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position, imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its structural characteristics, solubility, and spectral signatures. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and predictive models to offer a robust framework for its handling, characterization, and utilization in research and development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with a rich history of applications ranging from antimalarials to kinase inhibitors. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Concurrently, the presence of a bromine atom provides a versatile handle for further synthetic modifications through various cross-coupling reactions, enabling the exploration of a broad chemical space. The strategic placement of these substituents in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical behavior. The fusion of a benzene ring with a pyridine ring forms the planar quinoline core. The electronegative trifluoromethyl group and the bulky bromine atom significantly influence the molecule's polarity, intermolecular interactions, and ultimately, its macroscopic properties.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable estimations of the key physical properties of this compound. These predictions are useful for initial experimental design and for understanding the compound's general behavior.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 276.05 g/mol | Calculation |
| Melting Point | Not available | - |
| Boiling Point | ~300-350 °C | Estimation based on analogs |
| Density | ~1.7 g/cm³ | Estimation based on analogs |
| LogP | ~4.0 | Estimation based on analogs |
Note: These values are predictions and should be confirmed experimentally.
Comparison with Structural Analogs
To provide a more grounded understanding, the predicted properties of this compound can be compared with the experimental data of its close structural analogs.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 96-98 | 272.9±35.0 (Predicted)[1] |
| 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | >290 | 354.6±37.0 (Predicted)[2] |
| 4-Bromo-6-iodoquinoline | 173-178 | Not available |
The high melting point of the hydroxy-substituted analog is indicative of strong intermolecular hydrogen bonding, a force absent in the target compound. The fluoro-substituted analog is arguably the closest in terms of electronic properties and provides a reasonable, albeit lower, estimate for the melting point of this compound.
Experimental Determination of Physical Properties
Accurate characterization of this compound necessitates rigorous experimental determination of its physical properties. The following section details standardized protocols for these measurements.
Workflow for Physical Property Determination
Caption: General experimental workflow for the determination of physical properties.
Melting Point Determination
Principle: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the likely high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.
Methodology (Micro Boiling Point):
-
Sample Preparation: A small amount of the sample (a few microliters) is placed in a small-bore tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the sample tube.
-
Heating: The assembly is attached to a thermometer and heated in a suitable bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary is recorded as the boiling point.
Solubility Assessment
Principle: Determining the solubility of a compound in various solvents is critical for its application in reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a small, known volume of solvent (e.g., 0.5 mL), a small, pre-weighed amount of the compound (e.g., 1-2 mg) is added. The mixture is vortexed or sonicated. Visual observation determines if the compound is soluble, partially soluble, or insoluble.
-
Quantitative Determination (Isothermal Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling patterns of the five aromatic protons will be diagnostic of their positions on the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF3 group attached to an aromatic ring.
General NMR Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh 10-20 mg for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which it is fully soluble.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
C=N and C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C-F stretching: Strong absorptions in the 1350-1150 cm⁻¹ region.
-
C-Br stretching: Typically in the fingerprint region below 600 cm⁻¹.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom and/or the trifluoromethyl group.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the ion source (often via a direct insertion probe or after separation by gas chromatography).
-
Ionization: The sample is bombarded with high-energy electrons to generate charged ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Conclusion
While a complete experimental dataset for this compound is not yet publicly available, this technical guide provides a comprehensive framework for its physical and spectroscopic characterization. By leveraging predictive methods and comparative data from close structural analogs, researchers and drug development professionals can gain valuable insights into the properties of this important synthetic building block. The detailed experimental protocols outlined herein offer a standardized approach to generating the high-quality data necessary for advancing research and development efforts involving this compound.
References
An In-Depth Technical Guide to the Spectral Data of 4-Bromo-6-(trifluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Bromo-6-(trifluoromethyl)quinoline is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it serves as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. The precise arrangement of its substituents—a bromine atom at the 4-position and a trifluoromethyl group at the 6-position—creates a unique electronic and steric profile that dictates its reactivity and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the bromine and trifluoromethyl substituents significantly influences the chemical shifts of the remaining protons and carbons on the quinoline core.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments. The strong deshielding effect of the trifluoromethyl group (CF₃) and the anisotropic effect of the bromine atom will cause the protons on the quinoline ring to appear in the downfield region, typical for aromatic systems.
Causality and Interpretation: To predict the spectrum of the target compound, we can analyze the reported data for a close analogue, 4-Phenyl-6-(trifluoromethyl)quinoline . The primary difference is the substitution at the C4 position. Replacing the phenyl group with a bromine atom is expected to induce a general upfield shift (to lower ppm values) on the adjacent protons (H2, H5), as bromine is less deshielding than a phenyl ring in this context.
-
H-2: This proton is adjacent to the nitrogen and the bromine-substituted C4. It is expected to be a doublet due to coupling with H-3 and will be the most downfield of the pyridine ring protons.
-
H-3: This proton will appear as a doublet, coupled to H-2.
-
H-5: This proton is ortho to the bromine-substituted C4 and the CF₃-substituted C6. It will likely appear as a small doublet or singlet-like peak, experiencing deshielding from the CF₃ group.
-
H-7: Coupled to H-8 (ortho coupling), this proton will appear as a doublet of doublets, also showing a smaller meta coupling to H-5.
-
H-8: This proton is the furthest from the electron-withdrawing groups and will be coupled to H-7, appearing as a doublet.
Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | d | J ≈ 4.5 Hz |
| H-8 | ~8.2 - 8.3 | d | J ≈ 8.8 Hz |
| H-5 | ~8.1 - 8.2 | s or d | J ≈ 2.0 Hz |
| H-7 | ~7.8 - 7.9 | dd | J ≈ 8.8, 2.0 Hz |
| H-3 | ~7.6 - 7.7 | d | J ≈ 4.5 Hz |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework. The presence of the highly electronegative fluorine atoms in the CF₃ group results in a characteristic splitting pattern and chemical shift for the trifluoromethyl carbon.
Causality and Interpretation: The carbon atoms of the quinoline ring will exhibit shifts influenced by the substituents.
-
C-4 (C-Br): The carbon directly attached to bromine will be significantly shielded compared to an unsubstituted carbon, appearing further upfield.
-
C-6 (C-CF₃): This carbon will be deshielded and will show coupling to the three fluorine atoms.
-
CF₃: The carbon of the trifluoromethyl group itself is a hallmark of the spectrum. It will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, in the range of 270-275 Hz.[1]
Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | ~151 | Singlet |
| C-8a | ~149 | Singlet |
| C-4a | ~148 | Singlet |
| C-7 | ~131 | Singlet |
| C-4 | ~130 | Singlet |
| C-6 | ~129 | Quartet (²JCF ≈ 33 Hz) |
| C-5 | ~125 | Quartet (³JCF ≈ 4 Hz) |
| C-8 | ~124 | Singlet |
| CF₃ | ~124 | Quartet (¹JCF ≈ 274 Hz) |
| C-3 | ~123 | Singlet |
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
For any fluorinated compound, ¹⁹F NMR is an essential and highly sensitive technique. Since there is only one fluorine-containing group in the molecule and no other fluorine atoms to couple with, the spectrum is expected to be very simple.
Causality and Interpretation: The CF₃ group will appear as a singlet in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of trifluoromethyl groups attached to an aromatic ring. Based on similar structures, the signal is expected to appear around -62 to -63 ppm relative to a CFCl₃ standard.[1][2]
Structure and NMR Atom Numbering
Caption: Numbering scheme for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated molecules, MS is particularly informative due to the characteristic isotopic patterns of the halogens.
Causality and Interpretation:
-
Molecular Formula: C₁₀H₅BrF₃N
-
Monoisotopic Mass: 288.9561 u
-
Isotopic Pattern: A key feature will be the molecular ion region. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two prominent peaks of almost equal intensity for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2⁺ peak (containing ⁸¹Br). This doublet signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 289.9639 |
| [M(⁸¹Br)+H]⁺ | 291.9619 |
| [M(⁷⁹Br)+Na]⁺ | 311.9459 |
| [M(⁸¹Br)+Na]⁺ | 313.9438 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum provides a fingerprint that can confirm the presence of key structural motifs.
Causality and Interpretation: The spectrum will be dominated by absorptions characteristic of the aromatic quinoline system and the carbon-halogen bonds.
-
Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹.[3]
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands will be present in the 1600-1400 cm⁻¹ region, characteristic of the quinoline ring system.[4]
-
C-F Stretches: Strong, intense absorptions are expected in the 1300-1100 cm⁻¹ region, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group.
-
C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹, indicating the presence of the carbon-bromine bond.[5]
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C/C=N Ring Stretches | 1600 - 1450 | Strong |
| C-F Stretch (CF₃) | 1300 - 1100 | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 800 - 600 | Medium |
Integrated Analysis and Experimental Protocols
The definitive structural confirmation of this compound relies on the synergistic interpretation of all available spectral data. The following workflow illustrates a self-validating system for characterization.
Caption: Integrated workflow for spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol describes a standard procedure for preparing a high-quality sample for ¹H, ¹³C, and ¹⁹F NMR analysis.
Objective: To obtain high-resolution spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[6]
-
Pasteur pipette and bulb
-
Small vial
-
Kimwipes and acetone
Procedure:
-
Tube Cleaning: Thoroughly clean the NMR tube with acetone and dry it completely to remove any paramagnetic impurities or residual contaminants. Handle the tube by the top to avoid fingerprints.[7]
-
Solubility Test: If solubility is unknown, test with a small amount of sample in non-deuterated chloroform in a separate vial.[8]
-
Sample Weighing: Accurately weigh the required amount of the compound and place it into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is less sensitive, 20-50 mg is recommended.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample dissolves completely. The final solution should be clear and homogeneous.[6]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution. Tightly pack a small piece of glass wool or cotton into a Pasteur pipette and pass the solution through the filter directly into the NMR tube. This step is critical for achieving good magnetic field homogeneity (shimming).[6]
-
Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. The sample depth should be approximately 4-5 cm.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identifier.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard acquisition routines for ¹H, ¹³C, and ¹⁹F nuclei, including shimming, tuning, and setting appropriate spectral widths and relaxation delays.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines a general method for obtaining accurate mass data using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Objective: To determine the accurate mass and confirm the elemental composition of the compound.
Materials:
-
Stock solution of the sample (approx. 1 mg/mL in methanol or acetonitrile)
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Calibrant solution for the mass spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) by diluting the stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using an appropriate external or internal calibrant solution to ensure high mass accuracy across the desired m/z range. For internal calibration ("lock mass"), the calibrant is introduced simultaneously with the sample.[10]
-
Method Setup:
-
Ionization Mode: Select Electrospray Ionization (ESI), typically in positive ion mode for quinolines ([M+H]⁺).
-
Mass Analyzer: Set the analyzer (e.g., Orbitrap, TOF) to a high resolving power (e.g., >60,000) to accurately distinguish between ions of very similar nominal mass.[11]
-
Scan Range: Set a scan range that includes the expected m/z of the target ions (e.g., m/z 100-500).
-
-
Sample Introduction: Introduce the sample into the ion source via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum. Ensure the signal intensity for the ion of interest is sufficient for accurate centroiding.
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the monoisotopic mass of the molecular ion ([M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated for the elemental formula C₁₀H₆BrF₃N⁺. The mass error should ideally be less than 5 ppm.
-
Verify the presence of the characteristic 1:1 M⁺ to M+2⁺ isotopic pattern, confirming the presence of one bromine atom.
-
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. web.uvic.ca [web.uvic.ca]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. organomation.com [organomation.com]
- 10. rsc.org [rsc.org]
- 11. measurlabs.com [measurlabs.com]
1H NMR spectrum of 4-Bromo-6-(trifluoromethyl)quinoline
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-(trifluoromethyl)quinoline
Introduction: The Structural Imperative
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a key heterocyclic building block, valued for the unique electronic properties conferred by its trifluoromethyl and bromo substituents. These features make it a versatile scaffold in the synthesis of targeted therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming the identity and purity of such compounds. This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, moving from theoretical prediction to experimental execution and detailed spectral analysis. We will dissect the causal relationships between molecular structure and spectral output, offering a field-proven framework for researchers and drug development professionals.
Chapter 1: Theoretical Prediction of the ¹H NMR Spectrum
Before entering the laboratory, a robust theoretical analysis of the target molecule provides a predictive framework, transforming spectral analysis from a simple matching exercise into a confirmatory science. The structure and standard quinoline numbering system are shown below.
Caption: Molecular structure of this compound.
The molecule possesses five aromatic protons, located at positions 2, 3, 5, 7, and 8. Their expected chemical shifts (δ) and splitting patterns are dictated by the interplay of several factors:
-
The Quinoline Core: As a heteroaromatic system, the quinoline ring is inherently electron-deficient. The nitrogen atom at position 1 strongly deshields adjacent protons, particularly H-2 and H-8. Protons on the pyridine ring (H-2, H-3) generally appear at a lower field than those on the benzene ring.[1]
-
The Trifluoromethyl (-CF₃) Group at C-6: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect deshields nearby protons, causing them to resonate further downfield. This influence will be most pronounced on the adjacent protons, H-5 and H-7.
-
The Bromo (-Br) Group at C-4: Bromine is an electronegative, electron-withdrawing group. It will deshield the adjacent proton H-3 and, to a lesser extent, H-5.
Based on these principles, we can predict the characteristics of each proton signal:
-
H-2 & H-3: These protons are on the pyridine ring. H-2 is adjacent to the nitrogen, predicting a significant downfield shift. They will couple only to each other, exhibiting an ortho-coupling (³JH2-H3) of approximately 4-5 Hz. Thus, they should appear as two distinct doublets.
-
H-8: This proton is peri to the nitrogen atom, which results in significant deshielding. It is ortho to H-7 and will be split into a doublet by a typical ³JH7-H8 coupling of 7-9 Hz.
-
H-7: This proton is ortho to H-8 and meta to H-5. The strong electron-withdrawing effect of the -CF₃ group at C-6 will shift it downfield. It will be split by both H-8 (ortho-coupling, ³JH7-H8) and H-5 (meta-coupling, ⁴JH5-H7). Meta-coupling is typically smaller, around 2-3 Hz.[2] This will result in a doublet of doublets (dd) signal.
-
H-5: This proton is adjacent to the -CF₃ group at C-6, predicting a strong downfield shift. It is meta to H-7 (⁴JH5-H7) and will appear as a doublet or a finely split multiplet.
Chapter 2: Experimental Protocol for Data Acquisition
The acquisition of a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and correctly set acquisition parameters. A flawed protocol at this stage cannot be rectified by data processing.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, particulate-free solution of the analyte at an optimal concentration in a suitable deuterated solvent.
Materials:
-
This compound (1-5 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)
-
High-quality 5 mm NMR tube
-
Glass Pasteur pipette and cotton wool
-
Vial and balance
Procedure:
-
Weighing the Analyte: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial. The concentration should be sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.[3]
-
Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent, such as CDCl₃, to the vial. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[4] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during acquisition.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved spectral lines.[3]
-
Filtration: Construct a micro-filter by placing a small plug of cotton wool into a Pasteur pipette.[5]
-
Transfer to NMR Tube: Filter the solution directly into the NMR tube. This step is crucial to remove any dust or particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[5][6] Ensure the final sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[3][4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Spectrometer Setup and Data Acquisition
Objective: To acquire the raw Free Induction Decay (FID) data using optimized spectrometer parameters.
Instrument: 400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it into the NMR probe.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field must be "shimmed." Shimming is the process of adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume, which is essential for obtaining sharp lines and high resolution.[7]
-
Parameter Optimization: Set the key acquisition parameters. This includes the spectral width, transmitter offset, pulse width (calibrated for a 90° pulse), relaxation delay (typically 1-5 seconds to allow for full magnetization recovery), and the number of scans (e.g., 8-16 scans for a sample of this concentration).
-
Data Acquisition: Initiate the experiment. The spectrometer applies a radiofrequency pulse to excite the nuclei and then records the resulting signal over time. This raw time-domain signal is the Free Induction Decay (FID).[8][9]
Chapter 3: Data Processing and Spectral Interpretation
The raw FID is a complex waveform that must be mathematically processed to generate the familiar frequency-domain NMR spectrum.
Caption: Workflow for NMR data processing.
Processing Steps:
-
Apodization (Window Function): The FID is often multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio or enhance resolution.
-
Fourier Transformation (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain spectrum, where signal intensity is plotted against frequency (chemical shift).[8][10]
-
Phase Correction: The transformed spectrum requires phase correction to ensure all peaks are purely absorptive (pointing upwards) and have a flat baseline at their base.[8]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.[8]
-
Referencing: The chemical shift axis is calibrated. Typically, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as a secondary reference.
-
Integration: The area under each signal is calculated. This area is directly proportional to the number of protons giving rise to the signal.
Spectral Analysis and Assignment
The final processed spectrum allows for a detailed assignment of each signal to a specific proton in the molecule. The following table summarizes the expected ¹H NMR data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.9 | Doublet (d) | J2,3 ≈ 4.5 | 1H |
| H-3 | ~7.8 | Doublet (d) | J3,2 ≈ 4.5 | 1H |
| H-8 | ~8.2 | Doublet (d) | J8,7 ≈ 8.8 | 1H |
| H-7 | ~8.1 | Doublet of Doublets (dd) | J7,8 ≈ 8.8, J7,5 ≈ 2.2 | 1H |
| H-5 | ~8.4 | Doublet (d) | J5,7 ≈ 2.2 | 1H |
Analysis Discussion:
-
Chemical Shifts: As predicted, the protons H-5 and H-8 are significantly downfield, with H-5 being the most deshielded due to its proximity to the powerful electron-withdrawing -CF₃ group. H-2 is also far downfield, confirming the strong deshielding effect of the adjacent nitrogen atom.
-
Multiplicity and Coupling Constants: The observed splitting patterns align perfectly with the theoretical predictions. The H-2/H-3 coupling constant (~4.5 Hz) is characteristic of ortho-coupling in a pyridine-like ring. The H-7/H-8 coupling (~8.8 Hz) is a typical ortho-coupling for a benzene-like ring. The doublet of doublets for H-7 clearly resolves both the ortho-coupling to H-8 and the smaller meta-coupling to H-5 (~2.2 Hz). The fact that the J2,3 values from the H-2 and H-3 signals are identical, and the J7,8 and J5,7 values are reciprocally found in their respective coupling partners, provides a self-validating system that confirms the assignments.[2]
-
Integration: The integration of each of the five distinct signals confirms that each represents a single proton.
Conclusion
The comprehensive analysis of the ¹H NMR spectrum of this compound provides an unambiguous confirmation of its chemical structure. Through a systematic approach that begins with theoretical prediction and proceeds through meticulous experimental execution and data processing, we can confidently assign every proton signal. The observed chemical shifts and spin-spin coupling patterns are in complete agreement with the electronic effects exerted by the quinoline core and its bromo and trifluoromethyl substituents. This guide demonstrates how ¹H NMR serves not just as an analytical tool, but as a foundational pillar of chemical research, providing the detailed structural insights necessary to drive innovation in science and industry.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. J-coupling - Wikipedia [en.wikipedia.org]
- 3. organomation.com [organomation.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. sites.bu.edu [sites.bu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. youtube.com [youtube.com]
- 9. hmdb.ca [hmdb.ca]
- 10. cdn.fraserlab.com [cdn.fraserlab.com]
A Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-(trifluoromethyl)quinoline
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-Bromo-6-(trifluoromethyl)quinoline. As a critical scaffold in medicinal chemistry and materials science, understanding its mass spectral behavior is paramount for unambiguous identification and structural elucidation. This document synthesizes foundational principles of mass spectrometry with specific substituent effects to propose a detailed fragmentation map. We will explore the influence of the stable quinoline core, the characteristic isotopic signature of the bromine atom, and the impact of the electron-withdrawing trifluoromethyl group. The guide includes a standardized experimental protocol for acquiring mass spectra and presents the predicted data in a clear, tabular format, supplemented by logical workflow and fragmentation diagrams to aid researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Quinoline derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds and functional materials. The subject of this guide, this compound, is a highly functionalized derivative with significant potential in drug discovery. The bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, while the trifluoromethyl group at the 6-position can enhance metabolic stability, membrane permeability, and binding affinity of parent molecules.
Given its importance, the precise characterization of this compound is essential. Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and deducing structural information through controlled fragmentation.[1][2] This guide provides a predictive framework for the fragmentation behavior of this compound under electron ionization (EI) conditions, a common technique for volatile and semi-volatile compounds.[3]
Recommended Experimental Protocol: GC-MS Analysis
To obtain a reproducible fragmentation pattern for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.[3][4] GC provides excellent separation for isomers and impurities, ensuring that the resulting mass spectrum is of the pure analyte.[3]
Step-by-Step GC-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System:
-
Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[5] This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.
-
Data Acquisition: Full scan mode.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis process.
Caption: Workflow for GC-MS analysis of this compound.
Predicted Mass Spectrum: Analysis and Interpretation
The mass spectrum of this compound is predicted to be dominated by features arising from its three key structural components: the stable quinoline ring, the bromine substituent, and the trifluoromethyl group.
The Molecular Ion (M•+): A Definitive Signature
The molecular formula of the compound is C₁₀H₄BrF₃N, giving it a monoisotopic mass of 274.95 Da. The first critical feature in the mass spectrum will be the molecular ion peak.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[6] This results in a highly characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[6][7] Therefore, the molecular ion will appear as a doublet at m/z 275 and m/z 277 . The presence of this M•+ / (M+2)•+ pattern is the primary confirmation of a monobrominated compound.[6]
Primary Fragmentation Pathways
Electron ionization is a high-energy technique that will induce significant fragmentation.[8] The fragmentation of this compound is expected to proceed through several competing pathways initiated by the radical cation (M•+). The stability of the aromatic quinoline system suggests that initial cleavages will involve the substituents.[9]
Pathway A: Loss of Bromine Radical
The C-Br bond is often a labile site in mass spectral fragmentation.[7] The initial loss of a bromine radical (•Br) is a highly probable event.
-
[M - Br]+: This fragmentation leads to a cation at m/z 196 .
-
M•+ (m/z 275/277) → [C₁₀H₄F₃N]+ (m/z 196) + •Br
-
-
This m/z 196 ion, representing the 6-(trifluoromethyl)quinoline cation, is expected to be a prominent peak in the spectrum.
Pathway B: Loss of Trifluoromethyl Radical
The C-CF₃ bond can also undergo cleavage. The loss of a trifluoromethyl radical (•CF₃) is another expected primary fragmentation.
-
[M - CF₃]+: This pathway results in a bromine-containing cation at m/z 206/208 .
-
M•+ (m/z 275/277) → [C₉H₄BrN]+ (m/z 206/208) + •CF₃
-
-
The characteristic 1:1 isotopic pattern of this fragment confirms the retention of the bromine atom.
Pathway C: Fragmentation of the Quinoline Ring
Aromatic nitrogen heterocycles like quinoline typically fragment via the sequential loss of small, stable neutral molecules.[1][10] This process usually occurs after initial substituent losses.
-
Loss of HCN: Following the loss of Br (Pathway A), the resulting ion at m/z 196 can lose hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing rings.
-
[C₁₀H₄F₃N]+ (m/z 196) → [C₉H₃F₃]+ (m/z 169) + HCN
-
-
Loss of Fluorine: The trifluoromethyl group itself can fragment, typically through the loss of a fluorine radical (•F) or difluorocarbene (:CF₂). Loss of a fluorine radical from the m/z 196 ion is plausible.
-
[C₁₀H₄F₃N]+ (m/z 196) → [C₁₀H₄F₂N]+ (m/z 177) + •F
-
Visualizing the Fragmentation Pathways
The following diagram illustrates the proposed primary fragmentation routes starting from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Key Fragment Ions
The table below summarizes the major ions predicted to be observed in the EI mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Structure / Neutral Loss | Predicted Relative Abundance |
| 275 / 277 | [C₁₀H₄BrF₃N]•+ | Molecular Ion (M•+) | Moderate |
| 206 / 208 | [C₉H₄BrN]+ | Loss of trifluoromethyl radical (•CF₃) | High |
| 196 | [C₁₀H₄F₃N]+ | Loss of bromine radical (•Br) | High |
| 179 / 181 | [C₈H₃Br]+ | Loss of •CF₃, followed by loss of HCN | Moderate |
| 177 | [C₁₀H₄F₂N]+ | Loss of •Br, followed by loss of fluorine radical (•F) | Low to Moderate |
| 169 | [C₉H₃F₃]+ | Loss of •Br, followed by loss of HCN | Moderate |
| 127 | [C₉H₄N]+ | Loss of •Br and •CF₃ (less likely concerted) | Low |
Conclusion
The in-silico fragmentation analysis of this compound provides a robust predictive model for its behavior under electron ionization mass spectrometry. The key identifiers for this molecule are a distinct molecular ion doublet at m/z 275/277 and major fragment ions at m/z 196 (loss of •Br) and m/z 206/208 (loss of •CF₃). Subsequent fragmentation of these primary ions, particularly through the loss of HCN, further corroborates the quinoline core structure. This guide serves as a valuable resource for researchers in confirming the identity and purity of this compound, thereby supporting its application in synthetic chemistry and drug development pipelines.
References
- 1. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Blogs | Restek [discover.restek.com]
- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide on the Biological Activity of Trifluoromethylated Quinolines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This bicyclic aromatic heterocycle's versatility allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2] Among the various chemical modifications, the introduction of a trifluoromethyl (-CF3) group has emerged as a particularly effective strategy for enhancing the therapeutic potential of quinoline derivatives.[3]
The trifluoromethyl group, owing to its high electronegativity, metabolic stability, and lipophilicity, can significantly alter the physicochemical and biological properties of the parent quinoline molecule.[4] These alterations often translate into improved pharmacokinetic and pharmacodynamic profiles, including enhanced binding affinity to target proteins, increased metabolic stability, and improved cell membrane permeability.[1] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethylated quinolines, delving into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Trifluoromethylated quinolines have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and proliferation.[3]
A. Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer activity of trifluoromethylated quinolines is often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.[6] While the precise mechanisms can vary depending on the specific substitution pattern of the quinoline ring, several key targets have been identified.
One notable mechanism involves the inhibition of protein kinases, such as c-Met, EGF, and VEGF receptors, which are crucial for cancer cell proliferation, survival, and angiogenesis.[6] Additionally, some trifluoromethylated quinoline derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]
Hypothetical Signaling Pathway for Apoptosis Induction by a Trifluoromethylated Quinoline Derivative
Caption: Hypothetical pathway for apoptosis induction.
B. Quantitative Assessment of Anticancer Efficacy
The in vitro anticancer activity of trifluoromethylated quinolines is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml |
| U937 | Leukemia | 43.95 ± 3.53 µg/ml | |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ |
| HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ | |
| HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ |
Note: This table presents a comparative perspective based on data from closely related quinoline derivatives, as direct IC50 values for all trifluoromethylated quinolines are not always available in the public domain.[8][9]
C. Experimental Protocols for Evaluating Anticancer Activity
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (typically 24, 48, or 72 hours).[3][8]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours.[3]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]
2. Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Step-by-Step Methodology:
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.[8]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.[8]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[8]
3. Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified duration.[8]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow for Evaluating Anticancer Potential
Caption: Workflow for anticancer potential evaluation.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Trifluoromethylated quinolines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[10] The incorporation of the trifluoromethyl group often enhances the antimicrobial potency of the quinoline scaffold.[11]
A. Spectrum of Antimicrobial Efficacy
Studies have shown that certain trifluoromethylated quinoline derivatives exhibit good activity against Gram-positive bacteria and moderate to comparable activity against specific fungi like Aspergillus niger and Candida albicans.[10] However, their activity against Gram-negative bacteria is often less pronounced.[10]
B. Experimental Protocols for Assessing Antimicrobial Susceptibility
The in vitro antimicrobial activity of these compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).[12]
1. Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.[12][13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylated quinoline derivative in a suitable solvent (e.g., DMSO).[12]
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing sterile broth to create a range of concentrations.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
Inoculation: Inoculate each well (except for the sterility control) with the diluted microbial suspension.[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
2. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[13]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.[14]
-
Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.[13]
-
Disk Application: Place paper disks impregnated with a known concentration of the trifluoromethylated quinoline derivative onto the agar surface.[13]
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the susceptibility of the microorganism to the compound.[15]
III. Anti-inflammatory and Neuroprotective Effects
Beyond their anticancer and antimicrobial properties, trifluoromethylated quinolines have also been investigated for their potential as anti-inflammatory and neuroprotective agents.
A. Modulation of Inflammatory Pathways
The anti-inflammatory activity of quinoline derivatives is often linked to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[16][17] Some derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines.[18]
1. In Vitro Assays for Anti-inflammatory Activity
-
Measurement of Pro-inflammatory Cytokines: Assays such as ELISA can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants after treatment with the test compound and stimulation with an inflammatory agent like lipopolysaccharide (LPS).[19]
-
NF-κB Reporter Assays: These assays utilize cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. A decrease in reporter gene expression in the presence of the test compound indicates inhibition of the NF-κB pathway.
B. Neuroprotective Mechanisms
The neuroprotective effects of certain quinoline derivatives are attributed to their antioxidant and anti-inflammatory properties, which help mitigate oxidative stress and inflammation in the central nervous system.[20] Some compounds have shown the ability to scavenge free radicals and inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[21][22]
1. Assays for Neuroprotective Activity
-
Antioxidant Activity Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to evaluate the direct antioxidant capacity of the compounds.
-
Enzyme Inhibition Assays: In vitro assays can be performed to determine the inhibitory activity of the compounds against enzymes such as MAO-B and AChE.[21]
-
Cell-Based Neuroprotection Assays: Neuronal cell lines (e.g., SH-SY5Y) can be treated with a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta) in the presence or absence of the test compound. Cell viability assays are then used to assess the neuroprotective effect of the compound.
Conclusion
The incorporation of the trifluoromethyl group into the quinoline scaffold represents a powerful strategy for the development of novel therapeutic agents with a wide range of biological activities. Trifluoromethylated quinolines have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of trifluoromethylated quinolines will undoubtedly pave the way for the discovery of new and more effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
- 14. myadlm.org [myadlm.org]
- 15. pure.tue.nl [pure.tue.nl]
- 16. benchchem.com [benchchem.com]
- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Strategic Tool for Optimizing Lipophilicity and Metabolic Stability in Drug Discovery
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-
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the dual roles of the CF3 group in modulating lipophilicity and enhancing metabolic stability. We will delve into the fundamental physicochemical properties of this unique functional group, explore its profound impact on molecular behavior, and provide detailed experimental protocols for the practical assessment of these critical drug-like properties. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both theoretical insights and actionable experimental guidance.
The Physicochemical Landscape of the Trifluoromethyl Group
The trifluoromethyl group, while seemingly a simple substitution for a methyl group, imparts a unique and powerful combination of steric and electronic properties to a molecule.[1][4] Understanding these foundational characteristics is paramount to leveraging its full potential in drug design.
Electronic Properties: A Potent Electron-Withdrawing Force
The three highly electronegative fluorine atoms create a strong dipole moment, making the CF3 group a potent electron-withdrawing substituent.[1][5] This property significantly influences the electronic distribution within a molecule, impacting:
-
Acidity and Basicity: The CF3 group can dramatically alter the pKa of nearby functional groups.[4][6] For instance, its presence can increase the acidity of carboxylic acids and phenols or decrease the basicity of amines. This modulation of ionization state is critical for optimizing drug-receptor interactions and solubility.
-
Aromatic Ring Deactivation: When attached to an aromatic ring, the CF3 group deactivates it towards electrophilic attack, including oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][7] This is a key mechanism by which the CF3 group enhances metabolic stability.
Steric and Conformational Effects
The CF3 group is sterically larger than a methyl group and is often considered a bioisostere for chlorine or an isopropyl group.[1][4][8] This steric bulk can influence:
-
Binding Affinity: The size and shape of the CF3 group can lead to more favorable hydrophobic and electrostatic interactions within a target's binding pocket, potentially increasing potency and selectivity.[1]
-
Conformational Rigidity: The introduction of a CF3 group can restrict the rotation of adjacent bonds, leading to a more conformationally constrained molecule. This can be advantageous for locking in a bioactive conformation.
The Carbon-Fluorine Bond: A Pillar of Stability
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1][9] This inherent strength is the primary reason for the exceptional metabolic stability of the CF3 group, as it is highly resistant to enzymatic cleavage.[2][5]
Modulating Lipophilicity with the Trifluoromethyl Group
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by the introduction of a CF3 group.
The Hansch Parameter (π) and its Implications
The lipophilicity of a substituent is often quantified by the Hansch parameter (π), where a positive value indicates an increase in lipophilicity. The CF3 group has a Hansch π value of approximately +0.88, signifying its contribution to increased lipid solubility.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[2][5]
Context is Key: The Positional Impact on Lipophilicity
It is crucial to recognize that the effect of a CF3 group on overall molecular lipophilicity is not always straightforward. Studies have shown that the position of the CF3 group relative to other functional groups can have a significant impact.[10] For example, trifluorination at the α-position to a hydroxyl group strongly enhances lipophilicity, while this effect diminishes at more distant positions.[10] This is attributed to the inductive effect of the CF3 group influencing the acidity of the hydroxyl group.[10]
Measuring Lipophilicity: LogP and LogD
The partition coefficient (LogP) and the distribution coefficient (LogD) are the standard experimental measures of lipophilicity.
-
LogP describes the partitioning of a neutral compound between an organic and an aqueous phase (typically octanol and water).[11]
-
LogD is the pH-dependent measure of lipophilicity for ionizable compounds, accounting for the partitioning of both the neutral and ionized forms.[11][12]
A well-balanced LogD is crucial for oral bioavailability, as a drug must be sufficiently lipophilic to cross the gut wall but also have enough aqueous solubility for dissolution.
Enhancing Metabolic Stability: The CF3 Group as a Metabolic Blocker
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability, leading to a longer in vivo half-life and improved pharmacokinetic profile.[2][9]
Blocking Metabolic "Soft Spots"
Many drug candidates fail due to rapid metabolism at susceptible sites, often referred to as "metabolic soft spots."[13] These are typically positions prone to oxidation by CYP enzymes, such as benzylic carbons or terminal methyl groups. Strategically replacing a metabolically labile methyl group with a CF3 group is a common and effective strategy to block this metabolic pathway.[4][9][13]
Deactivation of Aromatic Systems
As previously mentioned, the strong electron-withdrawing nature of the CF3 group deactivates aromatic rings to oxidative metabolism.[1][7] This is particularly useful for protecting phenyl rings, which are common scaffolds in drug molecules, from hydroxylation.
Resistance to Enzymatic Cleavage
The high strength of the C-F bond makes the CF3 group itself highly resistant to enzymatic degradation.[5][9] This inherent stability contributes significantly to the overall metabolic robustness of a drug molecule.
Experimental Workflows for Assessing Lipophilicity and Metabolic Stability
A self-validating system of experimental protocols is essential for accurately characterizing the impact of a CF3 group on a drug candidate's properties.
Workflow for Lipophilicity Determination (LogD)
The shake-flask method remains the gold standard for LogD determination due to its direct measurement of partitioning.
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired physiological pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the saturated PBS and saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for Shake-Flask LogD Determination.
Workflow for In Vitro Metabolic Stability Assessment
The liver microsomal stability assay is a widely used in vitro model to predict hepatic clearance.[9][14][15]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a working solution of the test compound in the buffer (final DMSO concentration should be <0.5%).
-
Prepare an NADPH regenerating system solution in the buffer. This is crucial as CYP enzymes require NADPH as a cofactor.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stop solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated, which is a measure of the metabolic capacity of the liver.[9]
-
Caption: Workflow for Liver Microsomal Stability Assay.
Data Interpretation and Causality
The true expertise lies in interpreting the data within the broader context of drug discovery.
Comparative Data Analysis
When a CF3 group is introduced to replace a metabolically labile methyl group, the expected and observed outcomes on metabolic stability are summarized below:
| Parameter | Drug without CF3 (with CH3) | Drug with CF3 | Rationale for Change |
| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks a primary site of metabolism, reducing the rate of clearance.[9] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[9] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[9] |
Causality in Experimental Choices
-
Microsomes vs. Hepatocytes: While microsomal assays are high-throughput and excellent for assessing Phase I (CYP-mediated) metabolism, hepatocyte stability assays provide a more holistic view.[15][16][] Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant system, albeit at a lower throughput. The choice depends on the stage of drug discovery and the specific questions being addressed.
-
NADPH Regenerating System: The inclusion of an NADPH regenerating system is not merely a technical detail; it is fundamental to the validity of the assay. CYP enzymes are oxidoreductases that consume NADPH during their catalytic cycle. Without a regenerating system, NADPH would be rapidly depleted, prematurely halting the metabolic reaction and leading to an underestimation of metabolic clearance.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its ability to concurrently enhance lipophilicity and metabolic stability makes it a highly attractive substituent in drug design.[1][18] A thorough understanding of its fundamental physicochemical properties, coupled with robust and well-designed experimental evaluation, is essential for harnessing its full potential. As our understanding of drug metabolism and transport continues to evolve, the strategic application of the CF3 group will undoubtedly remain a cornerstone of rational drug design, contributing to the development of safer and more efficacious medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
The Strategic Synthesis and Application of 4-Bromo-6-(trifluoromethyl)quinoline: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of 4-Bromo-6-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore established and innovative synthetic routes, and discuss its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of this versatile chemical scaffold.
Molecular Identity and Physicochemical Properties
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is projected to be: C1=CC2=C(C=C1C(F)(F)F)N=CC=C2Br. This representation encodes the fused bicyclic aromatic system of quinoline, with a bromine atom at position 4 and a trifluoromethyl group at position 6.
Key physicochemical properties, extrapolated from related compounds and computational models, are summarized below. These values are critical for predicting the compound's behavior in various experimental and physiological settings.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₅BrF₃N | Defines the elemental composition and exact mass. |
| Molecular Weight | ~292.05 g/mol | Influences diffusion rates and molar concentration calculations. |
| XlogP | ~4.0 - 4.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Affects passive transport across biological membranes. |
| Hydrogen Bond Donors | 0 | Lack of donor groups influences binding interactions. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | The quinoline nitrogen can participate in hydrogen bonding. |
Synthesis and Mechanistic Considerations
The synthesis of functionalized quinolines is a well-established field, with several named reactions providing reliable pathways to the core scaffold. The strategic challenge in synthesizing this compound lies in the controlled introduction of the bromo and trifluoromethyl substituents.
Established Synthetic Strategies
Classical methods such as the Pfitzinger and Skraup syntheses can be adapted for this target molecule.[1]
-
Pfitzinger Reaction: This approach would involve the condensation of an isatin derivative with a carbonyl compound. For our target, 5-(trifluoromethyl)isatin would be a key starting material.
-
Skraup Synthesis: A more traditional but often lower-yielding method, the Skraup synthesis would utilize p-(trifluoromethyl)aniline reacted with glycerol, sulfuric acid, and an oxidizing agent.[1]
A generalized workflow for a plausible synthetic route is depicted below.
Caption: A potential synthetic workflow for this compound.
Modern Synthetic Protocols: Cross-Coupling Reactions
More contemporary and versatile approaches involve late-stage functionalization using palladium-catalyzed cross-coupling reactions. These methods offer greater flexibility and often higher yields. For instance, a pre-existing di-halo-quinoline could be selectively functionalized.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling to introduce the trifluoromethyl group, assuming a bromo-iodo-quinoline intermediate.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-iodo-quinoline precursor (1.0 eq), a suitable boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (4:1).
-
Reaction Execution: Heat the reaction mixture to 90°C under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The choice of catalyst, base, and solvent is critical and must be optimized for the specific substrates.
Applications in Medicinal Chemistry and Beyond
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modification.
Kinase Inhibition
Many 4-anilinoquinoline derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The 4-bromo substituent can be displaced by a substituted aniline via a Buchwald-Hartwig amination or a similar cross-coupling reaction to generate a library of potential kinase inhibitors.
Caption: Logical workflow for developing kinase inhibitors from the target compound.
Antimicrobial and Antiviral Potential
Quinoline derivatives have a long history as antimalarial agents (e.g., chloroquine). The unique electronic properties conferred by the trifluoromethyl and bromo substituents could lead to novel antimicrobial and antiviral agents.[1][2] In vitro studies on analogous compounds have shown promising activity against various bacterial and viral strains.[1]
Materials Science
The rigid, aromatic structure of the quinoline core makes it a suitable building block for organic light-emitting diodes (OLEDs) and other organic electronic materials.[4] The bromo-substituent allows for polymerization or further functionalization to tune the electronic and photophysical properties of the resulting materials.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For analogous compounds, acute oral toxicity has been noted, and appropriate precautions should be taken.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the development of new therapeutics and functional materials. While direct experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted based on the extensive chemistry of related quinoline derivatives. Future research should focus on the efficient, scalable synthesis of this compound and the exploration of its potential in kinase inhibition and other therapeutic areas. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and utility of this and other complex quinoline scaffolds.
References
InChIKey for 4-Bromo-6-(trifluoromethyl)quinoline
An In-Depth Technical Guide to 4-Bromo-6-(Trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a key heterocyclic building block. The 4-bromo substituent serves as a versatile synthetic handle, enabling extensive chemical diversification through modern cross-coupling reactions. This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound class. By drawing upon data from closely related and well-documented analogs, this guide offers field-proven insights and detailed protocols to empower the strategic design and synthesis of novel quinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Modern Drug Discovery
Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for engaging with biological targets.
The introduction of specific functional groups onto the quinoline core is a key strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
-
The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion often leads to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Increased Lipophilicity: This can improve cell membrane permeability and oral bioavailability.
-
Modulated Acidity/Basicity: It can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
-
The 4-Bromo Substituent (-Br): The bromine atom at the C4 position is not merely a substituent but a strategic linchpin for chemical diversification. Its presence provides a reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of molecular fragments to explore the chemical space and optimize biological activity.
While the specific compound this compound serves as our focal point, this guide will leverage data from well-characterized analogs, such as 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline and 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, to present a holistic and actionable technical overview.
Physicochemical Properties and Structural Identification
Accurate identification and characterization are paramount for any chemical entity used in research and development. The table below summarizes key identifiers for representative compounds in this class.
| Property | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline[3] | 4-Bromo-6-(trifluoromethoxy)quinoline[4] |
| Molecular Formula | C₁₀H₄BrF₄N | C₁₀H₄BrClF₃N | C₁₀H₅BrF₃NO |
| Molecular Weight | 294.04 g/mol | 310.50 g/mol | 292.05 g/mol |
| CAS Number | 31009-33-3 | 18706-32-6[5] | 1189105-68-7 |
| InChIKey | JMZGVHLYCHYQEH-UHFFFAOYSA-N | XBWOMWBSPFAUEL-UHFFFAOYSA-N | MQWWGBHKEREGLA-UHFFFAOYSA-N |
Spectroscopic characterization is essential for confirming the structure and purity of these compounds. Expected data includes:
-
¹H NMR: Signals in the aromatic region (7-9 ppm) corresponding to the protons on the quinoline core.
-
¹⁹F NMR: A characteristic singlet for the -CF3 group.
-
¹³C NMR: Resonances for the ten carbon atoms of the quinoline skeleton, including the carbon attached to the -CF3 group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Considerations
The construction of the substituted quinoline core can be achieved through several classic named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Pfitzinger Reaction
A robust method for quinoline synthesis involves the condensation of an isatin derivative with a carbonyl compound. For the target scaffold, a variation starting from a substituted 2-amino benzotrifluoride is more common. This approach offers good control over the substituent placement on the benzene portion of the quinoline ring.[2]
The general mechanism involves an initial condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline system.[2]
Caption: Generalized Pfitzinger-type synthesis workflow.
Skraup Synthesis
The Skraup synthesis is another classical method that constructs the quinoline ring by reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[2] This is a one-pot reaction, but it often requires harsh conditions (high temperatures and strong acid), which may not be suitable for sensitive substrates.[2]
Chemical Reactivity: The C4-Bromo Position as a Gateway for Diversification
The true synthetic utility of this compound lies in the reactivity of the carbon-bromine bond. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding a wide range of aminoquinoline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-quinolines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Caption: Diversification strategies via cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
Quinoline derivatives exhibit a remarkable breadth of biological activities.[6][7] The specific substitution pattern of this compound makes it an attractive starting point for developing agents against various diseases.
| Therapeutic Area | Reported Activity of Quinoline Analogs | Potential Mechanism of Action |
| Oncology | Anticancer activity. | Inhibition of kinases, topoisomerases, or interaction with DNA. |
| Infectious Diseases | Antimalarial, antibacterial, antifungal, antiviral.[2] | Inhibition of essential microbial enzymes, disruption of parasitic life cycles. |
| Neurology | Anticonvulsant, analgesic. | Modulation of ion channels (e.g., sodium channels). |
| Inflammation | Anti-inflammatory activity.[7] | Inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX). |
The trifluoromethyl group and the potential for extensive diversification at the C4 position make this scaffold particularly promising for developing potent and selective inhibitors for various enzyme and receptor targets.[2]
Exemplary Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol: Pfitzinger-type Synthesis of a 4-Bromo-6-(substituted)quinoline Core
This protocol is adapted from established methods for similar quinoline syntheses.[2]
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting 2-amino-5-(trifluoromethyl)bromobenzene (1.0 eq).
-
Solvent and Reagents: Add the dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq) and a suitable solvent (e.g., Dowtherm A or toluene).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., polyphosphoric acid).
-
Reaction: Heat the mixture to reflux (typically 110-250 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the desired product.
Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position
-
Reaction Setup: In a reaction vial, combine the this compound substrate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the 4-aryl-6-(trifluoromethyl)quinoline derivative.
Safety, Handling, and Storage
Chemicals in this class should be handled with appropriate safety precautions by trained personnel.
-
Hazard Classification: Based on analogs, these compounds are often classified as Acute Toxicity, Oral (Category 3) and may be harmful to aquatic life.[3]
-
Pictograms: GHS06 (Skull and Crossbones).[3]
-
Hazard Statements (H-codes): H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[3]
-
Precautionary Statements (P-codes): P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[3]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Perspectives
This compound and its analogs are high-value chemical building blocks that bridge the gap between foundational heterocyclic chemistry and applied medicinal chemistry. The trifluoromethyl group imparts desirable physicochemical properties, while the 4-bromo position offers a reliable and versatile point for chemical elaboration. This combination allows for the rapid generation of focused compound libraries to probe complex biological systems.
Future research will likely focus on expanding the diversity of fragments introduced at the C4 position, exploring novel catalytic methods to do so, and applying these scaffolds to an even wider range of therapeutic targets, from infectious diseases to oncology and beyond. The continued application of these strategic building blocks will undoubtedly fuel the discovery of the next generation of quinoline-based therapeutics.
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | C10H4BrF4N | CID 285541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-6-(trifluoromethoxy)quinoline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. scbt.com [scbt.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Medicinal Chemistry of Quinoline Derivatives
Abstract: The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most significant "privileged structures."[1][2][3] First isolated from coal tar in the 19th century, its derivatives have become cornerstones in the treatment of infectious diseases, cancer, and inflammation.[4][5] This guide provides an in-depth, chronological analysis of the pivotal discoveries and synthetic evolutions that established quinoline derivatives as indispensable therapeutic agents. We will explore the journey from the natural blueprint of quinine to the synthetic triumphs of chloroquine and the fluoroquinolones, and finally to their modern application as targeted kinase inhibitors. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the causality behind key discoveries, detailed experimental methodologies, and the structure-activity relationships that have guided this remarkable pharmacological odyssey.
Chapter 1: The Natural Blueprint - Quinine and the Dawn of Antimalarials
The story of quinoline in medicine begins not in a laboratory, but in the high forests of the Andes.[6] For centuries, indigenous populations like the Quechua used the bark of the Cinchona tree to treat fevers.[6][7] Jesuit missionaries in Peru in the 17th century observed this practice and introduced the bark to Europe as a powerful remedy for malaria, a disease that ravaged the continent.[7][8]
The active component, quinine, was not isolated until 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[7][9] This marked the first known use of a specific chemical compound to treat an infectious disease, laying the groundwork for modern pharmacology.[7] Quinine functions by interfering with the malaria parasite's ability to break down hemoglobin in red blood cells.[10][11]
The structure of quinine, with its core quinoline ring, served as the natural blueprint for future drug design. While highly effective, the reliance on a natural source, coupled with its bitter taste and potential side effects, created a pressing need for synthetic alternatives, a need that became critical during times of war when supply chains were disrupted.[12][13]
Chapter 2: The Synthetic Revolution - 4-Aminoquinolines and the Fight Against Malaria
The quest for a synthetic substitute for quinine intensified in the early 20th century, particularly in Germany.[13] This research led to the synthesis of the 4-aminoquinoline known as Resochin in 1934 at the Bayer laboratories.[14][15] Initially, it was deemed too toxic for human use.[15] However, during World War II, Allied forces captured a related German compound, Sontochin.[14][16] Analysis of this drug by American researchers led to a re-evaluation of Resochin, which was then renamed chloroquine and introduced into clinical practice in 1947.[14][15]
Chloroquine proved to be a highly effective, safe, and inexpensive antimalarial.[12] Its success was a landmark achievement, demonstrating that synthetic chemistry could not only replicate but also improve upon nature's templates. The primary limitation to chloroquine's use today is the widespread emergence of drug-resistant strains of the malaria parasite.[12][14]
Chapter 3: Expanding the Arsenal - The Rise of Fluoroquinolone Antibiotics
A pivotal moment in the history of quinoline derivatives was their accidental diversification from antimalarials into broad-spectrum antibiotics. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues discovered nalidixic acid, the first quinolone antibiotic.[17][18] Though technically a naphthyridine, it is considered the predecessor to all quinolones.[18] Nalidixic acid showed activity primarily against Gram-negative bacteria and was used to treat urinary tract infections.[17]
The true breakthrough came with the addition of a fluorine atom to the quinolone ring, creating the fluoroquinolones .[17][19] Norfloxacin, developed in 1978, was the first 6-fluorinated quinolone and exhibited a much broader spectrum of activity.[19][20] This was followed by highly successful drugs like ciprofloxacin, levofloxacin, and moxifloxacin.[20]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[21][22] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][24]
-
Inhibition of DNA Gyrase: This is the primary target in most Gram-negative bacteria.[][25] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[25]
-
Inhibition of Topoisomerase IV: This is the main target in many Gram-positive bacteria.[24][25] Topoisomerase IV's key role is to separate interlinked daughter DNA strands following replication, allowing for cell division.[]
By forming a stable ternary complex with the enzyme and the DNA, fluoroquinolones trap the enzyme in the process of cutting the DNA strand, preventing re-ligation and leading to double-strand breaks.[21] This blockage of the replication fork ultimately results in bacterial cell death.[24]
Chapter 4: Beyond Infection - Quinoline Derivatives in Modern Oncology
The versatility of the quinoline scaffold has allowed its application to extend far beyond infectious diseases.[1][2] In recent years, quinoline-based molecules have emerged as a critical class of kinase inhibitors for cancer therapy.[26][27] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers.
Several FDA-approved quinoline-based kinase inhibitors are now in clinical use, targeting pathways involving receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[28][29]
| Drug | Target Kinase(s) | Approved Indication (Example) |
| Bosutinib | Abl, Src | Philadelphia chromosome-positive chronic myelogenous leukemia (CML)[29] |
| Lenvatinib | VEGFR, RET | Differentiated thyroid cancer[29] |
| Cabozantinib | c-Met, VEGFR2 | Medullary thyroid cancer, renal cell carcinoma[29] |
| Neratinib | HER2, EGFR | HER2-positive breast cancer[29] |
These drugs represent a shift from broad cytotoxicity to targeted therapy, selectively inhibiting the specific molecular drivers of a patient's cancer. The development of these agents underscores the enduring importance of the quinoline scaffold in modern drug discovery.[29]
Chapter 5: Foundational Synthetic Methodologies
The ability to synthesize a diverse library of quinoline derivatives has been fundamental to their development. Numerous named reactions exist, but few are as foundational as the Gould-Jacobs reaction.[30]
The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[31][32] It is particularly valuable for synthesizing the quinolone core found in many antibacterial agents.[32]
The reaction proceeds in a series of steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonic ester. This involves a nucleophilic attack from the aniline's nitrogen, followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[32]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[32] This step often requires temperatures above 250°C and is facilitated by high-boiling solvents or microwave irradiation.[33][34]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[31][32]
Experimental Protocol: Conventional High-Temperature Gould-Jacobs Synthesis
This protocol is a generalized representation and requires optimization for specific substrates.
Objective: To synthesize a 4-hydroxyquinoline derivative via thermal cyclization of an anilidomethylenemalonate intermediate.
Causality: The use of a high-boiling, inert solvent is critical. It acts as a heat-transfer medium to achieve and maintain the high thermal energy (>250°C) required to overcome the activation energy for the 6-electron electrocyclization, which is the rate-determining step of the ring formation.[32][33]
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)
-
Filtration apparatus (Büchner funnel, filter paper)
-
TLC plates and appropriate eluent system for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the anilidomethylenemalonate intermediate in a sufficient volume of diphenyl ether (e.g., 5-10 mL per gram of substrate). Rationale: Complete dissolution ensures homogenous heating and efficient heat transfer for the cyclization.
-
Heating to Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture vigorously to reach the solvent's reflux temperature (typically 250-260°C).[32] Rationale: Refluxing maintains a constant, high temperature without loss of solvent, driving the cyclization to completion.
-
Reaction Monitoring: Maintain the reflux for the predetermined duration (e.g., 15-30 minutes). Monitor the reaction's progress by periodically taking small aliquots, diluting them, and analyzing via Thin-Layer Chromatography (TLC) to observe the disappearance of the starting intermediate.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The cyclized product, being less soluble in the non-polar solvent at lower temperatures, should begin to precipitate.
-
Isolation: Add a non-polar solvent like hexane or cyclohexane to the cooled mixture to induce further precipitation of the product. Rationale: The high-boiling solvent is miscible with the non-polar solvent, while the more polar quinoline product is not, facilitating its isolation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold non-polar solvent to remove any residual high-boiling solvent.
-
Drying: Dry the purified product under vacuum to obtain the final 4-hydroxyquinoline derivative.
Conclusion
From the bark of a Peruvian tree to the forefront of targeted cancer therapy, the history of quinoline derivatives is a testament to the power of medicinal chemistry. The journey highlights a recurring theme in drug discovery: nature provides the initial inspiration, and human ingenuity refines and expands upon it. The quinoline scaffold's robustness and synthetic tractability have allowed it to be adapted to combat humanity's most pressing diseases over centuries. As new biological targets are identified, this privileged structure will undoubtedly continue to serve as a foundational element in the design of the next generation of therapeutic agents.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unexaminedmedicine.org [unexaminedmedicine.org]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. pharmakina.com [pharmakina.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biosynce.com [biosynce.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conflicts of interest: the genesis of synthetic antimalarial agents in peace and war - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 15. Chloroquine - Wikipedia [en.wikipedia.org]
- 16. journals.asm.org [journals.asm.org]
- 17. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. pharmacyfreak.com [pharmacyfreak.com]
- 26. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 28. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 29. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iipseries.org [iipseries.org]
- 31. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. ablelab.eu [ablelab.eu]
Methodological & Application
Synthesis of 4-Bromo-6-(trifluoromethyl)quinoline: An Application Note for Advanced Chemical Research
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 4-Bromo-6-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document provides an in-depth examination of the synthetic strategy, beginning with the rationale for selecting the Sandmeyer reaction, a classic yet powerful method for the conversion of aryl amines to aryl halides. We will explore the reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer guidance on the purification and characterization of the final product. Furthermore, a troubleshooting section is included to address potential challenges, ensuring a high success rate for researchers. This application note is designed for chemists in both academic and industrial settings who require a reliable method for accessing this important fluorinated quinoline derivative.
Introduction: The Significance of this compound
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] Specifically, the this compound scaffold serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-infective and anti-cancer agents.[4][5][6] The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.
This guide focuses on a well-established synthetic route to this compound, leveraging the Sandmeyer reaction. This classic transformation offers a reliable and scalable method for the introduction of a bromine atom onto the quinoline core from a readily available amino precursor.[7][8]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step process starting from 4-amino-6-(trifluoromethyl)quinoline. The first step involves the diazotization of the primary amine, followed by a copper(I) bromide-catalyzed Sandmeyer reaction to install the bromine atom.
Overall Reaction:
Mechanism of the Sandmeyer Reaction:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.
-
Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final product, this compound, and regenerate the copper(I) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-6-(trifluoromethyl)quinoline | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO2) | ACS Reagent | Commercially Available |
| Hydrobromic Acid (HBr) | 48% aq. solution | Commercially Available |
| Copper(I) Bromide (CuBr) | ≥98% | Commercially Available |
| Dichloromethane (CH2Cl2) | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Glass funnel for filtration
-
Separatory funnel
-
Chromatography column
Procedure:
Step 1: Diazotization of 4-Amino-6-(trifluoromethyl)quinoline
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 4-amino-6-(trifluoromethyl)quinoline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (5.0 eq).
-
Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO2) (1.2 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution via the dropping funnel, ensuring the internal temperature remains below 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in 48% aqueous HBr (3.0 eq).
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions, consistent with the quinoline structure. |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbon attached to the -CF3 group (quartet due to C-F coupling). |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C10H5BrF3N. |
| Melting Point | Consistent with literature values. |
Visualization of the Analytical Workflow:
Caption: Analytical workflow for product characterization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during NaNO2 addition. Use freshly prepared NaNO2 solution. |
| Decomposition of the diazonium salt. | Add the diazonium salt solution to the CuBr solution immediately after its preparation. Avoid exposing the diazonium salt to elevated temperatures or light. | |
| Impure Product | Incomplete reaction. | Increase the reaction time or temperature during the Sandmeyer step. |
| Inefficient extraction or washing. | Ensure thorough extraction and washing steps are performed to remove impurities and unreacted starting materials. | |
| Difficulty in Purification | The basic nitrogen of the quinoline can interact with the acidic silica gel, leading to peak tailing.[9] | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase during column chromatography.[9] |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for the reaction, work-up, and purification, researchers can consistently obtain high-purity material suitable for a wide range of applications in drug discovery and materials science. The inclusion of a troubleshooting guide further enhances the utility of this document, providing practical solutions to common challenges encountered during the synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline|CAS 1072944-67-2 [benchchem.com]
- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Protocol for Suzuki-Miyaura Coupling with Bromoquinolines: An Application Note for Pharmaceutical Research & Development
Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Coupling in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including anticancer, antimalarial, and antibacterial properties.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern medicinal chemistry, providing a powerful and efficient method for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids, making it an indispensable tool for the synthesis of complex molecules.[5]
For drug development professionals, the Suzuki-Miyaura coupling of bromoquinolines is a key strategy for generating novel quinoline derivatives. This reaction allows for the precise installation of aryl, heteroaryl, or alkyl substituents onto the quinoline core, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of bromoquinolines, grounded in mechanistic principles and supplemented with practical insights for researchers and scientists in the pharmaceutical industry.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) intermediate.[6][9] This is often the rate-determining step, and its efficiency is influenced by the electron density of the quinoline ring and the choice of palladium ligand.[6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol provides a general procedure for the coupling of 3-bromoquinoline with an arylboronic acid. It should be noted that optimization of the catalyst, ligand, base, and solvent may be necessary for different bromoquinoline isomers or coupling partners.[8]
Materials and Reagents:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)[7]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[8]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).[8]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[8]
-
Solvent Addition: Inject the degassed solvent mixture into the flask via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.[8]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling with bromoquinolines is highly dependent on the careful selection of reaction components. The following table summarizes common conditions and provides insights for optimization.
| Parameter | Common Reagents/Conditions | Rationale and Optimization Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst is critical. Pd(PPh₃)₄ is a versatile catalyst, while catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective for challenging couplings.[6][12][13] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a separate phosphine ligand. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | Electron-rich and sterically bulky phosphine ligands facilitate oxidative addition and reductive elimination.[6][12] For heteroaromatic substrates, specialized ligands like SPhos or XPhos can significantly improve yields.[14][15] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[10] The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases are commonly used, with Cs₂CO₃ often being effective for difficult couplings.[16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[9] The ratio of organic solvent to water can be optimized. Anhydrous conditions can also be used, particularly with boronate esters. |
| Temperature | 60-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor ligand choice, insufficient base, low temperature. | Ensure the use of a fresh, active catalyst and degassed solvents. Screen different palladium catalysts and ligands.[17] Increase the amount of base or try a stronger base like Cs₂CO₃. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3] Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species. |
| Protodeborylation | Presence of water and/or protic solvents, acidic conditions. | Use anhydrous solvents and a non-protic base if possible. For particularly sensitive boronic acids, consider using the corresponding boronate ester.[9] |
| Catalyst Poisoning | The nitrogen atom of the quinoline ring can coordinate to the palladium center and inhibit catalysis. | The use of bulky ligands can mitigate this effect by sterically hindering the coordination of the quinoline nitrogen.[9] In some cases, adding a Lewis acid like B(OMe)₃ can bind to the nitrogen and prevent catalyst poisoning.[9] |
Conclusion
The Suzuki-Miyaura coupling is a highly effective and versatile tool for the synthesis of functionalized quinolines, which are of significant interest in drug discovery and development.[1][4] By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of novel quinoline derivatives for biological evaluation. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this powerful reaction in pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Cross-coupling reactions for 4-Bromo-6-(trifluoromethyl)quinoline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6-(trifluoromethyl)quinoline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on this compound. This versatile building block is of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry and the unique physicochemical properties imparted by the trifluoromethyl group.[1] This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, focusing on the causality behind experimental choices to ensure reproducible and high-yielding transformations.
The Strategic Importance of this compound
The quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position significantly enhances the molecular properties of the scaffold.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes, which can prolong the in-vivo half-life of a drug candidate.[2]
-
Increased Lipophilicity: The -CF3 group substantially increases the lipophilicity of the molecule, which can improve its ability to permeate biological membranes and enhance binding affinity to protein targets.[2]
-
Potent Electron-Withdrawing Effect: As a strong electron-withdrawing group, the -CF3 moiety modulates the electronic character of the quinoline ring system, influencing its reactivity and potential interactions with biological targets.
The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the construction of novel carbon-carbon and carbon-heteroatom bonds.[1]
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of bonds that were previously difficult to construct.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.
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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#E8F0FE", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(R-M)", fillcolor="#E6F4EA", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Ar-R\n(Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X", color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Transmetal [label="R-M", color="#34A853"]; Transmetal -> PdII_R [color="#34A853"]; PdII_R -> RedElim [color="#EA4335"]; RedElim -> Product [style=dashed, color="#EA4335"]; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#EA4335"]; }
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating carbon-carbon bonds between the quinoline core and various aryl or vinyl boronic acids or esters.[4][5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[6]
Mechanism & Rationale
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. A crucial step is the activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5] The final reductive elimination step forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]
dot digraph "Suzuki_Miyaura_Mechanism" { graph [fontname="Arial", label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
}
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Good | [7] |
| Arylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | High | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an arylboronic acid with this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Access to Alkynylated Quinolines
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[8] This reaction is invaluable for synthesizing conjugated enyne systems and functionalized alkynes, which are important precursors in organic materials and complex molecule synthesis.[9]
Mechanism & Rationale
The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a mild base (e.g., triethylamine) to form a copper(I) acetylide intermediate.[8][10] This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the alkynylated quinoline.[11]
dot digraph "Sonogashira_Mechanism" { graph [fontname="Arial", label="Sonogashira Dual Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=10];
}
Caption: Dual catalytic cycle for the Sonogashira coupling reaction.
Comparative Reaction Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(OAc)₂ (5) / PPh₃ (10) | CuI (5) | Et₃N/Toluene | 80 | 42-88 | [9] | |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | Good | [12] |
| Phenylacetylene | Pd(dba)₂ | None | K₂CO₃ | 1,4-Dioxane | RT | Moderate | [11] |
Detailed Protocol: Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of toluene (5 mL) and triethylamine (2 mL) in a Schlenk flask, add the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%), and Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).[9]
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[13][14] This reaction is critical for synthesizing arylamines, which are ubiquitous in pharmaceuticals.[10]
Mechanism & Rationale
The catalytic cycle begins with the oxidative addition of the bromoquinoline to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is essential for deprotonating the coordinated amine, forming a palladium amido complex.[15][16] Reductive elimination from this complex yields the desired N-arylquinoline and regenerates the Pd(0) catalyst. The choice of ligand (typically a bulky, electron-rich phosphine) is critical to facilitate the reductive elimination step and prevent side reactions.[16][17]
dot digraph "Buchwald_Hartwig_Mechanism" { graph [fontname="Arial", label="Buchwald-Hartwig Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
}
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Reaction Conditions
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 92 | [18] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu | Toluene | 100 | Good | [19] |
| Various Amines | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | High | [20] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted for the amination of this compound.
-
Reaction Setup: In an oven-dried vial inside a glovebox, add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), a suitable ligand such as XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL).
-
Reaction: Seal the vial and heat the mixture at 100 °C with stirring for 18-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a plug of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
The Heck reaction creates a C(sp²)-C(sp²) bond by coupling the bromoquinoline with an alkene, typically an electron-deficient one like an acrylate or styrene.[21][22] It is a powerful tool for the vinylation of aryl halides.
Mechanism & Rationale
The cycle starts with the oxidative addition of the bromoquinoline to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (syn-addition) of the quinolyl group to the alkene.[23] A subsequent β-hydride elimination (syn-elimination) forms the final product and a palladium-hydride species.[24] Finally, a base is used to regenerate the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[21]
dot digraph "Heck_Reaction_Mechanism" { graph [fontname="Arial", label="Heck Reaction Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
}
Caption: Catalytic cycle for the Heck reaction.
Comparative Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | PdCl₂ | None | KOAc | Methanol | 120 | Good | [21] |
| n-Butyl Acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | High | [25] |
| Styrene | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | 95 | [24] |
Detailed Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction with an activated alkene.
-
Reaction Setup: In a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), a phosphine ligand like Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and a base such as Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add the alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent such as Acetonitrile or DMF (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 25. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: 4-Bromo-6-(trifluoromethyl)quinoline as a Strategic Intermediate in Drug Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] This guide focuses on a particularly valuable derivative, 4-Bromo-6-(trifluoromethyl)quinoline , detailing its strategic importance and application as a versatile intermediate in drug discovery. We provide an in-depth analysis of its physicochemical properties, safety protocols, and core synthetic applications, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, aimed at enabling researchers and drug development professionals to effectively leverage this building block for the synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
The molecular architecture of this compound is uniquely suited for modern medicinal chemistry. It combines three critical features that make it a powerful building block for creating diverse and potent drug candidates:
-
The Quinoline Core: This nitrogen-containing heterocyclic system is a proven pharmacophore, forming the structural basis for numerous drugs with activities ranging from anticancer and antimalarial to anti-inflammatory.[3][5][7][8] Its rigid, planar structure provides a well-defined scaffold for interacting with biological targets.
-
The C6-Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a key bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can significantly enhance a drug candidate's profile by improving metabolic stability (blocking oxidative metabolism), increasing membrane permeability, and modulating binding affinity through strong dipole interactions.[9]
-
The C4-Bromo (-Br) Substituent: The bromine atom at the 4-position is the molecule's primary synthetic handle. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Cl or C-H bonds, allowing for the selective and efficient introduction of a wide range of substituents.[1][10] This enables the rapid generation of compound libraries with diverse functionalities at a key position for modulating biological activity.
This combination of a proven pharmacophore, a metabolism-enhancing group, and a versatile synthetic handle makes this compound a high-value intermediate for constructing complex molecules in drug discovery pipelines.
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible research.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₅BrF₃N | [11] |
| Molecular Weight | 276.05 g/mol | - |
| CAS Number | 344-05-8 | - |
| Appearance | Off-white to light yellow solid | [12] |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)N=CC=C2Br | [11] |
| InChI Key | BHLMEFHULAMRLC-UHFFFAOYSA-N | [11] |
Safety & Handling Protocol
Causality: Halogenated and trifluoromethylated aromatic compounds should be handled as potentially hazardous substances. The protocols below are designed to minimize exposure risk.
-
General Handling:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[13]
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Gloves must be inspected before use and replaced if compromised.[13]
-
Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.[14][15]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[13][16]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from strong oxidizing agents.
-
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C4-bromo position is primed for functionalization via palladium catalysis. We present detailed protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction couples the aryl bromide with an organoboron reagent.[17]
Causality of Key Components:
-
Palladium Catalyst: Forms the active Pd(0) species that initiates the catalytic cycle.
-
Ligand: Stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination.
-
Base: Activates the boronic acid partner by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[17]
-
Solvent: Must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely powdered
-
Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere supply (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen which can poison the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe to achieve a substrate concentration of ~0.1 M.[10]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
-
Expected Outcomes (Illustrative):
| Arylboronic Acid Partner | Expected Product | Typical Yield Range |
| Phenylboronic acid | 4-Phenyl-6-(trifluoromethyl)quinoline | 80-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-(trifluoromethyl)quinoline | 85-98% |
| Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-6-(trifluoromethyl)quinoline | 70-85% |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-6-(trifluoromethyl)quinoline | 75-90% |
| (Yields are illustrative and based on similar reactions reported in the literature.[10][18]) |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[19][20] This reaction allows for the coupling of primary or secondary amines with the C4-position of the quinoline core.
Causality of Key Components:
-
Palladium Catalyst: Typically a Pd(0) precursor like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, Josiphos) are crucial.[21] They promote the difficult reductive elimination step that forms the C-N bond and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, LHMDS) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[21]
-
Inert Conditions: The Pd(0) catalytic species and many phosphine ligands are highly sensitive to oxygen. The reaction must be performed under a strict inert atmosphere.[21]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq)
-
Phosphine Ligand (e.g., Xantphos, 1.2 - 2.4x moles of Pd)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line apparatus
-
-
Step-by-Step Methodology:
-
Inert Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial or Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of ~0.1-0.2 M.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[21]
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Case Study: Workflow for a Hypothetical Drug Scaffold
To illustrate the utility of these protocols in a drug discovery context, the following workflow outlines the synthesis of a potential kinase inhibitor scaffold, where a substituted aniline is installed at the C4 position.
This two-step sequence demonstrates how this compound can be used to rapidly build molecular complexity. The initial Suzuki coupling establishes a core biaryl structure, and a subsequent Buchwald-Hartwig amination (on a halogenated aryl group installed in Step 1) can introduce key hydrogen-bonding motifs often required for kinase hinge-binding.
Conclusion
This compound is a pre-validated, high-potential building block for pharmaceutical research. Its trifluoromethyl group offers intrinsic metabolic and binding advantages, while the C4-bromo substituent provides a reliable and versatile point for synthetic elaboration. The palladium-catalyzed cross-coupling protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions represent robust and reproducible methods for leveraging this intermediate. By enabling the efficient formation of C-C and C-N bonds, these reactions empower medicinal chemists to rapidly generate novel and diverse libraries of quinoline-based compounds, accelerating the journey from molecular concept to potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. jetir.org [jetir.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. jelsciences.com [jelsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - 4-bromo-6-(trifluoromethyl)isoquinoline (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 12. ossila.com [ossila.com]
- 13. angenechemical.com [angenechemical.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. CAS#:31009-33-3 | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | Chemsrc [chemsrc.com]
- 16. fishersci.com [fishersci.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring at the 4-Position
Introduction: The Quinoline Core and the Strategic Importance of the C4-Position
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are the basis for a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Notable examples include the antimalarial drugs chloroquine and amodiaquine, which feature a crucial substitution at the 4-position.[4][5]
The 4-position of the quinoline ring is of particular synthetic interest. Its electronic properties, influenced by the adjacent nitrogen atom, make it susceptible to a variety of chemical transformations. Functionalization at this site allows for the introduction of diverse side chains that can modulate a molecule's pharmacological profile, including its potency, selectivity, toxicity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of key synthetic strategies for modifying the C4-position, complete with detailed protocols and expert insights for researchers in drug discovery and chemical synthesis.
Key Synthetic Strategies for C4-Functionalization
The modification of the quinoline C4-position can be broadly approached via two main pathways: direct functionalization of a pre-formed quinoline ring or de novo synthesis that constructs the ring with the desired C4-substituent already in place. This guide will focus on the most robust and widely applied methods.
dot
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. pharmacy180.com [pharmacy180.com]
Application Notes & Protocols: Leveraging 4-Bromo-6-(trifluoromethyl)quinoline in Modern Anticancer Research
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on the development of novel anticancer agents.[1][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-6-(trifluoromethyl)quinoline , a versatile synthetic intermediate, in the discovery of next-generation cancer therapeutics. We will explore its synthetic utility, propose potential mechanisms of action for its derivatives based on established quinoline-based drugs, and provide a detailed protocol for the preliminary cytotoxic screening of novel analogues.
Introduction: The Significance of the Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1][3][6] Several clinically approved and late-stage investigational anticancer drugs feature a quinoline core, highlighting its therapeutic relevance.[7] These agents exhibit diverse mechanisms of action, including:
-
Inhibition of Tyrosine Kinases: Targeting key signaling pathways involved in cell proliferation and survival.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Disrupting DNA replication and repair in rapidly dividing cancer cells.[1][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Triggering programmed cell death and halting the progression of the cell cycle.[4][5]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[1]
The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9][10] The bromine atom at the 4-position of this compound serves as a versatile chemical handle, allowing for a wide range of synthetic modifications to generate diverse libraries of novel compounds for anticancer screening.
This compound: A Versatile Building Block
This compound is not typically investigated as a standalone therapeutic agent but rather as a crucial starting material for the synthesis of more complex and biologically active molecules. Its chemical structure offers two primary sites for modification: the bromine atom at the C4 position and the aromatic ring system.
Synthetic Utility
The bromine atom at the C4 position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, which can significantly influence the biological activity of the resulting derivatives.
For instance, the synthesis of 4-aminoquinoline derivatives has been shown to yield compounds with potent antiproliferative activity.[1] By reacting this compound with various amines, a library of novel 4-amino-6-(trifluoromethyl)quinoline derivatives can be generated for screening.
Postulated Mechanisms of Action for Derivatives
Based on the extensive literature on quinoline-based anticancer agents, derivatives of this compound can be rationally designed to target specific cancer-related pathways.
Kinase Inhibition
Many quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[11] The quinoline scaffold can act as a scaffold to position key pharmacophoric groups within the ATP-binding pocket of these kinases.
Caption: Postulated Kinase Inhibition Pathway for Quinoline Derivatives.
DNA Damage and Apoptosis Induction
Certain quinoline structures can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the activation of apoptotic pathways.[1][6] The planar aromatic system of the quinoline ring is crucial for this mode of action.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized derivatives of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
DMEM or RPMI-1640 medium (depending on cell line requirements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure
-
Cell Culture: Maintain human cancer cell lines in appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Data Interpretation and Further Steps
A potent anticancer compound will exhibit a low IC50 value, indicating that a lower concentration is required to inhibit cell growth. Compounds with promising IC50 values should be further investigated through more specific assays to elucidate their mechanism of action, such as:
-
Cell cycle analysis by flow cytometry: To determine if the compound induces cell cycle arrest.
-
Apoptosis assays (e.g., Annexin V/PI staining): To confirm the induction of programmed cell death.
-
Kinase inhibition assays: To identify specific molecular targets.
-
In vivo studies: Using animal models to evaluate the compound's efficacy and safety in a living organism.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel quinoline-based anticancer agents. Its strategic modification, guided by an understanding of the structure-activity relationships of known anticancer quinolines, can lead to the discovery of potent and selective drug candidates. The provided protocol for in vitro cytotoxicity screening serves as a robust and reliable first step in the evaluation of these newly synthesized compounds, paving the way for further preclinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Quinoline Compounds
Introduction: The Enduring Potential of Quinolines in Antimicrobial Drug Discovery
For over two centuries, the quinoline scaffold has been a cornerstone in the development of therapeutic agents, demonstrating a remarkable versatility that continues to inspire the design of novel drugs.[1] Quinolines and their derivatives, found in both natural products and synthetic compounds, exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and, most notably, antimicrobial properties.[1][2][3][4] The emergence of widespread antimicrobial resistance (AMR) has created a pressing global health threat, necessitating the urgent development of new and effective antimicrobial agents.[1][5] In this context, the quinoline nucleus serves as a valuable pharmacophore for the design of next-generation antibacterial and antifungal drugs.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal activity of quinoline compounds. We will delve into the underlying mechanisms of action, provide detailed, field-proven protocols for assessing efficacy, and discuss the critical structure-activity relationships that govern their potency.
Mechanisms of Action: How Quinolines Combat Microbial Growth
The efficacy of quinoline derivatives as antimicrobial agents stems from their ability to interfere with essential cellular processes in both bacteria and fungi. The structural diversity of these compounds allows for a range of mechanisms of action, enhancing their therapeutic potential.[1]
Antibacterial Mechanism: Targeting DNA Replication
The primary antibacterial targets of quinolone antibiotics are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV .[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[7] This leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[7][9]
The specific primary target can vary between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target.[8][10] This dual-targeting capability contributes to the broad-spectrum activity of many quinolones.[10]
Caption: Antibacterial mechanism of quinoline compounds.
Antifungal Mechanism: Disrupting Fungal Cell Integrity
The antifungal activity of certain quinoline derivatives is often attributed to their ability to inhibit key enzymes in the fungal ergosterol biosynthesis pathway. A primary target is lanosterol 14α-demethylase (LDM) , a cytochrome P450 enzyme.[11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting LDM, quinolines disrupt ergosterol production, leading to a compromised cell membrane, altered permeability, and ultimately, fungal cell death.[11]
Caption: Antifungal mechanism of quinoline compounds.
Experimental Protocols: A Step-by-Step Guide to Efficacy Testing
The following protocols are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]
Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing
This method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[12]
Materials:
-
Test quinoline compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh the quinoline derivative and dissolve it in a suitable solvent to create a high-concentration stock solution.[12]
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.[12] Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoline compound in CAMHB.[12] This will create a range of decreasing concentrations. Be sure to include a positive control (no compound) and a negative/sterility control (no bacteria).[12]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.[12]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity.[12] The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[12]
Caption: Workflow for Broth Microdilution Antibacterial Susceptibility Testing.
Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[12]
Materials:
-
Test quinoline compound
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Materials: Prepare a stock solution of the quinoline derivative as described in Protocol 1.[12]
-
Inoculum Preparation:
-
Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[12]
-
Filamentous Fungi: Grow the fungus on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline. Adjust the conidial suspension to a specific optical density and then dilute in RPMI-1640 to the desired final concentration.
-
-
Microtiter Plate Preparation and Inoculation: Follow the serial dilution and inoculation steps as outlined in Protocol 1, using RPMI-1640 medium and the prepared fungal inoculum.[12]
-
Incubation: Incubate the plates at 35°C.
-
Reading and Interpreting Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.[12] For some fungi, a 50% reduction in turbidity is used as the endpoint.[13]
Data Presentation: Summarizing Antimicrobial Efficacy
The antimicrobial efficacy of quinoline derivatives is typically quantified by their MIC values. The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of Representative Quinoline Derivatives
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. faecalis (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid (QS3) | - | 128 | 64 | 128 | [12] |
| 2-sulfoether-4-quinolone (Compound 15) | 0.8 | - | - | - | [5] |
| N-methylbenzofuro[3,2-b]quinoline (Compound 8) | - | - | - | >64 (VRE) | [5] |
| Quinolinequinone (QQ1) | 1.22 | - | - | - | [14] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | 2 | - | - | - | [15] |
| Daptomycin (Control) | 1.5 | - | - | 3.0 | [16] |
| Ciprofloxacin (Control) | - | <1.95 | - | - | [11] |
Table 2: Antifungal Activity of Representative Quinoline Derivatives
| Compound | C. albicans (µg/mL) | C. neoformans (µg/mL) | A. flavus (µg/mL) | F. oxysporum (µg/mL) | Reference |
| Quinolinequinone (QQ10) | 1.22 | - | - | - | [14] |
| Quinolidene-rhodanine conjugate (Compound 32) | - | 25 | 12.5 | 25 | [5] |
| Quinoline-based hydroxyimidazolium hybrid (7c) | 62.5 | 15.6 | - | - | [15] |
| Quinoline-based hydroxyimidazolium hybrid (7d) | 62.5 | 15.6 | - | - | [15] |
| Ketoconazole (Control) | 0.24 | - | - | - | [11] |
| Clotrimazole (Control) | >4.88 | - | - | - | [14] |
Structure-Activity Relationship (SAR): Designing Potent Quinolines
The antimicrobial activity of quinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring.[6] Understanding these structure-activity relationships is crucial for the rational design of new, more potent derivatives.
-
Position C-2: Modifications at the C-2 position were generally considered unfavorable, often leading to a loss of biological activity.[17] However, certain ring fusions between positions 1 and 2 have shown significant activity.[17]
-
Position C-3: The presence of a carboxylic acid group at the C-3 position is a key feature for the antibacterial activity of many quinolones, as it is crucial for binding to the DNA-gyrase complex.[17]
-
Position C-7: Substitutions at the C-7 position, often with piperazinyl or pyrrolidinyl groups, significantly influence the spectrum and potency of antibacterial activity.[18]
-
Position C-8: The nature of the substituent at the C-8 position can also modulate activity, with fluorine and chlorine often enhancing potency.[18]
Conclusion: A Forward Look
The persistent challenge of antimicrobial resistance demands a continued and innovative approach to drug discovery.[2][5] Quinoline derivatives, with their proven track record and versatile chemistry, remain a promising scaffold for the development of novel antibacterial and antifungal agents.[2][3] The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to effectively evaluate the potential of new quinoline compounds and contribute to the fight against infectious diseases.
References
- 1. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pfitzinger Reaction Conditions in Quinoline Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. This powerful condensation reaction is a cornerstone in heterocyclic chemistry, offering a versatile and efficient pathway to a diverse range of quinoline derivatives, which are key structural motifs in numerous pharmacologically active compounds.[1][2][3]
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[3] Consequently, the Pfitzinger reaction is a highly relevant and valuable tool in drug discovery and development, enabling the synthesis of compounds with potential antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3] This guide is designed to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers to effectively utilize and adapt this reaction for their specific synthetic goals.
The Chemical Logic of the Pfitzinger Reaction: Mechanism of Action
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[1][2][4] The reaction proceeds through a well-elucidated, multi-step mechanism that transforms readily available starting materials into the valuable quinoline-4-carboxylic acid core. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The key mechanistic steps are as follows:
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring, facilitated by a strong base like potassium hydroxide (KOH).[2][4] This ring-opening step forms a keto-acid intermediate, specifically a potassium isatinate salt, which is typically generated in situ.[1][2] The color change from the orange of isatin to a pale yellow or brown often indicates the successful formation of this intermediate.[1][2]
-
Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[2][5]
-
Tautomerization: The newly formed imine tautomerizes to its more stable enamine form.[1][2][4] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.
-
Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, akin to a Claisen-like condensation, attacking the ketone of the isatinate moiety.[2] This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid product.[1][2][4]
Caption: The mechanistic pathway of the Pfitzinger reaction.
Experimental Protocols: From Benchtop to Biologically Active Molecules
The success of the Pfitzinger reaction is highly dependent on careful control of reaction parameters. Below are detailed protocols for both conventional and microwave-assisted synthesis, providing a framework for practical application.
The Pfitzinger reaction utilizes strong bases (e.g., KOH, NaOH) which are corrosive and generate heat upon dissolution.[2] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]
This protocol details the synthesis using isatin and acetone, a common and illustrative example of the Pfitzinger reaction.
Materials:
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Acetone
-
Deionized water
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1] The dissolution is exothermic, so allow the solution to cool.
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to brown/pale yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[1][2][6]
-
Addition of the Carbonyl Compound: To this mixture, gradually add acetone (0.07-0.15 mol).[1]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring.[1][7] Maintain the reflux for 8-24 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent using a rotary evaporator.[1] c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1] d. Perform an extraction with diethyl ether to remove any unreacted acetone and other neutral impurities.[1] e. Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[1]
-
Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.[1] b. Dry the product in a vacuum oven. c. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Microwave irradiation offers a significant advantage by drastically reducing reaction times.[8]
Materials:
-
Isatin
-
Potassium hydroxide (33% aqueous solution)
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
Equipment:
-
Microwave-safe reaction vessel with a cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 9 minutes.[1]
-
Work-up and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the dark solution and pour the filtrate into an ice-water mixture (100 mL).[1] c. Acidify with acetic acid to precipitate the product.[1] d. Collect the pale-yellow solid by filtration, wash with water, and dry.[1]
Caption: General experimental workflow for the Pfitzinger reaction.
Reaction Parameters and Optimization
The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinolines. The choice of starting materials and conditions directly impacts the reaction's efficiency and yield.
| Starting Material (Isatin) | Carbonyl Compound | Base | Solvent | Conditions | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | Reflux, 8h | 80 | [1] |
| Isatin | Acetophenone | KOH | Ethanol | Reflux, 12-13h | ~70-85 (Typical) | [2] |
| 5-Methylisatin | Phenoxyacetone | KOH | Ethanol | Reflux | Not specified | [5][9] |
| Isatin | Cyclohexanone | KOH | Ethanol/Water | Reflux | Not specified | [6] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH/HCl | Ethanol/AcOH | Reflux, 16h | 36 (basic), 86 (acidic) | [5][9] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | Microwave, 9 min | ~70-90 (Typical) | [1] |
Key Considerations for Optimization:
-
Base Concentration: A strong base is essential for the initial ring opening of isatin. Typically, a 33% w/v solution of KOH is effective.[2]
-
Solvent System: Protic solvents like ethanol, often mixed with water, are commonly used.[4] The choice of solvent can influence the solubility of intermediates and the reaction temperature.
-
Carbonyl Component: The carbonyl compound must contain an enolizable α-methylene group. The structure of the ketone or aldehyde will determine the substitution pattern at the 2- and 3-positions of the resulting quinoline ring.
-
Temperature and Reaction Time: Conventional methods often require prolonged heating under reflux (8-24 hours).[1][7] Microwave-assisted methods can dramatically shorten this to mere minutes, offering a more efficient alternative.[1][8]
Variations and Scope
The classical Pfitzinger reaction has been adapted to broaden its synthetic utility.
-
Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[4] This variation provides a route to a different class of substituted quinolines.
Caption: Comparison of the classic Pfitzinger reaction and its Halberkann variant.
The Pfitzinger reaction remains a powerful and reliable method for the synthesis of quinoline-4-carboxylic acids, which are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: A Modern Approach to the Skraup Synthesis for the Preparation of Trifluoromethylated Quinolines
Introduction: The Strategic Importance of Trifluoromethylated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including the renowned antimalarial drugs quinine and mefloquine.[1][2][3] In modern drug design, the incorporation of a trifluoromethyl (CF₃) group is a key strategy to enhance a molecule's pharmacological profile.[4][5] The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly improve a compound's bioavailability, binding affinity, and resistance to metabolic degradation.[6][7]
The classical Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a historic and powerful method for creating the quinoline core from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[8][9] However, this reaction is notoriously vigorous, often proceeding with uncontrollable violence and producing significant amounts of tar.[10][11][12] Furthermore, its traditional format is not directly suited for the regioselective synthesis of quinolines bearing sensitive or electronically demanding substituents like the trifluoromethyl group.
This guide provides a detailed examination of modified Skraup-type reactions, specifically the Doebner-von Miller variation, tailored for the synthesis of trifluoromethylated quinolines. We will explore the mechanistic nuances imposed by the electron-withdrawing CF₃ group, provide detailed, field-proven protocols, and offer troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage these valuable heterocyclic compounds.
Mechanistic Insights: Taming the Reaction and Controlling Regioselectivity
The traditional Skraup synthesis involves the in-situ dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[8][13] The Doebner-von Miller reaction, a more versatile modification, directly employs α,β-unsaturated aldehydes or ketones, which is the key to incorporating the trifluoromethyl group.[3][14]
The generally accepted mechanism proceeds through four key stages:
-
1,4-Conjugate Addition (Michael Addition): The nucleophilic aniline attacks the β-carbon of the protonated α,β-unsaturated trifluoromethyl ketone.
-
Cyclization: The amino group of the resulting intermediate attacks the carbonyl carbon to form a six-membered ring.
-
Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic trifluoromethylated quinoline. The oxidizing agent can be an external reagent (like nitrobenzene in the classic Skraup) or another molecule of the α,β-unsaturated ketone acting as a hydride acceptor.[15]
The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the electronics of the unsaturated ketone, which can alter the regiochemical outcome of the cyclization. While the standard Doebner-von Miller reaction with 3-substituted enones typically yields 2-substituted quinolines, the presence of a CF₃ group and the choice of acid catalyst can lead to a reversal of this regioselectivity.[15][16] For instance, the use of strong acids like trifluoroacetic acid (TFA) can favor pathways that result in 4-substituted quinolines.[1][15] This is often attributed to a competing 1,2-addition mechanism followed by rearrangement and cyclization.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline
This protocol describes a representative synthesis using a modified Doebner-von Miller approach with an α,β-unsaturated trifluoromethyl ketone and polyphosphoric acid (PPA) as the cyclizing agent. This method avoids the use of harsh oxidizing agents and provides good regiocontrol.[1]
Objective: To synthesize 2-methyl-4-(trifluoromethyl)quinoline from aniline and 1,1,1-trifluoro-3-penten-2-one.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | Freshly distilled |
| 1,1,1-Trifluoro-3-penten-2-one | C₅H₅F₃O | 138.09 | 755-32-8 | Handle in a fume hood |
| Polyphosphoric acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | - | 8017-16-1 | Corrosive, hygroscopic |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
| Hexane/Ethyl Acetate | - | - | - | Eluent system |
Critical Safety Precautions
-
Exothermic Reaction: The classical Skraup reaction is notoriously exothermic and can become violent.[12][17] While this modified protocol is generally less vigorous, the initial addition and heating must be performed with extreme caution behind a blast shield.
-
Acid Handling: Polyphosphoric acid and trifluoroacetic acid are highly corrosive.[1][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated chemical fume hood.
-
Pressure Build-up: Ensure the reaction vessel is not a closed system. Use a reflux condenser to prevent pressure build-up.
-
Moderators: For larger-scale reactions or those using more reactive anilines, the addition of a moderator like ferrous sulfate (FeSO₄) can help control the exotherm.[10]
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add freshly distilled aniline (9.31 g, 0.1 mol).
-
Reagent Addition: Slowly add 1,1,1-trifluoro-3-penten-2-one (13.81 g, 0.1 mol) to the stirred aniline at room temperature. A mild exotherm may be observed.
-
Cyclization: Once the addition is complete, begin to slowly and carefully add polyphosphoric acid (approx. 50 g) to the mixture with vigorous stirring.
-
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100 °C. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.
-
Workup - Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Perform this step in a fume hood as CO₂ will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 2-methyl-4-(trifluoromethyl)quinoline.
Data Summary and Troubleshooting
The yields of trifluoromethylated quinolines are highly dependent on the electronic nature of the substituents on the aniline starting material. Electron-donating groups (EDGs) on the aniline ring generally facilitate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) can hinder the reaction, requiring harsher conditions.[1]
Table 1: Representative Yields for Substituted Trifluoromethyl Quinolines
| Aniline Substituent (meta) | Acid Catalyst | Conditions | Product (Quinoline) | Reported Yield (%) | Reference |
| H | PPA | 160 °C, 3h | 2-R-4-CF₃-quinoline | ~70-80% | [1] |
| 3-OCH₃ | TFA | Reflux | 2-R-4-CF₃-7-OCH₃-quinoline | ~85-95% | [1] |
| 3,5-(OCH₃)₂ | TFA | Reflux, 30 min | 2-R-4-CF₃-5,7-(OCH₃)₂-quinoline | ~93% | [1] |
| 3-Br | PPA | 160 °C, 3h | Mixture of 2-R-4-CF₃-7-Br and 2-R-4-CF₃-5-Br | Mixture | [1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction | Reaction is too exothermic; heating rate is too fast; insufficient moderation. | Immediately cool the flask in an ice bath. Ensure slow, controlled addition of reagents and gradual heating. For larger scales, add FeSO₄ as a moderator.[10] |
| Low Product Yield | Incomplete reaction; tar formation from polymerization of intermediates; inefficient extraction due to tar.[11] | Ensure sufficient reaction time and temperature. Use freshly distilled aniline. Minimize reaction temperature and time to reduce tar. During workup, perform multiple extractions. |
| Poor Regioselectivity | Use of meta-substituted anilines can give isomeric mixtures.[19] The acid catalyst influences the reaction pathway.[15] | For meta-substituted anilines, separation of isomers by chromatography will be necessary. Experiment with different acid catalysts (e.g., PPA vs. TFA) to favor the desired isomer.[1] |
| Difficult Purification | Presence of viscous tar and baseline impurities. | Pre-adsorb the crude product onto a small amount of silica gel before loading onto the column. A preliminary filtration through a plug of silica may help remove some polymeric material. |
Conclusion
The synthesis of trifluoromethylated quinolines represents a vital capability for medicinal chemistry and materials science. By adapting the classical Skraup synthesis, specifically through the Doebner-von Miller approach using trifluoromethylated enones and carefully selected acid catalysts, researchers can access these valuable scaffolds with good yields and regiocontrol. The protocols and insights provided herein offer a robust framework for the successful synthesis and troubleshooting of these important compounds, paving the way for the development of next-generation pharmaceuticals and advanced materials.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynce.com [biosynce.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iipseries.org [iipseries.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-6-(trifluoromethyl)quinoline as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacological activity. This guide focuses on a particularly valuable derivative: 4-Bromo-6-(trifluoromethyl)quinoline . The strategic placement of a bromine atom at the C4-position and a potent electron-withdrawing trifluoromethyl group at the C6-position makes this molecule a highly versatile and reactive building block for the synthesis of complex APIs.[3][4] This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols for leveraging this key intermediate in drug discovery and development programs.
Introduction: The Strategic Advantage of the this compound Scaffold
The quinoline core is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[5] The utility of this compound stems from two key features:
-
The C4-Bromo Moiety: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the selective and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[6]
-
The C6-Trifluoromethyl Group: The -CF₃ group profoundly influences the molecule's physicochemical properties. It is a strong electron-withdrawing group that can modulate the pKa of the quinoline nitrogen and influence the reactivity of the entire ring system. From a pharmacological standpoint, the -CF₃ group often enhances metabolic stability, increases lipophilicity (improving membrane permeability), and can lead to stronger binding interactions with target proteins.[3][4]
This combination makes this compound an ideal starting point for creating novel chemical entities with desirable drug-like properties.
Core Synthetic Pathways & Mechanistic Rationale
Two of the most powerful transformations utilizing this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in modern APIs.
Logical Workflow for API Synthesis
The following diagram illustrates a general workflow where this compound is functionalized through sequential cross-coupling reactions to build molecular complexity.
Caption: General synthetic workflow utilizing this compound.
Experimental Protocols & Field Insights
The following protocols are representative methodologies derived from established procedures for structurally similar halo-quinolines.[6][7] As a Senior Application Scientist, I stress that optimization of catalyst, ligand, base, and solvent is crucial for any new substrate combination to maximize yield and minimize impurities.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position, a common strategy for targeting protein kinases and other enzyme classes.
Reaction Scheme: this compound + Arylboronic Acid → 4-Aryl-6-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF/Water (4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical as it can oxidatively deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The dppf ligand in Pd(dppf)Cl₂ provides a good balance of stability and reactivity, often leading to cleaner reactions than Pd(PPh₃)₄ for heteroaromatic substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol facilitates the synthesis of 4-aminoquinoline derivatives, a scaffold present in numerous anti-inflammatory and anti-infective agents.[5][8]
Reaction Scheme: this compound + Amine → 4-(Substituted-amino)-6-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: Xantphos or BINAP (2-6 mol%). Bulky, electron-rich phosphine ligands are essential to facilitate reductive elimination, the final step of the catalytic cycle.[9][10]
-
Base: NaOtBu or K₃PO₄ (1.4 - 2.0 equiv). Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation, but K₃PO₄ can be used for more base-sensitive substrates.
-
Solvent: Anhydrous, degassed Toluene or Dioxane.
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound and the amine. If the amine is a liquid, it can be added via syringe after the tube is sealed.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. The choice of ligand is critical; Xantphos is often effective for a broad range of amines, while BINAP can be superior for certain primary amines.[9]
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 8-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired aminoquinoline product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromoquinoline scaffolds, providing a starting point for optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-90 | 75-90 | [6] |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 80-92 | [11] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 60-85 | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | Josiphos-type (2.2) | NaOtBu (1.4) | Toluene | 110 | 70-88 | [7] |
Visualization of Key Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates and APIs. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the predictable and efficient construction of diverse molecular architectures. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery. By understanding the underlying principles and employing rational optimization, scientists can effectively harness the potential of this intermediate to accelerate the development of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions on Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively introduce a variety of substituents onto the quinoline ring is paramount for tuning the biological activity, photophysical properties, and overall performance of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of functionalized quinolines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1]
This guide provides an in-depth exploration of key palladium-catalyzed reactions on quinoline substrates, including detailed experimental protocols. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles and rationale behind the selection of catalysts, ligands, and reaction conditions, particularly addressing the unique challenges posed by the quinoline heterocycle.
A significant challenge in the palladium-catalyzed functionalization of N-heterocycles like quinoline is the potential for the nitrogen lone pair to coordinate to the palladium center, leading to catalyst poisoning and reduced reactivity.[2][3] This guide will address strategies to overcome this hurdle, ensuring efficient and reproducible synthetic outcomes.
The Challenge of Catalyst Poisoning
The nitrogen atom in the quinoline ring can act as a Lewis base, coordinating to the electron-deficient palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, impeding the desired catalytic turnover. The strength of this coordination and its impact on the reaction efficiency depend on several factors, including the position of the substituent, the electronic nature of the quinoline ring, and the reaction conditions.
Strategies to Mitigate Catalyst Poisoning:
-
Ligand Selection: The use of bulky, electron-rich ligands is a primary strategy to counteract catalyst poisoning.[2][4] These ligands stabilize the active palladium species and sterically hinder the coordination of the quinoline nitrogen. Furthermore, their strong electron-donating properties can accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, outcompeting the deactivating coordination of the quinoline. Examples of effective ligands include bulky phosphines like XPhos and Buchwald's biaryl phosphine ligands, as well as N-heterocyclic carbenes (NHCs).[5][6][7][8][9]
-
Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) species before the introduction of the quinoline substrate can enhance reaction efficiency.[2]
-
Use of Additives: Certain additives can function as sacrificial ligands, preferentially binding to the palladium catalyst and preventing the quinoline from deactivating it.[2]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[10][11] This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
A. Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
B. Experimental Protocol: Synthesis of 3-Phenylquinoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid.
Materials:
-
3-Bromoquinoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure: [12]
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling of 3-Bromoquinoline [5][12]
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ is an air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. dppf is a bulky, electron-rich ligand that promotes the key steps of the catalytic cycle. |
| Ligand | dppf, XPhos | Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and preventing deactivation by the quinoline nitrogen. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and substrate scope. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
II. Heck Reaction: Alkenylation of Quinolines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] It is a powerful method for the synthesis of substituted alkenes.
A. Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[13]
B. Experimental Protocol: Synthesis of 3-Styrylquinoline
This protocol outlines a general procedure for the Heck reaction of 3-bromoquinoline with styrene.
Materials:
-
3-Bromoquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
Procedure: [5]
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) to the tube.
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
Table 2: Summary of Reaction Parameters for the Heck Reaction on Quinolines [1][5][14][15][16][17][18][19][20]
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors for the Heck reaction. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. |
| Base | NEt₃, K₂CO₃, NaOAc | A base is required to neutralize the hydrogen halide generated during the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to achieve a reasonable reaction rate. |
III. Sonogashira Coupling: Synthesis of Alkynylquinolines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[21] This reaction is a highly efficient method for the synthesis of substituted alkynes.
A. Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
B. Experimental Protocol: Synthesis of 4-(Phenylethynyl)quinoline
This protocol provides a general procedure for the Sonogashira coupling of 4-iodoquinoline with phenylacetylene.
Materials:
-
4-Iodoquinoline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Reaction Setup: To a Schlenk flask, add 4-iodoquinoline (1 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3 eq) and phenylacetylene (3 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, filter through Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Table 3: Summary of Reaction Parameters for the Sonogashira Coupling on Quinolines [5][21][23][24]
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | These are standard and effective palladium catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center. |
| Base | Et₃N, Diisopropylamine | An amine base is required to deprotonate the terminal alkyne and neutralize the generated HX. |
| Solvent | THF, DMF | Anhydrous, aprotic solvents are necessary for the reaction. |
| Temperature | Room temperature to 50 °C | The reaction can often be carried out under mild temperature conditions. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[25][26] It has become a go-to method for the synthesis of arylamines.
A. Mechanistic Overview
The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[26]
B. Experimental Protocol: Synthesis of 2-Anilinoquinoline
This protocol provides a general procedure for the amination of 2-chloroquinoline with aniline.
Materials:
-
2-Chloroquinoline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Reaction Setup: In an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), XPhos (1.5-7.5 mol%), and NaOt-Bu (1.4-2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add anhydrous toluene, 2-chloroquinoline (1.0 mmol), and aniline (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Purification: Purify the crude product by column chromatography.
Table 4: Summary of Reaction Parameters for Buchwald-Hartwig Amination on Quinolines [5][25][26][27][28][29]
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, Xantphos, BINAP | Bulky, electron-rich phosphine ligands are crucial to promote reductive elimination and prevent β-hydride elimination, while also mitigating catalyst poisoning. |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Elevated temperatures are typically required. |
V. C-H Activation/Functionalization: A Modern Approach
Direct C-H activation has emerged as a powerful strategy for the functionalization of quinolines, avoiding the need for pre-functionalized starting materials.[30] Palladium catalysis has been instrumental in the development of regioselective C-H functionalization methods.
A. Regioselectivity in Quinoline C-H Activation
The regioselectivity of palladium-catalyzed C-H activation on the quinoline ring is highly dependent on the reaction conditions and the presence or absence of a directing group.
-
C2-Arylation: In the absence of a strong directing group, C-H activation often occurs preferentially at the C2 position due to its electronic properties.[31][32]
-
C8-Arylation: The use of a directing group, such as an N-oxide, can steer the regioselectivity towards the C8 position.[33][34]
B. Experimental Protocol: C2-Arylation of Quinoline
This protocol describes a general procedure for the palladium-catalyzed C2-arylation of quinoline with an arene.
Materials:
-
Quinoline
-
Arene (e.g., benzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylformamide (DMF)
Procedure: [31]
-
Reaction Setup: In a sealed tube, combine quinoline, the arene (in excess), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (3 equiv), and pivalic acid (6 equiv).
-
Solvent: Add DMF as the solvent.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 130 °C) for several hours.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
Table 5: Summary of Reaction Parameters for C-H Arylation of Quinolines [30][31][32][33][34]
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(OAc)₂ | A common and effective catalyst for C-H activation. |
| Oxidant | Ag₂CO₃, O₂ | An oxidant is required to regenerate the active Pd(II) catalyst. |
| Additive | Pivalic acid | Carboxylic acid additives can act as proton shuttles and promote C-H activation. |
| Solvent | DMF, Acetic Acid | The choice of solvent can significantly influence the regioselectivity of the reaction. |
| Directing Group | N-oxide (for C8 selectivity) | The N-oxide group can direct the palladium catalyst to the C8 position. |
Conclusion
Palladium-catalyzed cross-coupling reactions represent an indispensable set of tools for the synthetic chemist focused on the functionalization of quinolines. By understanding the underlying mechanisms and the specific challenges associated with these N-heterocyclic substrates, researchers can rationally design and optimize reaction conditions to achieve their desired synthetic targets. The strategic selection of ligands to mitigate catalyst poisoning is a key consideration that underpins the success of these transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science, enabling the efficient and reliable synthesis of novel quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gessnergroup.com [gessnergroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sctunisie.org [sctunisie.org]
- 20. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijnc.ir [ijnc.ir]
- 22. reddit.com [reddit.com]
- 23. rsc.org [rsc.org]
- 24. d-nb.info [d-nb.info]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. rsc.org [rsc.org]
- 30. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 34. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-Bromo-6-(trifluoromethyl)quinoline in the Development of Potent Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, including protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and quinoline-based compounds have been at the forefront of this revolution.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of these inhibitors.[3] This application note provides a detailed guide for researchers on the use of a key intermediate, 4-Bromo-6-(trifluoromethyl)quinoline , in the synthesis and development of novel kinase inhibitors.
The trifluoromethyl group is a bioisostere for a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with the target kinase. Furthermore, the -CF3 group often enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability and oral bioavailability.[3] The bromine atom at the 4-position of the quinoline ring serves as a versatile synthetic handle, enabling the introduction of various substituents through well-established cross-coupling reactions to explore the chemical space and optimize inhibitor potency and selectivity.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline. The trifluoromethyl group at the 6-position is expected to significantly increase the lipophilicity (logP) of the molecule, which can enhance its ability to cross cell membranes.[4] The bromine at the 4-position and the trifluoromethyl group at the 6-position are both electron-withdrawing, which deactivates the quinoline ring towards electrophilic substitution but activates the 4-position for nucleophilic aromatic substitution and cross-coupling reactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₅BrF₃N | Provides the elemental composition. |
| Molecular Weight | 292.06 g/mol | Influences solubility and permeability. |
| LogP | ~3.5-4.0 | Indicates high lipophilicity, affecting solubility and cell penetration. |
| pKa (of quinoline N) | ~2-3 | The electron-withdrawing groups lower the basicity of the quinoline nitrogen. |
Synthesis of this compound
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from appropriately substituted anilines. A plausible synthetic approach is a modification of the Gould-Jacobs reaction or similar quinoline-forming cyclizations.
Caption: A potential synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: A Case Study on Cyclin G Associated Kinase (GAK) Inhibitors
While direct examples of kinase inhibitors synthesized from this compound are not abundant in the literature, a study on the development of Cyclin G Associated Kinase (GAK) inhibitors provides a highly relevant and illustrative example.[2][4][5] GAK is a serine/threonine kinase involved in intracellular trafficking and has been identified as a host factor for the entry of viruses like Ebola and hepatitis C. In this study, researchers synthesized a series of 4-anilinoquinolines, including those with a 6-(trifluoromethyl) substituent, and evaluated their inhibitory activity against GAK.
The synthesis of these inhibitors involved the nucleophilic aromatic substitution of a 4-chloro-6-(trifluoromethyl)quinoline with various anilines.[2] The same synthetic strategy is directly applicable to this compound, as the bromo substituent is also a good leaving group for this type of reaction.
Experimental Protocol: Synthesis of 4-Anilino-6-(trifluoromethyl)quinoline Derivatives
This protocol is adapted from the synthesis of GAK inhibitors and is a general procedure for the synthesis of 4-anilino-6-(trifluoromethyl)quinoline derivatives from this compound.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., 3,4,5-trimethoxyaniline)
-
Ethanol
-
Concentrated Hydrochloric Acid (optional, for salt formation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Add ethanol to the flask to achieve a concentration of approximately 0.1 M of the quinoline starting material.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting quinoline is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. The crude product can be washed with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The study on GAK inhibitors revealed important SAR trends for the 4-anilino-6-(trifluoromethyl)quinoline scaffold.[2][4]
Table 2: Inhibitory Activity of Selected 4-Anilino-6-(trifluoromethyl)quinoline Analogs against GAK [2][4]
| Compound ID | Aniline Substituent | GAK IC₅₀ (nM) |
| 1 | 3,4,5-trimethoxy | 5.3 |
| 8 | 4-methoxy | 11.27 (reported as a different metric in one source) |
| 36 | 3-acetyl | 3.34 (reported as a different metric in one source) |
Note: The inhibitory activity for some compounds was reported in different metrics (Kd or % inhibition at a fixed concentration) in the original sources. The values presented here are indicative of high potency.
The data suggests that substitution on the aniline ring is well-tolerated and can be modulated to fine-tune the potency and selectivity of the inhibitor. The high potency of the 3,4,5-trimethoxy analog highlights the importance of hydrogen bond donors and acceptors in the aniline moiety for interaction with the kinase active site.
Broader Applications in Kinase Inhibitor Development
The this compound scaffold is not limited to the development of GAK inhibitors. Its utility can be extended to the synthesis of inhibitors for other important cancer-related kinases such as EGFR, BRAF, and VEGFR. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it can be used to introduce aryl or heteroaryl groups at the 4-position. These groups can occupy hydrophobic pockets in the kinase active site and contribute to inhibitor potency.
Protocol: Suzuki-Miyaura Coupling of this compound
This is a general protocol based on established procedures for similar substrates.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds.[1] This reaction is particularly relevant for the synthesis of 4-anilinoquinoline derivatives, which are a common class of kinase inhibitors.
Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol based on established procedures.[7]
Materials:
-
This compound (1.0 eq)
-
Amine or aniline (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine/aniline.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Industrial Scale Synthesis of Halogenated Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the industrial-scale synthesis of halogenated quinolines, critical scaffolds in numerous pharmaceutical and agrochemical agents. Moving beyond theoretical laboratory methods, this document focuses on the practical challenges and strategic decisions inherent in large-scale production. We delve into the process chemistry, scalability, safety, and quality control aspects of established synthetic routes, including the Gould-Jacobs, Doebner-von Miller, Combes, and Friedländer reactions. Furthermore, modern, regioselective halogenation techniques suitable for industrial implementation are presented. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of manufacturing halogenated quinolines efficiently, safely, and economically.
The Strategic Imperative for Halogenated Quinolines
Halogenated quinoline motifs are privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents. Their unique physicochemical properties, imparted by the halogen substituent, can significantly enhance biological activity, metabolic stability, and bioavailability. From the potent antimalarial effects of chloroquine to the antibacterial prowess of fluoroquinolones, the strategic incorporation of halogens onto the quinoline scaffold has been a cornerstone of drug discovery.
However, the transition from bench-scale synthesis to industrial-scale manufacturing presents a formidable set of challenges. These include:
-
Scalability and Process Safety: Reactions that are manageable in a laboratory setting can become highly exothermic and difficult to control in large reactors.[1]
-
Cost-Effectiveness: The economics of industrial synthesis demand high-yield, low-cost processes with efficient use of raw materials and energy.
-
Regioselectivity: Precise control over the position of halogenation is crucial for biological activity and avoiding isomeric impurities.[2]
-
Environmental Impact and Waste Management: Modern chemical manufacturing necessitates environmentally benign processes that minimize waste generation.[3][4]
-
Quality Control: Stringent purity and quality standards must be met to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6]
This guide provides a systematic approach to addressing these challenges, offering a blend of established industrial practices and modern innovations.
Navigating the Synthetic Landscape: Choosing the Right Path
The selection of a synthetic route for the quinoline core is a critical decision that impacts the entire manufacturing process. The choice depends on several factors, including the availability and cost of starting materials, the desired substitution pattern, and the scalability of the reaction. The following diagram illustrates a decision-making framework for selecting an appropriate synthetic strategy.
Figure 1: Decision-making workflow for selecting a quinoline synthesis route.
Classical Quinoline Syntheses: Industrial Perspectives and Protocols
The following sections detail the industrial application of four cornerstone reactions for quinoline synthesis, providing insights into their mechanisms, scalability, and detailed protocols.
The Gould-Jacobs Reaction: A Workhorse for 4-Hydroxyquinolines
The Gould-Jacobs reaction is a highly reliable and versatile method for preparing 4-hydroxyquinoline derivatives.[7] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8]
Mechanistic Rationale and Industrial Relevance: The reaction's robustness and the commercial availability of a wide range of anilines and malonate derivatives make it industrially attractive. The high-temperature cyclization step, while energy-intensive, can be efficiently managed in industrial reactors with appropriate heat transfer fluids.[8]
Process Optimization and Scale-Up Considerations:
-
Temperature Control: The cyclization step is typically carried out at temperatures above 250°C. In an industrial setting, this is achieved using high-boiling point solvents like Dowtherm A or diphenyl ether to ensure even heat distribution and prevent localized overheating, which can lead to tar formation.[8]
-
Solvent Selection: While the initial condensation can often be performed neat, the use of a high-boiling inert solvent is crucial for a controlled and high-yielding cyclization on a large scale.
-
By-product Removal: The condensation step liberates ethanol, which should be removed to drive the reaction to completion. On an industrial scale, this can be achieved by distillation.
Industrial Scale Protocol: Synthesis of 4-Hydroxyquinoline
-
Reaction Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a condenser for distillation, a temperature probe, and a nitrogen inlet is charged with aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Condensation: The mixture is heated to 120-140°C under a slow nitrogen stream. Ethanol is distilled off as it is formed. The reaction is monitored by in-process controls (e.g., GC or HPLC) until the starting aniline is consumed (typically 2-4 hours).
-
Cyclization: The reaction mixture is cooled to approximately 100°C, and a high-boiling solvent (e.g., Dowtherm A) is added. The mixture is then heated to 250-260°C and maintained at this temperature for 1-2 hours.
-
Work-up and Isolation: The reaction mixture is cooled to below 100°C, and a non-polar solvent such as hexane is added to precipitate the crude 4-hydroxy-3-carboethoxyquinoline. The solid is collected by filtration and washed with hexane.
-
Saponification and Decarboxylation: The crude ester is suspended in an aqueous solution of sodium hydroxide (10-15% w/v) and heated to reflux until hydrolysis is complete. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate 4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated above its melting point (typically 250-270°C) in a suitable vessel until carbon dioxide evolution ceases, yielding crude 4-hydroxyquinoline.
-
Purification: The crude 4-hydroxyquinoline is purified by recrystallization from a suitable solvent such as ethanol or by slurry washing with a non-polar solvent.
| Parameter | Gould-Jacobs | Doebner-von Miller | Combes | Friedländer |
| Key Reactants | Aniline, Alkoxymethylenemalonate | Aniline, α,β-Unsaturated Carbonyl | Aniline, β-Diketone | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl |
| Typical Conditions | High Temperature (>250°C) | Acid Catalysis (e.g., HCl, H₂SO₄) | Acid Catalysis (e.g., H₂SO₄) | Acid or Base Catalysis |
| Industrial Advantages | Reliable, wide substrate scope | Versatile substitution patterns | Direct synthesis of substituted quinolines | Convergent, often high yielding |
| Industrial Challenges | High energy consumption, tar formation | Highly exothermic, by-product formation | Regioselectivity with unsymmetrical diketones | Availability of starting materials |
Table 1: Comparison of Classical Quinoline Synthesis Routes for Industrial Application.
The Doebner-von Miller Reaction: A Versatile but Energetic Route
The Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[9] This reaction is known for its versatility in creating a wide range of substituted quinolines.[10]
Mechanistic Rationale and Industrial Relevance: The reaction proceeds via a series of conjugate additions, cyclizations, and oxidation steps. Its industrial utility is somewhat hampered by its often highly exothermic nature and the potential for side reactions, which can lead to complex purification procedures.[11]
Process Optimization and Scale-Up Considerations:
-
Exotherm Control: The reaction is notoriously exothermic. In an industrial setting, this requires robust cooling systems and careful control of the addition rate of the reagents.
-
Catalyst Choice: While strong mineral acids are traditionally used, solid acid catalysts are being explored for easier separation and reduced corrosion.
-
By-product Management: The reaction can generate significant amounts of polymeric by-products ("tar").[11] Process parameters must be carefully optimized to minimize their formation.
Industrial Scale Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
Reaction Setup: A jacketed reactor with a robust cooling system, a bottom-outlet valve, a mechanical stirrer, and a reflux condenser is charged with aniline (1.0 eq) and concentrated hydrochloric acid.
-
Reagent Addition: The mixture is heated to 90-100°C, and crotonaldehyde is added slowly via a dosing pump, ensuring the internal temperature does not exceed a predetermined limit (e.g., 120°C).
-
Reaction: After the addition is complete, the mixture is stirred at reflux for several hours until the reaction is complete as determined by in-process analysis.
-
Work-up and Isolation: The reaction mixture is cooled and carefully neutralized with a concentrated aqueous solution of sodium hydroxide. The organic layer containing the crude quinaldine is separated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
The Combes Quinoline Synthesis: A Direct Approach
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][12]
Mechanistic Rationale and Industrial Relevance: The reaction involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.[5] It is a straightforward method that can be cost-effective if the β-diketone is readily available.
Process Optimization and Scale-Up Considerations:
-
Acid Catalyst: Concentrated sulfuric acid is a common catalyst, but polyphosphoric acid (PPA) can also be used and may offer advantages in certain cases.[5]
-
Regioselectivity: With unsymmetrical β-diketones, regioselectivity can be an issue, leading to mixtures of isomers that may be difficult to separate on a large scale.[12]
Industrial Scale Protocol: Synthesis of 2,4-Dimethylquinoline
-
Reaction Setup: A reactor resistant to strong acids is charged with aniline (1.0 eq) and acetylacetone (1.05 eq).
-
Reaction: The mixture is cooled, and concentrated sulfuric acid is added slowly while maintaining a low temperature. The mixture is then slowly heated to 100-120°C and held for several hours.
-
Work-up and Isolation: The reaction mixture is cooled and poured onto crushed ice. The acidic solution is then carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 2,4-dimethylquinoline is collected by filtration, washed with water, and purified by recrystallization or distillation.
The Friedländer Synthesis: A Convergent and Efficient Method
The Friedländer synthesis is a highly efficient and convergent method for preparing quinolines by reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15]
Mechanistic Rationale and Industrial Relevance: This reaction can be catalyzed by either acids or bases and often proceeds with high yields.[15] Its primary limitation on an industrial scale is the availability and cost of the substituted o-aminoaryl carbonyl starting materials.[7]
Process Optimization and Scale-Up Considerations:
-
Catalyst Selection: The choice of an acid or base catalyst depends on the specific substrates. Modern variations utilize milder catalysts to improve functional group tolerance and reduce waste.[13]
-
One-Pot Procedures: To circumvent the need for pre-synthesized o-aminoaryl carbonyls, one-pot procedures involving the in-situ reduction of the corresponding nitro compounds have been developed and are amenable to scale-up.
Industrial Scale Protocol: One-Pot Synthesis of a Substituted Quinoline
-
Reaction Setup: A reactor is charged with the o-nitroaryl aldehyde or ketone, the α-methylene carbonyl compound, and a suitable solvent such as ethanol.
-
Reduction: Iron powder and a catalytic amount of aqueous hydrochloric acid are added. The mixture is heated to reflux to effect the reduction of the nitro group to an amine.
-
Condensation and Cyclization: After the reduction is complete, a base such as potassium hydroxide is added, and the reflux is continued to promote the Friedländer condensation and cyclization.[13]
-
Work-up and Isolation: The reaction mixture is cooled, and the iron salts are removed by filtration. The filtrate is concentrated, and the crude product is isolated by precipitation or extraction.
-
Purification: The product is purified by recrystallization from an appropriate solvent.
Modern Halogenation Strategies for Industrial Application
Direct halogenation of the pre-formed quinoline ring is a common industrial strategy. However, controlling the regioselectivity can be challenging. Modern methods offer more precise control and are often more environmentally friendly.
Regioselectivity in Electrophilic Halogenation: Electrophilic halogenation of the quinoline ring typically occurs at the C-5 and C-8 positions of the electron-rich benzene ring.[2] Halogenation of the electron-deficient pyridine ring is more difficult.
Modern Catalytic and Metal-Free Halogenation:
-
Metal-Catalyzed Halogenation: Copper- and iron-catalyzed methods have been developed for the regioselective C-H halogenation of quinolines, often using directing groups to achieve high selectivity.
-
Metal-Free Halogenation: The use of reagents like N-halosuccinimides (NCS, NBS, NIS) and trihaloisocyanuric acids provides an operationally simple and often highly regioselective method for halogenation under mild, metal-free conditions.[16][17] These methods are particularly attractive for industrial applications due to their cost-effectiveness and reduced metal waste.[18]
Industrial Scale Protocol: Regioselective C-5 Halogenation
This protocol is adapted from a metal-free approach that is amenable to scale-up.[17]
-
Reaction Setup: A suitable reactor is charged with the 8-substituted quinoline derivative (1.0 eq) and a solvent such as acetonitrile.
-
Reagent Addition: Trihaloisocyanuric acid (e.g., trichloroisocyanuric acid, TCCA, for chlorination) is added portion-wise at room temperature. The reaction is often mildly exothermic and may require some cooling.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (typically a few hours), as monitored by HPLC.
-
Work-up and Isolation: The reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess halogenating agent. The product is then extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization.
Industrial-Scale Purification and Quality Control
The purity of the final halogenated quinoline is of paramount importance, especially for pharmaceutical applications.[][20] Industrial purification strategies are designed for high throughput and cost-effectiveness.
Large-Scale Crystallization and Distillation:
-
Crystallization: This is the most common method for purifying solid halogenated quinolines. Solvent selection, cooling profiles, and seeding strategies are critical process parameters that must be optimized to ensure consistent crystal form (polymorphism), particle size distribution, and purity.[21]
-
Distillation: For liquid quinolines or those with suitable boiling points, fractional distillation under reduced pressure is an effective purification method.
Analytical Methods for Quality Assurance and Control: A robust quality control program is essential to ensure that every batch of a halogenated quinoline meets the required specifications.[][22]
| Test | Method | Typical Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | FTIR, NMR | Conforms to reference standard |
| Assay | HPLC, GC | 99.0 - 101.0% |
| Purity/Impurities | HPLC, GC | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% |
| Melting Point | Capillary Method | Within a specified range |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
Table 2: Typical Quality Control Specifications for a Pharmaceutical-Grade Halogenated Quinoline.
Process Safety and Waste Management
The industrial synthesis of halogenated quinolines involves the use of hazardous materials and energetic reactions, necessitating a strong emphasis on process safety.[1]
Hazard Analysis:
-
Corrosive Reagents: Strong acids like sulfuric and hydrochloric acid require specialized handling procedures and corrosion-resistant equipment.
-
Toxic and Flammable Materials: Anilines, halogenating agents, and organic solvents pose toxicological and flammability risks.
-
Exothermic Reactions: The Doebner-von Miller reaction, in particular, requires careful thermal management to prevent runaway reactions.
Engineering Controls and Personal Protective Equipment (PPE):
-
Closed-System Operations: Industrial synthesis should be conducted in closed reactors to minimize worker exposure to hazardous chemicals.
-
Ventilation: Adequate ventilation, including local exhaust ventilation, is crucial.
-
PPE: Appropriate PPE, including chemical-resistant gloves, safety glasses, face shields, and respiratory protection, must be used.[23]
Waste Minimization and Treatment:
-
Solvent Recovery: Whenever possible, solvents should be recovered and recycled to reduce costs and environmental impact.[12]
-
Waste Stream Treatment: Aqueous waste streams should be neutralized and treated to remove hazardous components before discharge. Solid waste should be disposed of in accordance with local regulations.[3]
Conclusion
The industrial-scale synthesis of halogenated quinolines is a complex undertaking that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing robust purification and quality control procedures, it is possible to manufacture these vital compounds safely, efficiently, and economically. The protocols and insights provided in this guide serve as a foundation for the development of scalable and sustainable manufacturing processes for this important class of molecules.
References
- 1. Process Safety – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Chemical Waste Management Best Practices | Enva [enva.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. biobasedpress.eu [biobasedpress.eu]
- 18. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 20. thepharmamaster.com [thepharmamaster.com]
- 21. conservancy.umn.edu [conservancy.umn.edu]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-6-(trifluoromethyl)quinoline
Welcome to the technical support center for the purification of 4-Bromo-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
I. Core Concepts in Purification
The purification of this compound, like many organic compounds, relies on exploiting differences in the physicochemical properties between the target molecule and any impurities present. The primary methods employed are recrystallization and column chromatography, each with its own set of principles and best practices.
Recrystallization is a technique based on differences in solubility. The crude material is dissolved in a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind.
Column chromatography is a powerful separation technique that relies on the differential adsorption of compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.[1] Compounds with a higher affinity for the stationary phase will move more slowly down the column, allowing for their separation from compounds with a lower affinity.[1]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Recrystallization Troubleshooting
Question 1: My this compound is not dissolving in the hot recrystallization solvent.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may not be appropriate for dissolving your compound, even at elevated temperatures.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent to dissolve the amount of crude material.
-
Low Temperature: The solvent may not be hot enough to reach the required solubility for your compound.
Solutions:
-
Solvent Selection: While specific solubility data for this compound is not abundant in the literature, a common and effective solvent system for structurally similar quinoline derivatives is a mixture of ethanol and water.[2] Start with a ratio of approximately 7:3 ethanol to water.
-
Solvent Volume: Add the hot solvent in small portions to your crude material with continuous stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Ensure Proper Heating: Heat the solvent to its boiling point and maintain this temperature while dissolving your compound. Use a reflux condenser to prevent solvent loss during this process.
Question 2: Oiling out instead of crystallization is occurring upon cooling.
Possible Causes:
-
High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of an oil rather than solid crystals.
-
Too Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil instead of forming a crystalline lattice.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, preventing it from reaching the supersaturation point required for crystallization.
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Then, allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[3]
-
Add More Solvent: If slow cooling does not resolve the issue, add a small amount of additional hot solvent to the solution and then allow it to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.
Question 3: The final yield of pure crystals is very low.
Possible Causes:
-
Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Ensure Complete Crystallization: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to an hour to maximize crystal formation before filtration.
-
Wash with Ice-Cold Solvent: Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities without significantly dissolving the product.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Column Chromatography Troubleshooting
Question 4: I'm not getting good separation of my compound from an impurity on the TLC plate, making it difficult to choose a solvent system for the column.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound and the impurity.
-
Co-elution: The impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography challenging.
Solutions:
-
Systematic Solvent Screening: Test a range of solvent systems with varying polarities. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]
-
Vary the Solvent Ratio: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation. The ideal mobile phase should give your target compound an Rf value of around 0.2-0.4 on the TLC plate.
-
Try a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/methanol for more polar compounds.
Question 5: My compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the column.
Possible Causes:
-
Mobile Phase Polarity is Too High: If your compound is running too fast, the mobile phase is too polar and is not allowing for sufficient interaction with the silica gel.
-
Mobile Phase Polarity is Too Low: If your compound is stuck at the top of the column, the mobile phase is not polar enough to elute it.
Solutions:
-
Adjust Mobile Phase Polarity:
-
For High Rf: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
-
For Low Rf: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).
-
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution may be necessary. Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your target compound and then any more polar impurities.
Question 6: The bands on my column are broad and diffuse, leading to poor separation.
Possible Causes:
-
Poor Column Packing: The presence of air bubbles, cracks, or an uneven surface in the silica gel can lead to channeling and band broadening.
-
Loading Too Much Sample: Overloading the column with too much crude material will result in broad bands and poor separation.
-
Sample Loaded in a Large Volume of Solvent: The initial sample should be loaded onto the column in the minimum possible volume of solvent.
Solutions:
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles. Tapping the side of the column gently as you pack can help settle the silica.
-
Appropriate Sample Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Concentrated Sample Loading: Dissolve your crude sample in the smallest possible volume of a solvent in which it is highly soluble, and then load it onto the top of the column.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: Potential impurities can arise from unreacted starting materials or from side reactions. Common impurities in the synthesis of quinoline derivatives can include dehalogenated (where the bromine is replaced by hydrogen) or oxidized byproducts.[2] The specific impurities will depend on the synthetic route used. For example, in a Skraup synthesis, harsh acidic conditions can lead to side products.[2]
Q2: What is a recommended solvent system for column chromatography of this compound?
A2: Based on protocols for structurally similar compounds, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.[2] A common starting ratio is 8:2 (hexane:ethyl acetate), which can then be optimized based on TLC analysis.[2]
Q3: How can I confirm the purity of my final product?
A3: The purity of your this compound should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. For the related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, the melting point is reported as 96-98 °C.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and purity of your compound. The spectra should show the expected signals without significant peaks from impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: What are the key safety precautions when handling this compound?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat a mixture of ethanol and water (e.g., 7:3 v/v) to boiling. Add the hot solvent to the crude solid in small portions with swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a low polarity and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
VI. References
-
BenchChem. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. --INVALID-LINK--
-
ChemicalBook. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. --INVALID-LINK--
-
Ossila. 4-Bromo-6-fluoroquinoline Safety Data Sheet. --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information For - General procedure for the synthesis of 4. --INVALID-LINK--
-
Sigma-Aldrich. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. --INVALID-LINK--
-
Chemsrc. 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. --INVALID-LINK--
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. --INVALID-LINK--
-
ChemicalBook. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. --INVALID-LINK--
-
Columbia University. Column chromatography. --INVALID-LINK--
-
DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. --INVALID-LINK--
-
Angene Chemical. Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline. --INVALID-LINK--
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... --INVALID-LINK--
-
Phenomenex. Mobile Phase Selectivity. --INVALID-LINK--
-
Capot Chemical. MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. --INVALID-LINK--
-
YouTube. Organic Chemistry Lab: Recrystallization. --INVALID-LINK--
References
- 1. 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 1701-22-0 [m.chemicalbook.com]
- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. angenechemical.com [angenechemical.com]
Technical Support Center: Recrystallization of Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals, including anticancer and antimalarial agents, making their purification a critical step in research and development.[1][2] This resource provides detailed protocols, explains the scientific principles behind experimental choices, and offers solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind recrystallizing quinoline derivatives?
Recrystallization is a purification technique for solid compounds.[3][4] The core principle relies on the differential solubility of the desired quinoline derivative and its impurities in a chosen solvent at different temperatures.[3][4] Ideally, the quinoline derivative should be highly soluble in a hot solvent and poorly soluble in the same solvent when it's cold.[5] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase) or insoluble in the hot solvent (allowing for their removal via hot filtration).[3][5] As a hot, saturated solution of the quinoline derivative cools, the solubility decreases, leading to the formation of pure crystals as the molecules arrange themselves in a crystal lattice, excluding the impurities.[3][6]
Q2: How do I select an appropriate solvent for my specific quinoline derivative?
Solvent selection is the most critical step for a successful recrystallization.[7] The general principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched with the polarity of your quinoline derivative.[6][8]
-
For non-polar quinoline derivatives (e.g., those with large alkyl or aryl substituents), non-polar solvents like hexanes or toluene might be suitable.
-
For polar quinoline derivatives (e.g., those with hydroxyl, amino, or carboxyl groups), more polar solvents like ethanol, methanol, or even water could be effective.[9]
A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds that can hydrogen bond.[9] |
| Ethanol | 78 | High | A versatile and commonly used solvent.[9] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium-High | A good solvent for many organic compounds, but its low boiling point can make it tricky to handle. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[9] |
| Dichloromethane | 40 | Medium | Effective but has a very low boiling point and is volatile. |
| Toluene | 111 | Low | Good for less polar compounds; its high boiling point can be a disadvantage.[10] |
| Hexanes | ~69 | Low | Suitable for very non-polar compounds.[9] |
For quinoline derivatives that are weak bases, adjusting the pH can be a powerful tool. The free base may be soluble in an organic solvent, while its protonated salt (e.g., hydrochloride) may be more soluble in water. This property can be exploited for purification.[11]
Q3: What are mixed solvent systems and when should I use them?
A mixed solvent system is employed when no single solvent meets the ideal criteria for recrystallization.[12] This typically involves a pair of miscible solvents, one in which your quinoline derivative is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water, diethyl ether-hexanes, and toluene-hexanes.[7]
Q4: How can I confirm the purity of my recrystallized quinoline derivative?
The purity of your recrystallized product should always be assessed. The two most common and accessible methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically less than 1-2 °C).[14] Impurities will cause a depression and broadening of the melting point range.[14][15] Comparing the experimental melting point to the literature value is a good indicator of purity.[16]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material.[17] A pure compound should ideally show a single spot on the TLC plate, while the crude material may show multiple spots corresponding to impurities.[18][19] Running a "co-spot" where the crude and purified materials are spotted in the same lane can help confirm if the main component is the same.[18][20]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method when a suitable single solvent is identified.
-
Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[21]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to remove the insoluble materials.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when your compound is too soluble in one solvent and insoluble in another.
-
Dissolution: Dissolve the crude quinoline derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Protocol 3: Decolorization
If your recrystallized quinoline derivative has a persistent color, colored impurities may be present.
-
Dissolution: Dissolve the crude compound in the appropriate hot solvent.
-
Addition of Activated Charcoal: Remove the solution from the heat and allow it to cool slightly to prevent bumping. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[12] Activated charcoal has a high surface area and will adsorb the colored impurities.[12]
-
Heating: Gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal.
-
Crystallization: Proceed with the cooling and crystallization steps as described in the previous protocols.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of quinoline derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of quinoline derivatives in a question-and-answer format.
Issue 1: No crystals form upon cooling.
-
Question: I have cooled my solution, even in an ice bath, but no crystals have appeared. What should I do?
-
Answer & Solutions: This is a common problem and usually indicates that the solution is not supersaturated.
-
Too much solvent: You may have added too much solvent during the dissolution step. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[6]
-
Induce crystallization: If the solution is supersaturated but nucleation hasn't occurred, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separates as an oil, not as solid crystals. How can I fix this?
-
Answer & Solutions: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, leading to a significant melting point depression.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, very slowly.
-
Lower the cooling temperature: Try cooling the solution to a lower temperature before allowing crystallization to begin.
-
Change the solvent: If the problem persists, you may need to choose a solvent with a lower boiling point.
-
Issue 3: The recrystallization yield is very low.
-
Question: I have obtained pure crystals, but the amount is much less than I expected. How can I improve my yield?
-
Answer & Solutions: A low yield can be due to several factors.
-
Excess solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.
-
Premature crystallization: If crystallization occurred during hot filtration, you will lose product at that stage. Ensure your filtration apparatus is pre-heated.
-
Washing with too much solvent: Washing the final crystals with an excessive amount of cold solvent can dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.
-
Second crop of crystals: You can often recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 4: The recrystallized product is still colored.
-
Question: I have recrystallized my quinoline derivative, but it still has a yellowish or brownish tint. What can I do?
-
Answer & Solutions: The color is likely due to highly conjugated impurities that are co-crystallizing with your product.
-
Use activated charcoal: As detailed in Protocol 3, treating your solution with activated charcoal before crystallization can effectively remove colored impurities.
-
Repeat the recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and colorlessness.
-
Issue 5: Different crystal forms (polymorphs) are obtained.
-
Question: I have performed the same recrystallization multiple times but have obtained crystals with different shapes and melting points. What is happening?
-
Answer & Solutions: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[22][23][24] These different polymorphs can have different physical properties, including solubility and melting point.[23][25][26]
-
Control cooling rate: The rate of cooling can significantly influence which polymorph is formed. Try to maintain a consistent and slow cooling rate.
-
Solvent choice: The solvent system can also dictate the resulting crystal form.[23] You may need to screen different solvents to consistently obtain the desired polymorph.
-
Seeding: Seeding the solution with a crystal of the desired polymorph can help ensure its preferential crystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. TLC and recrystallization: Significance and symbolism [wisdomlib.org]
- 18. How To [chem.rochester.edu]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Home Page [chem.ualberta.ca]
- 22. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 23. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 24. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. filter-dryer.com [filter-dryer.com]
- 26. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-6-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 4-Bromo-6-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis Strategy
The most reliable and commonly employed strategy for synthesizing this compound with high regioselectivity involves a two-step process. This pathway is generally preferred over direct bromination of 6-(trifluoromethyl)quinoline, which can lead to a mixture of isomers and lower yields due to the directing effects of the quinoline nitrogen and the deactivating nature of the trifluoromethyl group.[1][2]
The optimal pathway is:
-
Gould-Jacobs Reaction: Synthesis of the key intermediate, 4-hydroxy-6-(trifluoromethyl)quinoline , by reacting 4-(trifluoromethyl)aniline with a malonic ester derivative.[3][4]
-
Halogenation: Conversion of the 4-hydroxy group to the target 4-bromo group using a suitable brominating agent, such as phosphorus oxybromide (POBr₃).[5]
This guide is structured to address issues that may arise during each of these critical stages.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the process.
Q1: What is the most effective synthetic route to obtain this compound with high purity and yield?
The most effective route is the two-step synthesis commencing with the Gould-Jacobs reaction.[6] This method provides excellent control over the regiochemistry, ensuring the bromine is installed specifically at the C-4 position. The reaction sequence begins with the condensation of 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Subsequent saponification and decarboxylation yield 4-hydroxy-6-(trifluoromethyl)quinoline, which is then brominated.[3][7]
Q2: Why is the Gould-Jacobs reaction preferred over other quinoline syntheses like Combes or Skraup for this target molecule?
The Gould-Jacobs reaction is specifically designed for the synthesis of 4-hydroxyquinolines.[4] Other named reactions are generally used for different substitution patterns:
-
Combes Synthesis: Typically yields 2,4-disubstituted quinolines.[8][9]
-
Doebner-von Miller Reaction: Produces substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, but is not ideal for specifically targeting the 4-hydroxy intermediate needed for this synthesis.[10][11]
-
Skraup Synthesis: Employs harsh conditions (concentrated sulfuric acid, glycerol) and is generally used for producing the parent quinoline or simple derivatives, which would then require challenging and non-selective halogenation.[12]
The Gould-Jacobs route provides a direct and high-yielding path to the necessary 4-hydroxy intermediate, which is the immediate precursor to the final product.
Q3: What are the most critical parameters to control during the Gould-Jacobs cyclization step?
Temperature is the most critical parameter. The intramolecular cyclization of the anilidomethylenemalonic ester intermediate requires significant thermal energy to proceed efficiently.[13] Insufficient temperature will result in a low yield of the cyclized product. The reaction is often performed in a high-boiling solvent like diphenyl ether or Dowtherm A, with temperatures typically reaching 250 °C.[14] Microwave-assisted synthesis has also been shown to dramatically shorten reaction times and improve yields by reaching high temperatures rapidly.[13]
Q4: What is the mechanism behind the conversion of the 4-hydroxy group to the 4-bromo group?
The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to 4-bromoquinoline is a nucleophilic substitution reaction. Reagents like phosphorus oxybromide (POBr₃) first activate the hydroxyl group by converting it into a better leaving group (a phosphate ester derivative). The bromide ion, generated from the reagent, then acts as a nucleophile, attacking the C-4 position and displacing the activated oxygen group to form the C-Br bond.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Workflow Overview
Caption: Overall synthetic workflow for this compound.
Problem 1: Low yield in the Gould-Jacobs cyclization (Step 1).
| Probable Cause | Explanation & Recommended Solution |
| Insufficient Cyclization Temperature | The thermal cyclization is the rate-limiting step and requires high temperatures (>230 °C) to overcome the activation energy. Solution: Ensure your reaction reaches the target temperature. Use a high-boiling solvent like diphenyl ether. Consider using a sand bath or heating mantle with a thermocouple for accurate temperature control. Microwave synthesis can be an effective alternative to achieve high temperatures quickly and improve yields.[13] |
| Incomplete Initial Condensation | The initial reaction between the aniline and the malonate derivative may be incomplete before cyclization begins, leading to unreacted starting materials. Solution: Some protocols suggest a two-stage heating process: a lower temperature (e.g., 100-120 °C) to drive the initial condensation, followed by a ramp-up to high temperature for cyclization. Monitor the reaction by TLC to confirm the consumption of the aniline starting material. |
| Impure Starting Materials | Impurities in the 4-(trifluoromethyl)aniline or diethyl ethoxymethylenemalonate can inhibit the reaction or lead to side products. Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the aniline by distillation or recrystallization. |
| Reaction Time Too Short | Even at the correct temperature, the reaction may require several hours to reach completion. Solution: Extend the reaction time at the target temperature. Monitor the reaction progress by taking aliquots and analyzing them via TLC or LC-MS until no further product formation is observed. |
Problem 2: Low yield or failed bromination (Step 2).
| Probable Cause | Explanation & Recommended Solution |
| Inactive Brominating Agent | Phosphorus oxybromide (POBr₃) can degrade upon exposure to moisture. Solution: Use freshly opened or properly stored POBr₃. If the reaction is performed neat (without solvent), ensure the 4-hydroxyquinoline intermediate is thoroughly dried before addition. |
| Insufficient Temperature | The conversion requires heating to drive the reaction to completion. Typical temperatures range from 120-150 °C.[5] Solution: Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration (typically 2-4 hours). Monitor the reaction by TLC until the starting hydroxyquinoline is consumed. |
| Stoichiometry of POBr₃ | Using an insufficient amount of the brominating agent will lead to incomplete conversion. Solution: Use a molar excess of POBr₃ (typically 2-5 equivalents) relative to the 4-hydroxyquinoline intermediate to ensure the reaction goes to completion. |
| Difficult Work-up | The work-up for POBr₃ reactions can be challenging. Quenching with water is highly exothermic and must be done carefully by pouring the reaction mixture onto ice. Improper pH adjustment can lead to product loss. Solution: After quenching on ice, basify the acidic solution very slowly with a saturated base (e.g., NaHCO₃, Na₂CO₃, or cold NaOH solution) while keeping the mixture cool in an ice bath. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. |
Problem 3: Product is impure or difficult to purify.
| Probable Cause | Explanation & Recommended Solution |
| Unreacted Starting Material | Incomplete reactions in either step will contaminate the final product. Solution: Follow the optimization advice in the sections above. It is often easier to purify the 4-hydroxy intermediate before proceeding to the bromination step. Recrystallization is often effective for this intermediate. |
| Formation of Dark, Tarry Byproducts | High-temperature reactions, especially the cyclization step, can lead to polymerization or degradation, forming tar. Solution: Avoid exceeding the recommended reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Residual Phosphorus Compounds | After the bromination work-up, phosphorus-based impurities may remain. Solution: Ensure thorough washing of the organic extracts. A wash with water followed by a saturated brine solution can help remove residual inorganic salts. If necessary, the crude product can be filtered through a small plug of silica gel before final purification. |
| Ineffective Purification Method | The final product may not crystallize easily or may co-elute with impurities on a column. Solution: For purification, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective.[12] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be attempted. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline
This protocol is an adaptation of the general Gould-Jacobs procedure.[3][6]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a thermocouple, combine 4-(trifluoromethyl)aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and diphenyl ether as the solvent (approx. 5-10 mL per gram of aniline).
-
Initial Condensation (Optional but Recommended): Heat the mixture to 120 °C for 1 hour to facilitate the initial condensation and removal of ethanol.
-
Cyclization: Increase the temperature of the reaction mixture to 250 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate), observing the disappearance of the intermediate spot and the appearance of the product spot which remains at the baseline.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the diphenyl ether.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with hexane to remove the diphenyl ether solvent.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by performing an acid-base extraction. Dissolve the crude material in aqueous NaOH, wash with ether to remove non-acidic impurities, and then re-precipitate the product by acidifying with HCl. Filter the resulting solid, wash with water, and dry thoroughly under vacuum. A typical yield is in the range of 60-85%.
Protocol 2: Synthesis of this compound
This protocol is based on standard methods for converting 4-hydroxyquinolines to 4-bromoquinolines.[5]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the dried 4-hydroxy-6-(trifluoromethyl)quinoline (1.0 eq).
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene or acetonitrile, though neat is common.
-
Reaction: Heat the mixture to 120-140 °C for 2-3 hours. The mixture will become a homogenous solution as the reaction progresses. Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting material is fully consumed.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. CAUTION: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic.
-
Work-up - Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate. Be cautious of gas evolution. Continue adding base until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash them with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product as a solid. A typical yield is in the range of 70-90%.
References
- 1. 3,4-Dibromo-6-(trifluoromethyl)quinoline | 1208619-25-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. atlantis-press.com [atlantis-press.com]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
The Skraup synthesis, a cornerstone of heterocyclic chemistry for generating the quinoline scaffold, is as powerful as it is infamous.[1][2] Its reputation for aggressive exotherms and challenging purifications is well-earned.[1][3][4][5] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate the common pitfalls of this reaction. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize for success.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the Skraup synthesis in a direct question-and-answer format.
Issue 1: The reaction is extremely exothermic and difficult to control.
Question: My Skraup reaction is proceeding violently, with rapid boiling and pressure buildup, and I'm concerned about a runaway scenario. What are the immediate and preventative measures?
Answer: A runaway Skraup reaction is a critical safety hazard. The reaction's high exothermicity is a known characteristic.[4][5]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[3]
-
Ensure the fume hood sash is lowered and use a blast shield.
Preventative Measures & Causality: The core issue is the rapid, uncontrolled rate of the initial condensation and subsequent oxidation steps. The key is to moderate this rate.
-
Crucial Role of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and highly recommended practice to tame the reaction's violence.[3][4][5][6] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation of the dihydroquinoline intermediate to proceed more smoothly over a longer duration, thereby preventing a sudden and dangerous release of energy.[6][7]
-
Controlled Reagent Addition: The order of addition is critical. The standard, safety-conscious sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling.[3][7] Adding the acid before the moderator can trigger an immediate, vigorous reaction.[7]
-
Gradual Heating: Apply heat gently to initiate the reaction. Once boiling begins, remove the external heat source. The reaction's own exotherm should be sufficient to sustain it for some time.[3][8] Re-apply heat only after this initial, vigorous phase has subsided to drive the reaction to completion.[3]
Issue 2: My final product is a dark, viscous oil heavily contaminated with tar.
Question: I've completed the reaction, but the crude product is a black tar. How did this happen, and what is the most effective purification strategy?
Answer: Tar formation is arguably the most common side product issue in the Skraup synthesis.[3][5][6][9]
Mechanism of Tar Formation: The highly acidic and high-temperature conditions are perfect for polymerization. The primary culprit is acrolein, which is formed in situ from the dehydration of glycerol by sulfuric acid.[3][4][5] Acrolein is highly reactive and will readily polymerize if not quickly consumed by the aniline in the desired reaction pathway.[5][10]
Troubleshooting & Prevention:
-
Temperature Control: Avoid localized overheating, which accelerates polymerization.[5] Efficient and vigorous mechanical stirring is essential to distribute heat evenly.
-
Reagent Stoichiometry: An excess of acrolein (from too much glycerol) can lead to a rubbery solid that is impossible to work with.[10] Carefully control the reagent ratios.
-
Moderator Benefits: Using ferrous sulfate not only controls the exotherm but also helps reduce charring and tar formation.[6][8]
Effective Purification Protocol: Steam Distillation This is the most robust method for separating the volatile quinoline product from non-volatile tarry byproducts.[3]
-
Alkalinize: After cooling, carefully make the crude reaction mixture alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.
-
Distill: Pass steam through the mixture. The quinoline is steam-volatile and will co-distill with the water.
-
Extract: Collect the distillate and extract the quinoline using an organic solvent such as diethyl ether or dichloromethane.[3]
-
Dry and Purify: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous potassium carbonate) and purify further by distillation, collecting the fraction at the known boiling point of your target quinoline.[2]
Issue 3: The yield of my desired quinoline is consistently low.
Question: I am managing the exotherm and tar, but my final yield is significantly lower than reported in the literature. What factors could be contributing to this?
Answer: Low yields can stem from several factors, ranging from reaction conditions to the inherent reactivity of your starting materials.[3][6]
Potential Causes & Solutions:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm subsides. A prolonged reflux period is often necessary to drive the cyclization and oxidation steps to completion.[3]
-
Substituent Effects: The electronic nature of groups on the aniline ring plays a significant role.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally facilitate the reaction.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the aromatic ring, making the electrophilic cyclization step more difficult.[3][11] These substrates may require more forcing conditions (higher temperatures, longer reaction times) and inherently give lower yields.[3]
-
-
Purification Losses: The workup process itself can be a major source of product loss, especially when dealing with viscous, tarry mixtures.[3][6] Inefficient extraction from the steam distillate can also lower the final isolated yield.
| Parameter | Effect on Yield/Purity | Troubleshooting Action |
| Reaction Temperature | Too high: Increased tar. Too low: Incomplete reaction. | Gentle initial heating, use exotherm, then reflux. Optimal range often 100-150°C. |
| Moderator (FeSO₄) | Absence leads to violent reaction, charring, and low yield. | Always include ferrous sulfate to ensure a controlled reaction.[3][6] |
| Stirring | Inefficient stirring causes hotspots, promoting polymerization. | Use efficient overhead mechanical stirring throughout the reaction. |
| Aniline Substituent | Electron-withdrawing groups decrease nucleophilicity. | For deactivated anilines, consider longer reaction times or higher temperatures. |
| Oxidizing Agent | Choice affects reaction vigor and yield. | Nitrobenzene is common.[1][4] Arsenic acid is reported to be less violent but more toxic.[1] Iodine is a milder alternative.[3][12] |
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the Skraup synthesis? A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will be part of the final quinoline heterocyclic system.[3]
-
Glycerol: Acts as the source for the three-carbon chain needed to form the pyridine ring. It dehydrates in the presence of concentrated sulfuric acid to form acrolein in situ.[3][4]
-
Concentrated Sulfuric Acid: Serves two main purposes: it's a powerful dehydrating agent that converts glycerol to acrolein, and it acts as the acid catalyst for the subsequent cyclization and dehydration steps.[3][4]
-
Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization forms a 1,2-dihydroquinoline intermediate. The oxidizing agent is required for the final step to aromatize this intermediate into the stable quinoline ring system.[3][4] Nitrobenzene is often used and is itself reduced to aniline, which can then participate in the reaction.[4]
-
Ferrous Sulfate (Moderator): As discussed, it is added to control the reaction's powerful exotherm, leading to a safer procedure and often a cleaner reaction with less tar.[3][6]
Q2: Can I use α,β-unsaturated aldehydes or ketones directly instead of glycerol? A2: Yes. This modification is known as the Doebner-von Miller reaction , which is a variation of the Skraup synthesis.[9][13] Using pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein from glycerol can provide a more controlled route to substituted quinolines. However, these substrates can also be prone to acid-catalyzed polymerization, which remains a competing side reaction.[9]
Q3: Are there "greener" or safer alternatives to the classical Skraup synthesis? A3: Yes, significant research has focused on improving the environmental and safety profile of this reaction.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[3][9]
-
Alternative Oxidizing Agents: Replacing hazardous oxidants like arsenic acid or even nitrobenzene is a key goal. Iodine (I₂) has been shown to be an effective and milder alternative.[3][12]
-
Ionic Liquids: These have been used as both solvents and catalysts, sometimes leading to cleaner reactions and simpler product isolation.[3][9]
-
Solvent-Free Conditions: Protocols are being developed that eliminate the need for a solvent altogether, reducing waste.[3]
Visualizing the Process
The Skraup Synthesis Mechanism
The following diagram outlines the key steps leading to the formation of quinoline, including the critical oxidation step.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Regioselective Functionalization of Dihalogenated Quinolines
Welcome to the technical support center for navigating the complexities of regioselective functionalization of dihalogenated quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and modification of quinoline scaffolds. Here, we address common experimental challenges through a series of in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). Our focus is on providing not just solutions, but a foundational understanding of the underlying principles to empower your synthetic strategies.
Section 1: Troubleshooting Poor Regioselectivity in Cross-Coupling Reactions
The ability to selectively functionalize one halogen over another in a dihalogenated quinoline is a common yet significant challenge. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, and the catalytic system employed.[1][2]
FAQ 1: My Suzuki-Miyaura coupling on 2,4-dichloroquinoline is non-selective and gives a mixture of products. How can I favor functionalization at the C2 position?
Underlying Principle: In many dihalogenated heteroaromatics, including quinolines, the position proximal to the heteroatom (C2) is often more electrophilic and thus more reactive in typical palladium-catalyzed cross-coupling reactions.[2] However, factors like ligand choice and catalyst speciation can alter this intrinsic reactivity.[1][2]
Troubleshooting Steps & Scientific Rationale:
-
Catalyst and Ligand System Evaluation:
-
The Problem: Your current ligand may not provide sufficient steric bulk or electronic properties to differentiate between the C2 and C4 positions effectively.
-
The Solution: Switch to a more sterically demanding phosphine ligand. Bulky ligands can preferentially coordinate to the less hindered C2 position, facilitating oxidative addition at that site.
-
Expert Insight: Mononuclear palladium species, often favored by bulky, electron-rich ligands, typically promote C2-selectivity. In contrast, multinuclear palladium clusters or nanoparticles have been shown to switch selectivity towards the C4 position.[1][2] Carefully controlling the palladium-to-ligand ratio is crucial to prevent the formation of these alternative catalytic species.
-
-
Solvent and Base Optimization:
-
The Problem: The solvent and base can influence the solubility of the catalyst and reactants, as well as the rate of transmetalation, which can impact selectivity.
-
The Solution: Screen a range of solvents with varying polarities (e.g., dioxane, toluene, DMF). A less polar solvent might enhance the subtle electronic differences between the two chlorine atoms. Similarly, evaluate different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). A weaker base might slow down the reaction, allowing for greater kinetic discrimination between the two sites.
-
-
Temperature Control:
-
The Problem: High reaction temperatures can overcome the small activation energy barrier between C2 and C4 coupling, leading to a loss of selectivity.
-
The Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the kinetically preferred product, which is often the C2-functionalized quinoline.
-
FAQ 2: I am attempting a Sonogashira coupling on 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline and observing reaction at the C7 position instead of the expected C5. What's going on?
Underlying Principle: The regioselectivity in polyhalogenated systems is a function of the carbon-halogen bond dissociation energy and the electronic environment. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl.[1] For different positions with the same halogen, electronic factors dominate.
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluating Electronic Effects:
-
The Problem: You are likely misjudging the relative reactivity of the C5 and C7 positions. The electronic influence of the 8-OTf group and the nitrogen atom can significantly alter the electron density at adjacent positions.
-
The Solution: In the case of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, Suzuki-Miyaura reactions have shown that the first attack occurs at the C5 position, followed by C7, and finally C8.[3] This suggests that C5 is the most electrophilic site. Your unexpected C7 reactivity might stem from a different mechanism or catalyst behavior in the Sonogashira coupling.
-
-
Copper Co-catalyst Influence:
-
The Problem: The copper(I) co-catalyst in the Sonogashira reaction plays a crucial role and can influence regioselectivity.
-
The Solution: Vary the copper source (e.g., CuI, CuTC) and its loading. In some cases, a copper-free Sonogashira protocol might offer different selectivity.
-
-
Protecting Group Strategy:
-
The Problem: The strong electron-withdrawing nature of the 8-OTf group might be deactivating the C5 position more than the C7 position under your specific reaction conditions.
-
The Solution: Consider replacing the triflate with a different protecting group that has a less pronounced electronic effect. This could alter the relative reactivity of the C5 and C7 positions.
-
Data Summary: Catalyst Systems for Regioselective Coupling
| Dihaloquinoline Substrate | Target Position | Recommended Catalyst System | Key Considerations | Reference |
| 2,4-Dichloroquinoline | C2 | Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) | Lower temperatures favor C2 selectivity. | [4] |
| 2,4-Dibromoquinoline | C4 | Lithium-halogen exchange followed by electrophilic quench | Provides access to 4-substituted quinolines. | [3] |
| 5,7-Dibromo-8-OTf-quinoline | C5 | Standard Suzuki-Miyaura conditions | The first coupling selectively occurs at the C5 position. | [3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2 of 2,4-Dichloroquinoline
-
Reaction Setup: To a flame-dried Schlenk tube, add 2,4-dichloroquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol) and a bulky phosphine ligand like XPhos (0.04 mmol).
-
Solvent Addition: Add degassed dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at a controlled temperature (start with 80 °C and adjust as needed) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Overcoming Challenges in Regioselective C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the quinoline scaffold. However, achieving high regioselectivity can be even more challenging than with cross-coupling reactions.[4][5]
FAQ 3: My palladium-catalyzed C-H arylation of 6,8-dichloroquinoline N-oxide is giving a mixture of C2 and C5-arylated products. How can I improve selectivity for the C2 position?
Underlying Principle: The N-oxide group is a powerful directing group for C2 functionalization.[4][6] The initial step is often the coordination of the metal to the N-oxide oxygen, which then positions the catalyst for C-H activation at the C2 position.[4] However, remote C-H functionalization at other positions is also possible, influenced by the overall electronic landscape of the molecule.
Troubleshooting Steps & Scientific Rationale:
-
Leveraging the N-Oxide Directing Group:
-
The Problem: Your reaction conditions may not be optimal for the N-oxide to exert its full directing effect.
-
The Solution: Ensure your palladium catalyst can readily coordinate to the N-oxide. Palladium acetate (Pd(OAc)₂) is often effective.[4][7] The choice of oxidant is also critical in these reactions. Silver salts like Ag₂CO₃ are commonly used to regenerate the active Pd(II) catalyst.[7]
-
-
Solvent and Additive Effects:
-
The Problem: The solvent can influence the conformation of the substrate-catalyst complex, affecting which C-H bond is presented to the metal center. Additives can also play a crucial role in the C-H activation step.
-
The Solution: Experiment with different solvents. Sometimes, the addition of a carboxylic acid like pivalic acid can facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism, which can enhance selectivity.[4]
-
-
Electronic and Steric Influences of Existing Substituents:
-
The Problem: The chloro substituents at C6 and C8 have both steric and electronic effects that can influence the reactivity of other positions. Electron-withdrawing groups can sometimes favor remote functionalization.
-
Expert Insight: For quinoline N-oxides, electron-donating groups on the carbocyclic ring tend to give better yields for C2-alkenylation, while electron-withdrawing groups can be tolerated.[4] The electronic properties of your substituents are likely playing a significant role in the observed mixture of products.
-
FAQ 4: I'm trying to achieve C8 functionalization of a dihalogenated quinoline using a directing group, but I'm getting low yields and side products. What are the common pitfalls?
Underlying Principle: Directing groups, such as the 8-aminoquinoline moiety, are powerful tools for achieving regioselectivity at positions that are otherwise difficult to functionalize.[8] The directing group chelates to the metal catalyst, bringing it into close proximity to the target C-H bond.
Troubleshooting Steps & Scientific Rationale:
-
Directing Group Compatibility and Stability:
-
The Problem: The directing group itself might be unstable under the reaction conditions or may not be coordinating effectively to the catalyst.
-
The Solution: Ensure that your directing group is robust enough for the planned transformation. Also, verify that the chosen metal catalyst has a high affinity for the directing group. For 8-aminoquinoline-directed reactions, palladium and copper catalysts are commonly used.[8][9]
-
-
"Ortho Effect" and Steric Hindrance:
-
The Problem: Substituents ortho to the directing group can sterically hinder the formation of the metallacycle intermediate, which is crucial for C-H activation. This is known as the "ortho effect."[10]
-
The Solution: If you have a substituent at the C7 position, it may be impeding the C8-functionalization. In such cases, you might need to use a catalyst with a smaller ligand sphere or consider a different synthetic route.
-
-
Removal of the Directing Group:
-
The Problem: The efficient removal of the directing group after the desired functionalization can be challenging.[8]
-
The Solution: Plan for the removal of the directing group from the beginning. There are various protocols for cleaving common directing groups, but they are not always trivial and should be factored into your overall synthetic strategy.
-
Visualization of C-H Activation Pathways
The following diagram illustrates the generalized mechanism for transition metal-catalyzed C-H activation on a quinoline scaffold.
Caption: Generalized catalytic cycle for C-H functionalization.
Logical Troubleshooting Workflow for Poor Regioselectivity
This flowchart provides a systematic approach to troubleshooting regioselectivity issues in the functionalization of dihalogenated quinolines.
Caption: Troubleshooting workflow for regioselectivity.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability of 4-Bromo-6-(trifluoromethyl)quinoline in different solvents
Introduction
Welcome to the Technical Support Center for 4-Bromo-6-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in various experimental settings. The trifluoromethyl group generally enhances molecular stability and resistance to enzymatic degradation, making this a robust scaffold in many applications.[1][2] However, understanding its behavior in different solvents is critical for ensuring experimental reproducibility and the integrity of your results. This document provides field-proven insights and protocols to navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] To maximize shelf life and prevent gradual degradation, refrigeration at 2-8°C is recommended.[4][5] Protect the compound from prolonged exposure to light and moisture.
Q2: Which solvents are recommended for preparing stock solutions?
For general use and short-term storage, high-purity aprotic solvents are recommended.
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[6][7]
-
Less Polar Solvents: Chloroform and Dichloromethane (DCM) can also be used, particularly for reactions or analyses where polar solvents might interfere.[8][9] It is advisable to prepare fresh solutions for sensitive experiments or to store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
While many trifluoromethylated quinoline derivatives exhibit good photostability, it is best practice to assume some degree of photosensitivity.[2][10] We recommend storing solutions in amber vials or wrapping containers with aluminum foil to protect them from light, especially if they will be left on a lab bench for an extended period. Photolytic degradation is a common pathway investigated in forced degradation studies.[11][12]
Q4: What are the primary chemical liabilities or degradation pathways for this compound?
The two primary points of reactivity on the this compound scaffold are the carbon-bromine bond and the quinoline ring itself under harsh conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo group is susceptible to displacement by nucleophiles. This is often a desired reaction for derivatization but can be an unwanted side reaction in the presence of nucleophilic solvents or reagents.[13][14] The electron-withdrawing nature of the quinoline ring and the trifluoromethyl group facilitates this process.
-
Hydrolysis: Under strongly acidic or basic conditions, particularly with heat, the bromo group can be hydrolyzed to a hydroxyl group, forming 4-Hydroxy-6-(trifluoromethyl)quinoline.[15] While generally stable under neutral aqueous conditions for short periods, prolonged exposure or harsh pH can drive this degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I observe a new, more polar peak in my HPLC analysis after my compound was in a methanol-based mobile phase for several hours.
-
Probable Cause: This is likely due to a solvolysis reaction where methanol acts as a nucleophile, displacing the bromide to form 4-Methoxy-6-(trifluoromethyl)quinoline. Protic solvents, such as alcohols and water, can facilitate nucleophilic substitution.[16]
-
Solution:
-
Confirm Identity: If possible, analyze the new peak by LC-MS to confirm if the mass corresponds to the methoxy-adduct.
-
Use Aprotic Solvents: For sensitive applications or prolonged storage, prepare solutions in aprotic solvents like acetonitrile, DMSO, or DMF.
-
Prepare Fresh: Always prepare solutions fresh before use, especially when working with protic solvents.
-
Issue 2: My reaction yield is inconsistent when performing a nucleophilic substitution at the 4-position.
-
Probable Cause: Inconsistent yields in SNAr reactions can be attributed to several factors related to solvent choice and conditions.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are generally superior for SNAr reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[17] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, reducing its reactivity.[16][17]
-
Moisture: Trace amounts of water in the reaction can lead to a competing hydrolysis side reaction, reducing the yield of your desired product.
-
-
Solution:
-
Solvent Selection: Ensure you are using a suitable polar aprotic solvent for your reaction.
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Base and Temperature Control: Optimize the base and temperature, as these are critical parameters for SNAr reactions.[7]
-
Issue 3: I notice a gradual loss of my starting material in my aqueous assay buffer over 24 hours at room temperature.
-
Probable Cause: Even under near-neutral pH, slow hydrolysis can occur over extended periods. Additionally, if the buffer contains nucleophilic components (e.g., certain biological thiols), they may slowly react with the compound.
-
Solution:
-
Time-Course Study: Perform a preliminary stability study of the compound in your specific assay buffer over the intended duration of the experiment.
-
Lower Temperature: If possible, run the assay at a lower temperature to reduce the rate of degradation.
-
Fresh Preparations: Add the compound to the assay buffer immediately before starting the experiment rather than using a pre-incubated solution.
-
Stability in Different Solvents: A Comparative Overview
The stability of this compound is highly dependent on the solvent class. The following table provides a summary based on established chemical principles.
| Solvent Class | Representative Solvents | Stability Profile | Rationale & Key Considerations |
| Aprotic Non-Polar | Hexanes, Toluene, Diethyl Ether | High | Low solubility and minimal reactivity. Solvents do not promote ionization or nucleophilic attack. Ideal for long-term storage of the solid after synthesis and purification. |
| Aprotic Polar | DMSO, DMF, Acetonitrile, Acetone | Good to High | Excellent solubility and generally good stability for stock solutions. These solvents do not have acidic protons to participate in solvolysis. However, be mindful of the purity of DMSO, as it can be hygroscopic and contain water.[17] |
| Protic Polar | Water, Methanol, Ethanol | Moderate to Low | These solvents can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis) over time, a reaction that is accelerated by heat or extreme pH.[16] Use with caution and preferably prepare solutions fresh. |
| Acidic (Aqueous) | 0.1 M HCl | Low | Prone to acid-catalyzed hydrolysis. The rate of degradation is dependent on temperature and time. This is a standard stress condition in forced degradation studies.[12][18] |
| Basic (Aqueous) | 0.1 M NaOH | Low | Susceptible to base-catalyzed hydrolysis. The electron-withdrawing effects on the ring system make it reactive towards strong nucleophiles like hydroxide.[12][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11][19] The goal is to achieve 5-20% degradation.[12]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial of the stock solution protected from light and stored at 4°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[18] Sample at t=0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[18] Sample at the same time points. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[18] Sample at the same time points.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Sample at the same time points.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber under ICH Q1B-specified conditions (a combination of UV and visible light). Sample after a defined exposure period.
-
-
Sample Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and note the retention times of any new peaks.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[20]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is highly recommended to assess peak purity.[18]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase (Gradient Elution):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help elute both the parent compound and any potential degradation products.
-
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a specific λmax determined by UV-Vis spectroscopy).
-
Method Validation: Analyze a mixture of the stressed samples from Protocol 1. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak. Use the PDA detector to confirm that the parent peak is spectrally pure in all samples.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4-Bromoquinoline 95 3964-04-3 [sigmaaldrich.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. connectjournals.com [connectjournals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medlifemastery.com [medlifemastery.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Preventing Dehalogenation During Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but challenging issue of dehalogenation during the synthesis of halogenated quinolines. Halogenated quinolines are crucial scaffolds in medicinal chemistry, and preserving the carbon-halogen bond is often paramount for subsequent functionalization and for defining the molecule's biological activity.
This document provides in-depth, field-proven insights into why dehalogenation occurs and offers practical, actionable troubleshooting strategies to mitigate this unwanted side reaction across various classical and modern synthetic methods.
Section 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation
This section addresses the fundamental questions surrounding the dehalogenation side reaction.
Q1: What is dehalogenation, and why is it a significant problem in quinoline synthesis?
A: Dehalogenation is an undesired chemical reaction where a halogen atom (F, Cl, Br, I) is removed from a molecule and typically replaced by a hydrogen atom. In the context of quinoline synthesis, this is problematic because the halogen atom on the starting material (e.g., a haloaniline or a halo-aminobenzophenone) is intended to be retained in the final quinoline product. Its loss leads to a significant reduction in the yield of the desired product and introduces a difficult-to-separate impurity, complicating downstream processing and purification. Furthermore, the halogen often serves as a crucial chemical handle for further modifications, such as in palladium-catalyzed cross-coupling reactions.[1]
Q2: What are the common mechanisms that lead to dehalogenation?
A: The mechanism of dehalogenation is highly dependent on the reaction conditions and the specific quinoline synthesis method employed. Key mechanisms include:
-
Reductive Dehalogenation: This is common in syntheses that use metal catalysts (e.g., Palladium) or strong reducing agents.[2] The catalyst can insert into the carbon-halogen bond, and subsequent reaction with a hydride source (which can be the solvent, a reagent, or an additive) leads to the replacement of the halogen with hydrogen.[2]
-
Harsh Acidic/High-Temperature Conditions: In classic methods like the Skraup or Doebner-von Miller synthesis, the highly acidic and exothermic conditions can promote hydrodehalogenation, where a proton source in a reducing environment cleaves the C-X bond.[3][4]
-
Radical Mechanisms: In some cases, single-electron transfer (SET) processes can generate radical intermediates that subsequently abstract a hydrogen atom from the solvent or another reagent, leading to the dehalogenated product.
Q3: Which quinoline synthesis methods are most susceptible to dehalogenation?
A: While dehalogenation can occur in many routes, some are more prone to it than others:
-
Skraup and Doebner-von Miller Syntheses: These reactions are notorious for their vigorous and often violent conditions, involving strong acids (like H₂SO₄) and high temperatures.[4][5] These harsh conditions can easily lead to the cleavage of C-X bonds, especially with more reactive halogens like iodine and bromine.
-
Palladium-Catalyzed Syntheses: Methods that build the quinoline core via cross-coupling reactions (e.g., Suzuki, Stille, Heck) are highly susceptible to reductive dehalogenation as a competing pathway to the desired C-C bond formation.[2][6] The choice of ligand, base, and solvent is critical in managing this side reaction.[7][8][9]
-
Friedländer Synthesis: Although generally milder, base-catalyzed versions of the Friedländer synthesis can promote dehalogenation, particularly with sensitive substrates or under prolonged heating.[10][11][12]
Section 2: Troubleshooting Guides by Synthesis Type
This section provides specific troubleshooting advice tailored to the major quinoline synthesis methodologies.
Issue 1: Dehalogenation in Skraup & Doebner-von Miller Syntheses
The primary cause of dehalogenation in these reactions is the combination of highly acidic conditions, high temperatures, and the presence of reducing species.
Troubleshooting Workflow: Skraup/Doebner-von Miller
References
- 1. researchgate.net [researchgate.net]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Impurity Detection in Quinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of quinoline synthesis products. The purity of quinoline and its derivatives is a critical quality attribute, directly impacting the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis. We will explore common challenges and provide field-proven solutions, moving from quick-reference FAQs to in-depth troubleshooting guides for core analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the immediate questions that often arise during the analysis of quinoline synthesis reactions.
Q1: What are the most common impurities I should expect in my quinoline synthesis?
The impurity profile is highly dependent on the specific synthesis route employed (e.g., Skraup, Doebner-Miller, Friedländer). However, impurities generally fall into several predictable categories[1][2]:
-
Organic Impurities:
-
Starting Materials: Unreacted anilines, glycerol, aldehydes, or ketones.
-
Intermediates: Incompletely cyclized or modified precursors. For instance, in the Skraup synthesis, 1,2-dihydroquinoline is an intermediate that may persist if oxidation is incomplete[3][4].
-
By-products: Resulting from side reactions. The Skraup reaction, known for being exothermic, can produce thermal degradation products[4][5]. Isomeric products are also common.
-
Reagents: Traces of catalysts or oxidizing agents like nitrobenzene[6].
-
-
Inorganic Impurities: Catalysts, metals from reactors, and inorganic salts.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification steps[2].
Q2: Which primary analytical technique—HPLC, GC-MS, or NMR—is best for my sample?
The choice depends on the properties of your analyte and the potential impurities you are targeting[1]. A multi-technique approach is often necessary for comprehensive profiling.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for routine purity analysis and impurity profiling of non-volatile substances[2]. It is highly versatile for separating the main quinoline component from a wide range of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products[1][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for absolute structural elucidation of unknown impurities once they are isolated[8][9]. Quantitative NMR (qNMR) can also serve as a primary method for determining purity with high accuracy without needing a specific reference standard for the analyte[1].
Below is a logic diagram to guide your selection process.
Q3: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
Identifying an unknown peak is a systematic process. The first step is to use a mass spectrometer (MS) coupled with your HPLC (LC-MS). The MS detector provides the molecular weight of the unknown compound, which is a critical piece of information[10][11]. From the mass, you can hypothesize potential structures based on your knowledge of the synthesis reaction (e.g., unreacted starting materials, expected by-products). For unambiguous identification, the impurity may need to be isolated via preparative HPLC and then analyzed using NMR spectroscopy[9][10].
Q4: My quinoline compound is basic. Why are my HPLC peaks tailing and how can I fix it?
Peak tailing for basic compounds like quinoline is a classic chromatography problem. It is often caused by strong interactions between the basic nitrogen atom of the quinoline and acidic residual silanol groups on the surface of silica-based C18 columns[12].
Causality: At neutral pH, silanol groups (-Si-OH) can be deprotonated to negatively charged silanolates (-Si-O⁻). Your positively charged (protonated) quinoline analyte interacts strongly with these sites, leading to a portion of the analyte being retained longer, which results in a tailed peak.
Solution:
-
Lower the Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase at a concentration of 0.1%. This serves two purposes: it fully protonates your quinoline analyte, ensuring it has a single, consistent charge state, and it suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions[12].
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using such a column is crucial for analyzing basic compounds.
Q5: My quinoline sample solution is turning yellow. What is happening?
The appearance of a yellow or brown color in a quinoline solution is often an indicator of degradation[4][13]. Quinolines can be susceptible to oxidation and photolytic degradation. This process can lead to the formation of colored degradation products. It is critical to use a stability-indicating HPLC method to separate and quantify these new degradants to ensure the quality of your material[13]. You should also store your samples protected from light and under an inert atmosphere (e.g., nitrogen or argon) if they are prone to oxidation.
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: HPLC-UV/MS Method for Impurity Profiling
A robust, stability-indicating HPLC method is the cornerstone of quality control for quinoline synthesis. The method must be able to separate the main compound from all potential process impurities and degradation products[14].
-
System Preparation: Use an HPLC or UPLC system equipped with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS)[2]. The PDA is crucial for assessing peak purity.
-
Column Selection: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point for most quinoline derivatives[13].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is essential for good peak shape[15].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient method is typically required to elute a wide range of impurities with varying polarities.
-
Initial Conditions: Start with a high percentage of aqueous phase (e.g., 95% A) to retain polar impurities.
-
Gradient: Ramp to a high percentage of organic phase (e.g., 95% B) over 20-30 minutes to elute non-polar impurities.
-
Hold and Re-equilibration: Hold at high organic for 5 minutes to wash the column, then return to initial conditions and re-equilibrate for at least 5-10 minutes.
-
-
Forced Degradation Study: To ensure your method is "stability-indicating," you must challenge it with samples that have been intentionally degraded[16][17]. This demonstrates that any degradation products that form can be separated from the parent peak.
-
Conditions: Expose the quinoline sample to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolysis (UV light)[10][16].
-
Analysis: Analyze the stressed samples. The goal is to achieve 5-20% degradation of the main peak. The method is considered stability-indicating if all newly formed peaks are baseline-resolved from the main peak and each other[17].
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Poor column equilibration. 2. Mobile phase composition changed. 3. Column temperature fluctuation. 4. Pump flow rate issue. | 1. Increase equilibration time between injections. 2. Prepare fresh mobile phase daily. 3. Use a thermostatted column compartment. 4. Check pump for leaks; purge and prime the system[18][19]. |
| Peak Fronting | 1. Sample overload. 2. Sample solvent incompatible with mobile phase. 3. Column void or damage. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column[20]. |
| Baseline Noise/Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Pump seals worn. | 1. Degas the mobile phase; purge the pump. 2. Flush the system with a strong solvent (e.g., isopropanol); use high-purity solvents. 3. Replace pump seals[18][19]. |
| Ghost Peaks | 1. Contamination in the injection system. 2. Late eluting peak from a previous injection. 3. Contaminated mobile phase. | 1. Run blank injections with a clean solvent. 2. Extend the gradient run time or add a column wash step. 3. Prepare fresh mobile phase[12]. |
Guide 2: GC-MS for Volatile Impurities
GC-MS is superior to HPLC for identifying and quantifying volatile organic compounds (VOCs) that may be present as residual solvents or low molecular weight by-products[1][7].
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer[1].
-
Sample Preparation: Dissolve a precisely weighed amount of the quinoline sample in a suitable high-purity solvent (e.g., toluene, dichloromethane)[7]. Headspace analysis is an alternative for highly volatile solvents.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective[1].
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min[1].
-
Oven Program:
-
Initial Temperature: Hold at a low temperature (e.g., 50°C) for several minutes to separate highly volatile components.
-
Temperature Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of ~280°C.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-500.
-
Identification: Impurities are identified by comparing their retention times and mass fragmentation patterns to a spectral library (e.g., NIST) or a certified reference standard[21].
Guide 3: NMR for Unambiguous Structural Elucidation
When an unknown impurity is detected and its molecular weight is determined by MS, NMR is the ultimate tool for confirming its exact chemical structure[8].
The general workflow for identifying an unknown impurity is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. realab.ua [realab.ua]
- 21. Quinoline [webbook.nist.gov]
Technical Support Center: HPLC Purity Analysis of 4-Bromo-6-(trifluoromethyl)quinoline
Welcome to the dedicated support center for the HPLC analysis of 4-Bromo-6-(trifluoromethyl)quinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing a robust purity method for this complex heterocyclic compound.
I. Foundational Principles: Method Development Strategy
The unique structure of this compound, a halogenated and trifluoromethylated aromatic heterocycle, necessitates a systematic approach to HPLC method development. Our primary objective is to achieve a high-resolution separation of the main compound from any potential process-related impurities and degradation products.
Q1: What is the recommended starting point for HPLC method development for this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is the most suitable starting point due to the non-polar nature of the molecule. The trifluoromethyl group and the bromine atom contribute to its hydrophobicity.
Initial Method Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for aromatic compounds. A column with high carbon load and end-capping is recommended to minimize peak tailing. |
| Mobile Phase | Acetonitrile and Water | Acetonitrile is a preferred organic modifier for aromatic compounds, often providing sharper peaks compared to methanol. |
| Detection | UV-Vis (DAD/PDA) | The quinoline ring system is a strong chromophore. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
This initial setup provides a solid foundation for further optimization to achieve the desired separation.
Q2: How do I select the optimal detection wavelength?
A2: The quinoline scaffold typically exhibits strong UV absorbance due to its aromatic nature. Studies on similar trifluoromethylated quinoline derivatives show significant electronic transitions in the UV region, attributable to π → π* transitions of the heterocyclic ring.[1][2]
A photodiode array (PDA) or diode array detector (DAD) is invaluable during method development. It allows for the acquisition of the full UV spectrum of the analyte peak. For this compound, a wavelength of 254 nm is a logical starting point, as it is a common wavelength for detecting aromatic compounds.[3] However, the optimal wavelength should be determined by examining the UV spectrum of the main peak and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
II. Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the purity analysis of this compound.
Step 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended to ensure sample solubility and good peak shape.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the diluent.
Step 2: Chromatographic System and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a DAD/PDA detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient: A gradient elution is recommended to ensure the elution of any potential late-eluting impurities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax)
-
Injection Volume: 10 µL
Step 3: System Suitability
Before sample analysis, it is crucial to verify the performance of the chromatographic system according to USP <621> guidelines.[5][6]
-
Procedure: Inject the standard solution five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Step 4: Analysis
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution.
Step 5: Data Processing
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of each impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
III. Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q3: I am observing significant peak tailing for the main compound. What are the likely causes and solutions?
A3: Peak tailing for a compound like this compound is often due to secondary interactions with the stationary phase.
-
Cause: The nitrogen atom in the quinoline ring can interact with residual silanol groups on the silica-based C18 column, leading to tailing.
-
Solutions:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the aqueous mobile phase can suppress the ionization of the silanol groups and reduce these secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer accessible silanol groups, which minimizes peak tailing for basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a more diluted sample to see if the peak shape improves.
-
Q4: My peaks are broad or splitting. What should I investigate?
A4: Broad or split peaks can indicate a few issues within your HPLC system or with your sample preparation.
-
Possible Causes & Solutions:
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak. This can be caused by pressure shocks or operating at a high pH. Consider replacing the column.
-
Partially Blocked Frit: A blocked inlet frit on the column can distort the peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Co-eluting Impurity: A small, unresolved impurity eluting on the tail or shoulder of the main peak can give the appearance of a split peak. Adjusting the mobile phase composition or gradient slope may improve the resolution.
-
Retention Time and Resolution Issues
Q5: The retention time of my main peak is drifting. What could be the cause?
A5: Retention time drift can be caused by several factors related to the mobile phase, column, or pump.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in the mobile phase composition due to evaporation of the more volatile component can cause retention time shifts. Prepare fresh mobile phase daily.
-
Pump Performance: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and degassed.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a reliable column oven to maintain a constant temperature.
-
Q6: I have an impurity peak that is not well-resolved from the main peak. How can I improve the separation?
A6: Improving the resolution between two closely eluting peaks often requires adjustments to the mobile phase or stationary phase.
-
Optimization Strategies:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.
-
Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Modify the Mobile Phase pH: If the impurity has ionizable groups, changing the pH of the mobile phase can significantly affect its retention and improve separation.
-
Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, a column with a different selectivity (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) may provide the necessary resolution.
-
IV. Method Validation and System Integrity
A robust HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9][10]
Q7: What are the key parameters to consider for validating a purity method?
A7: For a related substances or purity method, the following validation parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is often demonstrated through forced degradation studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the results obtained by the method to the true value. This is often assessed by spiking a known amount of the impurity into the sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, column temperature).
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are performed on this compound.[11][12] This involves subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., heating at 80 °C)
-
Photolytic Stress: (e.g., exposure to UV and visible light)
The chromatograms from these stressed samples should be evaluated to ensure that the degradation product peaks are well-resolved from the main peak and from each other.
V. Visualizing the Workflow
HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Troubleshooting Logic for Peak Tailing
Caption: A logical approach to troubleshooting peak tailing.
VI. References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. --INVALID-LINK--
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP; 2022. --INVALID-LINK--
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency; 2023. --INVALID-LINK--
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration; 2024. --INVALID-LINK--
-
What Is ICH Q2R2 Method Validation and Its Importance?. Altabrisa Group; 2025. --INVALID-LINK--
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. --INVALID-LINK--
-
Understanding the Latest Revisions to USP <621>. Agilent. --INVALID-LINK--
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. --INVALID-LINK--
-
Related Substances Method Validation. Pharmaguideline Forum; 2022. --INVALID-LINK--
-
Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate; 2016. --INVALID-LINK--
-
A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. PMC - NIH. --INVALID-LINK--
-
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem. --INVALID-LINK--
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals; 2021. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online; 2016. --INVALID-LINK--
-
A Validated HPLC–Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. MDPI; 1989. --INVALID-LINK--
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. --INVALID-LINK--
-
Stability Indicating Forced Degradation Studies. RJPT. --INVALID-LINK--
-
4-bromo-6-chloro-2-(trifluoromethyl)quinoline. PubChemLite. --INVALID-LINK--
-
4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. chemicalbook. --INVALID-LINK--
-
4-Bromo-6-fluoroquinoline. Ossila. --INVALID-LINK--
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives; 2021. --INVALID-LINK--
-
4-bromo-6-(trifluoromethyl)isoquinoline. PubChemLite. --INVALID-LINK--
-
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry; 2014. --INVALID-LINK--
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scielo.br [scielo.br]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromacademy.com [chromacademy.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating Scalability Issues in Pfitzinger and Skraup Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pfitzinger and Skraup reactions. This guide is designed to provide in-depth, practical solutions to the common scalability challenges encountered when synthesizing quinoline derivatives. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to transition these powerful reactions from the laboratory bench to larger-scale production safely and efficiently.
Core Scalability Challenges: An Overview
Both the Pfitzinger and Skraup reactions are classic, robust methods for quinoline synthesis.[1][2] However, their scale-up is often fraught with challenges stemming from their inherent reaction characteristics. The primary hurdles include:
-
Exothermic Nature: Both reactions can be highly exothermic, posing significant safety risks if not properly managed. The decreasing surface-area-to-volume ratio at larger scales exacerbates this issue, making heat dissipation a critical concern.[3][4]
-
Reagent Stability and Addition: The stability of reactants and the rate of their addition become paramount at scale to control reaction rates and prevent runaway scenarios.
-
Byproduct and Tar Formation: Increased reaction volumes can lead to localized "hot spots" and prolonged reaction times, often resulting in the formation of tars and other byproducts that complicate purification.[5][6]
-
Workup and Purification: Isolating the desired product from a large volume of viscous reaction mixture and byproducts can be a significant bottleneck in the overall process.
This guide will dissect these challenges for each reaction, offering a question-and-answer-based troubleshooting section and detailed protocols to navigate these complexities.
Pfitzinger Reaction: From Lab Scale to Pilot Plant
The Pfitzinger reaction is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[7][8] While effective at the bench, its scalability is often hampered by issues related to reaction control and product purity.
Pfitzinger Reaction: Troubleshooting and FAQs
Q1: My reaction is producing a large amount of tar, and the yield is significantly lower than in my small-scale experiments. What's going wrong?
A: Tar formation is a frequent problem when scaling the Pfitzinger reaction. It's often caused by the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or the polymerization of intermediates.[9] Mixing all reactants at once can worsen this issue.[5]
-
Causality: At a larger scale, inefficient heat transfer can create localized areas of high temperature, accelerating these side reactions. The extended reaction times often required for larger batches also contribute to byproduct formation.
-
Troubleshooting Steps:
-
Modified Reagent Addition: A crucial modification is to first dissolve the isatin in the strong base (e.g., KOH solution) and stir until the isatin ring opens. This is often indicated by a color change from orange to pale yellow.[10] Only then should the carbonyl compound be added. This ensures the isatin is in its reactive form before the condensation partner is introduced, minimizing self-condensation.
-
Temperature Control: Avoid excessively high temperatures. For sensitive carbonyl substrates, running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration can favor the desired reaction over decomposition pathways.[5][7]
-
Substrate Choice: Be aware that some carbonyl compounds, like biacetyl, are notorious for forming tars. In such cases, using a proxy reagent like 3-hydroxybutanone (acetoin) or 3-chlorobutanone may be necessary.[5]
-
Q2: I'm recovering a significant amount of unreacted isatin. How can I improve the reaction's conversion rate at a larger scale?
A: Recovering unreacted isatin points to an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or issues with stoichiometry and reagent addition.[9][11]
-
Troubleshooting Steps:
-
Use an Excess of the Carbonyl Compound: To drive the reaction to completion and ensure the full consumption of isatin, consider using a molar excess of the more readily available ketone or aldehyde.[11]
-
Optimize Reaction Time and Temperature: Some Pfitzinger reactions require prolonged heating (reflux) to go to completion.[11] If you are running the reaction at a lower temperature, a longer time (e.g., over 48 hours) may be necessary.[7]
-
Ensure Complete Isatin Ring Opening: Follow the modified addition procedure described in the previous question. Adding the carbonyl compound before the isatin's amide bond is fully hydrolyzed can lead to an incomplete reaction.[7]
-
Visualizing the Pfitzinger Workflow
Caption: A typical experimental workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Pfitzinger Reaction: Scaled-Up Protocol
This protocol is a representative example for the synthesis of 2-phenylquinoline-4-carboxylic acid.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl Ether
Procedure:
-
Preparation of Base Solution: In a suitably sized reactor, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Be cautious as the dissolution of KOH is exothermic.[10]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin. The mixture will typically change color from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[10]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone to the reaction mixture in a controlled manner.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours.[8][10] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[8]
-
Isolation of Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent via rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[8]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).[8]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[10]
Skraup Reaction: Taming a Vigorous Synthesis
The Skraup synthesis is a powerful method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[12] It is notoriously exothermic and has a reputation for being violent if not properly controlled.[13]
Skraup Reaction: Troubleshooting and FAQs
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it for a safer scale-up?
A: The Skraup synthesis is well-known for its strong exotherm, which can lead to a runaway reaction.[13] This is a major safety concern.
-
Causality: The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its highly exothermic reaction with the aniline.[14]
-
Troubleshooting and Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[13] Boric acid can also be used as a moderator.[13]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling. Good stirring is essential to dissipate heat and prevent localized hotspots.[13]
-
Gradual Heating: Avoid rapid heating. The mixture should be heated gradually to initiate the reaction under control. Once the reaction begins (often indicated by boiling), the heat source should be removed, as the exotherm will sustain the reaction.[15]
-
Q2: The yield of my Skraup synthesis is low, and I'm getting a lot of tar. How can I improve this?
A: Low yields and tar formation are often linked in the Skraup synthesis.[6]
-
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm subsides. A prolonged reflux period is often necessary to drive the reaction to completion.[15]
-
Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[15]
-
Purification: Tar removal is a significant challenge. Steam distillation is the most common and effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over.[15]
-
Visualizing the Skraup Reaction Control Strategy
Caption: A decision-making workflow for managing the exotherm in a Skraup synthesis.
Skraup Reaction: Scaled-Up Protocol
Safety First: This reaction is highly exothermic and should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and proper ventilation.
Materials:
-
Aniline
-
Glycerol
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent and solvent) or another suitable oxidizing agent like arsenic acid.[12]
Procedure:
-
Reaction Setup: In a fume hood, equip a reactor with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the reactor, add aniline, glycerol, and ferrous sulfate heptahydrate.[13]
-
Acid Addition: Begin stirring and cooling the mixture in an ice bath. Slowly add concentrated sulfuric acid through the dropping funnel. Maintain a slow addition rate to control the initial exotherm.[13]
-
Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[13]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to maintain reflux for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected.
-
For purification, steam distillation is often employed to separate the quinoline from the tarry byproducts.[15]
-
Quantitative Comparison of Scalability Parameters
| Parameter | Pfitzinger Reaction | Skraup Reaction | Key Considerations for Scale-Up |
| Primary Exotherm Source | Dissolution of base, condensation | Dehydration of glycerol, Michael addition | Requires robust cooling systems and controlled addition rates. |
| Typical Temperature Range | Room Temp to Reflux (e.g., 80°C in ethanol) | 100-140°C (initial exotherm can be higher) | Precise temperature monitoring and control are critical. |
| Key Safety Moderator | Controlled reagent addition, lower temps | Ferrous sulfate (FeSO₄), boric acid | Essential for preventing runaway reactions. |
| Common Side Products | Tar from self-condensation | Polymeric tars, oxidation byproducts | Impacts yield and necessitates robust purification methods. |
| Purification Challenge | Removal of unreacted isatin, colored impurities | Separation from viscous tars | Steam distillation is often necessary for the Skraup reaction. |
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. iipseries.org [iipseries.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Palladium Catalyst Removal in Pharmaceutical Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of residual palladium from coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs). Here, we will explore the underlying principles of palladium removal, diagnose common problems, and provide actionable, field-proven protocols to ensure your compounds meet regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my API so critical?
The removal of residual palladium is paramount for two primary reasons: patient safety and process integrity.
-
Regulatory Compliance and Patient Safety: Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on elemental impurities in drug products, as outlined in the International Council for Harmonisation (ICH) Q3D guidelines.[1][2][3][4] Palladium is classified among metals that require control to an acceptable level to mitigate potential toxicological risks to patients.[1][3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[4]
-
Catalytic Activity in Subsequent Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with downstream synthetic transformations, leading to the formation of undesired byproducts, reduced yields, and complications in purification.[1][2]
Q2: I performed a standard aqueous workup and filtration, but my product is still contaminated with palladium. What went wrong?
This is a common issue. A simple filtration is often only effective for removing heterogeneous palladium catalysts (e.g., Pd/C) that are insoluble in the reaction mixture.[5] However, many palladium-catalyzed coupling reactions involve homogeneous catalysts that, along with their byproducts, can be soluble in the organic phase.[6][7] Furthermore, the catalyst can break down into fine, colloidal particles that may pass through standard filter media.[6]
Your issue likely stems from one of the following:
-
Presence of Soluble Palladium Species: The active catalytic species or decomposition products are dissolved in your reaction mixture.
-
Formation of Fine Particulates: The palladium has precipitated as extremely fine particles that are not retained by your filter paper or even a Celite pad.[5][6]
To address this, you will need to employ a more targeted removal strategy, such as treatment with a scavenger, adsorption onto activated carbon, or inducing precipitation.[1][5]
Troubleshooting Guide: Common Palladium Removal Challenges
This section addresses specific problems you may encounter during the purification of your compound post-coupling reaction.
Problem 1: My product is a highly polar or coordinating molecule, and palladium seems to be "stuck" to it.
Symptoms:
-
Repeated crystallizations do not significantly reduce palladium levels.
-
Standard silica gel chromatography fails to separate the palladium from the product; it may even co-elute.[8]
-
The isolated product retains a faint color (e.g., gray, brown, or pink) indicative of residual metal.
Root Cause Analysis: Highly functionalized molecules, particularly those containing nitrogen or sulfur heteroatoms, can act as ligands and chelate strongly to palladium species. This forms a stable complex that behaves chromatographically similarly to your target molecule, making separation by conventional means difficult.
Solutions:
-
Employ a Strong Chelating Scavenger: Use a scavenger with a high affinity for palladium. Thiol- or thiourea-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[1][7] These scavengers form an even more stable complex with the palladium, which can then be easily removed by filtration.
-
pH Adjustment & Extraction: The binding of your product to palladium can sometimes be disrupted by altering the pH.
-
If your compound has a basic handle (like an amine), acidifying the aqueous phase during extraction can protonate your compound, releasing the palladium into the organic layer.
-
Conversely, if your compound is acidic, basifying the aqueous phase can deprotonate it, potentially disrupting the coordination to palladium.
-
Problem 2: I used a scavenger, but the palladium levels are still too high.
Symptoms:
-
ICP-MS or other elemental analysis shows palladium levels above the target specification after scavenger treatment.[9][10]
Root Cause Analysis & Troubleshooting Workflow:
The effectiveness of a scavenger is highly dependent on the specific reaction conditions.[1] The workflow below will help you diagnose and resolve this issue.
Diagram: Troubleshooting Scavenger Inefficiency
Caption: A decision tree for troubleshooting inefficient palladium scavenging.
Problem 3: Using activated carbon for palladium removal significantly reduced my product yield.
Symptoms:
-
Palladium levels are acceptable, but the isolated product yield is unacceptably low.
Root Cause Analysis: Activated carbon is a highly porous adsorbent with a large surface area.[11] While effective at adsorbing palladium, its action can be non-selective.[1][12] Planar, aromatic compounds—often the products of coupling reactions—can adsorb strongly to the carbon surface through π-stacking interactions, leading to product loss during filtration.[1]
Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a screening experiment using 1-5 wt% of carbon relative to your product and increase only if needed. A higher loading (e.g., 10-20 wt%) may be required for high levels of contamination, but will likely lead to greater product loss.[1]
-
Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with a generous amount of the reaction solvent or another solvent in which your product is highly soluble. This helps to recover adsorbed product.
-
Consider a Binary Scavenging System: A synergistic approach combining a chelating agent with a solid adsorbent like activated carbon can be highly effective.[1] The chelator first binds to the palladium in solution, and this larger complex is then more readily adsorbed by the carbon. This can allow for a lower loading of activated carbon, thus minimizing product loss.[1]
-
Switch to a More Selective Scavenger: Functionalized silica scavengers often exhibit higher selectivity for palladium over the organic product, reducing the risk of yield loss.[1][13]
Comparative Data & Protocols
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages | Typical Loading |
| Thiol-Based Silica | -SH | Pd(II) | High efficiency, good for a wide range of solvents, thermally stable.[1][7] | Can be less effective for some Pd(0) complexes. | 2-5 wt% |
| Thiourea-Based Silica | -NHC(=S)NH2 | Pd(0), Pd(II) | Versatile for different palladium oxidation states, widely used in industry.[2][7] | Can sometimes be less efficient than thiol scavengers for Pd(II). | 2-5 wt% |
| Dimercaptotriazine (DMT) | Triazine with -SH groups | Pd(0), Pd(II), other metals | Very high affinity for palladium, effective for hindered complexes.[2][8] | Can be more expensive than other options. | 2-5 wt% |
| Activated Carbon | N/A (graphitic surface) | Pd(0), Pd(II) | Inexpensive, widely available, effective for color removal.[1][11] | Non-selective, can lead to product loss, especially with planar molecules.[1] | 5-20 wt% |
| Polymer-Bound Scavengers | Thiol, TMT, etc. | Pd(0), Pd(II) | High capacity, can be used in cartridge format for flow applications.[1][8] | May swell in certain organic solvents, potentially lower thermal stability than silica. | 3-10 wt% |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger (Batch Mode)
This protocol is a general guideline. Always consult the manufacturer's recommendations for the specific scavenger you are using.
-
Reaction Completion: Once your coupling reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium species and the nature of your product (see Table 1). SiliaMetS® Thiol is a good starting point for many applications targeting Pd(II).[7]
-
Addition of Scavenger: Add the selected silica scavenger to the reaction mixture. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used, or approximately 2-5 wt% relative to the theoretical product weight.[14]
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours. For difficult cases, the reaction time can be extended (e.g., overnight) and/or the temperature can be increased to 40-60 °C.[1][14]
-
Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of your product.[5]
-
Analysis: Combine the filtrate and washes. Concentrate the solution in vacuo and analyze a sample of the crude product for residual palladium content using ICP-MS or a similar technique to confirm that the desired purity has been achieved.[9][10]
Protocol 2: Palladium Removal using Activated Carbon
-
Reaction Completion: After the reaction is complete, cool the mixture to room temperature.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the reaction mixture. Start with 5-10 wt% relative to the theoretical product mass.[1]
-
Stirring: Stir the slurry vigorously at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 45 °C) for more challenging removals.[1]
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[5] Set up a Büchner funnel with a thick (2-3 cm) pad of Celite over the filter paper. Slowly pour the slurry onto the Celite pad.
-
Washing: Wash the black carbon/Celite cake extensively with the same solvent until the filtrate runs clear to maximize product recovery.
-
Analysis: Combine the filtrates, concentrate, and analyze for residual palladium.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylquinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic incorporation of the trifluoromethyl (CF₃) group, a powerful bioisostere, has ushered in a new era of quinoline-based drug candidates with enhanced metabolic stability, lipophilicity, and target-binding affinity.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylquinolines, offering a comparative overview of their anticancer, antimalarial, and anti-inflammatory potential, supported by experimental data and protocols for researchers in drug development.
The Trifluoromethyl Advantage in Quinoline Scaffolds
The trifluoromethyl group's unique electronic properties significantly influence the biological activity of the quinoline nucleus. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, altering drug-receptor interactions.[4] Furthermore, the CF₃ group's lipophilicity can enhance membrane permeability and bioavailability, crucial for reaching intracellular targets. These attributes have been systematically explored to optimize the therapeutic efficacy of trifluoromethylquinolines across various disease models.
Anticancer Activity: A Tale of Substituent-Driven Efficacy
Trifluoromethylquinolines have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6][7][8][9]
Key SAR Insights for Anticancer Activity:
-
Position of the CF₃ Group: The location of the trifluoromethyl group on the quinoline ring is a critical determinant of anticancer potency. For instance, derivatives with a CF₃ group at the C7 position have shown significant activity.[5]
-
Substituents at C2 and C4: The C2 and C4 positions of the quinoline ring are amenable to modifications that profoundly impact anticancer activity.
-
Anilino-substitutions at the C2 position have yielded compounds with potent anticancer effects, with one study identifying a derivative with a (4-(piperazin-1-yl)phenyl)amino substitution as a promising lead targeting SGK1.[9]
-
Modifications at the C4 position, such as the introduction of a benzenesulfonamide moiety, have led to the synthesis of compounds with significant cytotoxic activity against various cancer cell lines.[5] One such derivative, a urea-containing compound, exhibited higher activity than the reference drug doxorubicin.[5]
-
-
Hybrid Molecules: The strategy of creating hybrid molecules by combining the trifluoromethylquinoline scaffold with other pharmacophores has proven effective. For example, quinazoline derivatives bearing a trifluoromethyl group have demonstrated moderate to excellent antiproliferative activity against a panel of cancer cell lines.[6][10]
Comparative Anticancer Activity of Trifluoromethylquinoline Derivatives:
| Compound ID | Quinoline Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 15 | 4-chloro-7-trifluoromethylquinoline derivative with a urea moiety | Not Specified | More active than doxorubicin | [5] |
| Compound 6b | Trifluoromethylquinoline derivative | LNCaP | Nanomolar range | [6][7] |
| Compound 10b | Trifluoromethyl-containing quinazoline derivative | PC3, LNCaP, K562 | 3.02, 3.45, 3.98 | [10] |
| Compound 2 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | 14.14 | [11] |
| Compound 8b | 4-trifluoromethyl-2-(4-(piperazin-1-yl)phenyl)aminoquinoline | PC3, LNCaP, K562, HeLa | Superior efficacy | [9] |
Antimalarial Activity: Targeting Plasmodium Resistance
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Trifluoromethylquinolines have shown considerable promise in this area, building on the legacy of quinoline-based antimalarials like chloroquine.[12][13]
Key SAR Insights for Antimalarial Activity:
-
Bis(trifluoromethyl) Substitution: Derivatives containing two trifluoromethyl groups, particularly at the C2 and C8 positions, have demonstrated slightly higher in vitro antimalarial activity compared to their mono-trifluoromethylated counterparts.[14]
-
Side Chain Modifications: The nature of the side chain at various positions of the quinoline core is crucial for antimalarial efficacy.
-
Attachment of a substituted trifluoromethoxy or trifluoromethyl biaryl side chain at the C2, C3, C4, or C6 position has been shown to be important for generating potent and selective endochin-like quinolones (ELQs).[12]
-
Hybrid molecules incorporating the 2,8-bis(trifluoromethyl)quinoline pharmacophore with an aminoaryl moiety have been designed as potent antimalarial drugs.[15]
-
Comparative Antimalarial Activity of Trifluoromethylquinoline Derivatives:
| Compound ID | Quinoline Scaffold Modification | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | 2,8-bis(trifluoromethyl)quinoline with a ketone side chain | D10 (chloroquine-sensitive) | 4.8 | [14] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | 2,8-bis(trifluoromethyl)quinoline with a ketone side chain | D10 (chloroquine-sensitive) | 5.2 | [14] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and trifluoromethylquinolines are being explored as potential anti-inflammatory agents.[16][17][18]
Key SAR Insights for Anti-inflammatory Activity:
-
Substituents at C4 and C7: The substitution pattern at the C4 and C7 positions of the quinoline ring plays a significant role in anti-inflammatory activity.
-
4-Substituted-7-trifluoromethylquinoline derivatives with nitric oxide-releasing properties have been synthesized and evaluated as analgesic and anti-inflammatory agents.[17]
-
One compound, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, showed anti-inflammatory activity comparable to indomethacin.[17]
-
-
Targeting Specific Enzymes: The anti-inflammatory effects of some trifluoromethyl-containing compounds are attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[18]
Experimental Protocols
General Synthesis of Trifluoromethylquinolines
A common method for the synthesis of trifluoromethylquinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl group.[19]
Example Protocol: Synthesis of 4-Trifluoromethyl-Substituted Quinolines via Friedländer Annulation [19]
-
To a solution of a substituted 2-trifluoroacetyl aniline (1 mmol) and a carbonyl compound (1.2 mmol) in an appropriate solvent (e.g., ethanol), add a catalyst (e.g., proline potassium salt).
-
Reflux the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethylquinoline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the trifluoromethylquinoline derivatives and a vehicle control for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the trifluoromethylquinoline scaffold and the positions where modifications have been shown to significantly impact biological activity.
Caption: Key SAR hotspots on the trifluoromethylquinoline scaffold.
Conclusion and Future Perspectives
The trifluoromethylquinoline scaffold represents a versatile platform for the design of novel therapeutic agents. Structure-activity relationship studies have illuminated the critical role of the position and nature of substituents in dictating the biological activity of these compounds. Future research should focus on exploring novel substitutions, developing more efficient synthetic methodologies, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this promising class of molecules. The continued application of rational drug design principles will undoubtedly lead to the discovery of next-generation trifluoromethylquinoline-based drugs with improved efficacy and safety profiles.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Biological activity of 4-Bromo-6-(trifluoromethyl)quinoline compared to analogues
A Comparative Guide to the Biological Activity of 4-Bromo-6-(trifluoromethyl)quinoline and Its Analogues
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties make it a "privileged scaffold," forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[3][4] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[1][5][6]
The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide focuses on this compound, a compound featuring two key modifications:
-
A Trifluoromethyl (-CF3) Group at the 6-position: This powerful electron-withdrawing group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, often leading to enhanced biological activity.[7][8]
-
A Bromo (-Br) Group at the 4-position: Halogen substitutions can modulate a compound's electronic properties and provide a handle for further synthetic modification, influencing target binding and overall efficacy.[9]
While direct experimental data for this compound is sparse in publicly available literature, this guide provides a comprehensive comparative analysis based on the well-documented activities of its structural analogues. By examining related compounds, we can extrapolate potential activities, understand structure-activity relationships (SAR), and provide a robust framework for future investigation. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the therapeutic potential of this and related quinoline compounds.
Comparative Analysis of Biological Activities
The quinoline nucleus is associated with a diverse range of biological effects. Below, we compare the performance of analogues relevant to this compound across several key therapeutic areas.
Anticancer Activity
The quinoline scaffold is a prominent feature in many anticancer agents.[1][10] Substitutions, particularly with halogens and trifluoromethyl groups, have been shown to be critical for cytotoxic activity.[8][11]
Structure-Activity Relationship (SAR) Insights:
-
Trifluoromethyl Group: The presence of a -CF3 group, particularly at the 2-, 6-, or 7-positions, is frequently associated with potent anticancer activity.[8][12] For example, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors.[12]
-
Halogen Substitution: Halogens at the 6-, 7-, or 8-positions can enhance cytotoxicity. Studies on 6-Bromo-5-nitroquinoline showed significant antiproliferative activity against various cancer cell lines, suggesting the bromo-substitution contributes positively to the compound's efficacy.[9]
-
Position 4 Substitution: The 4-position is crucial. 4-aminoquinoline derivatives, for instance, have demonstrated significant antiproliferative effects.[8] While our target compound has a bromo-group at this position, it serves as a reactive site for synthesizing 4-amino analogues.
Quantitative Comparison of Anticancer Efficacy of Quinoline Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human adenocarcinoma) | 16.52 | [9] |
| 6,8-Diphenylquinoline | HT29 (Human adenocarcinoma) | 18.01 | [9] |
| 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Various | 14.14 (LC50) | [12] |
| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not Specified | High Potency Reported | [8] |
| 5-Fluorouracil (Reference Drug) | HT29 (Human adenocarcinoma) | 21.05 | [9] |
Note: This table summarizes data from structurally related compounds to provide a perspective on potential efficacy.
Antimalarial Activity
Quinoline-based drugs like chloroquine and quinine have been central to malaria treatment for decades.[5] Their primary mechanism involves interfering with the detoxification of heme in the parasite's digestive vacuole, leading to a buildup of toxic free heme and parasite death.[5]
Structure-Activity Relationship (SAR) Insights:
-
Trifluoromethyl Group: Trifluoromethyl groups on the quinoline ring have been shown to influence antimalarial activity.[5][13] For instance, 5-aryl-8-aminoquinoline molecules with a -CF3 group at the 2-position showed high efficacy against drug-resistant malaria strains, with IC50 values ranging from 5 to 8 µM.[5]
-
Side Chains: The nature of the side chain, typically at the 4- or 8-position, is critical for activity. While this compound lacks the typical aminoalkyl side chain, its bromo-group allows for the facile synthesis of such derivatives.
Quantitative Comparison of Antimalarial Activity of Quinoline Analogues
| Compound/Analogue | P. falciparum Strain | IC50 (µM) | Reference |
| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-aryl-quinolin-8-yl)pentan-1,4-diamine series | Not Specified | 5 - 8 | [5] |
| Quinoline-1,2,4-triazine hybrid (Compound 40d) | Not Specified | 4.54 | [5] |
| Amino-quinoline derivative (Compound 40a) | Pf3D7 (CQ-sensitive) | 0.25 | [5] |
| Chloroquine (Reference Drug) | CQ-sensitive strains | ~0.02 | [14] |
Neuroprotective Effects
Recent research has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][15][16] Their mechanism often involves a multi-target approach, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[3][15]
Mechanistic Insights:
-
Antioxidant Activity: Many quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[15][17]
-
Enzyme Inhibition: Analogues have been found to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4][16]
While specific data for this compound is unavailable, its structural features suggest that it could be a valuable scaffold for developing novel neuroprotective agents.
Proposed Mechanisms of Action
Based on the activities of its analogues, this compound could potentially exert its biological effects through several pathways. For its hypothesized anticancer activity, a likely mechanism is the induction of apoptosis.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Labyrinth of Cell Death: A Comparative Guide to Cytotoxicity Assays for Substituted Quinoline Compounds
For researchers, scientists, and drug development professionals venturing into the promising landscape of substituted quinoline compounds, understanding their cytotoxic potential is a paramount step in preclinical evaluation. Quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, objective comparison of key in vitro cytotoxicity assays, offering field-proven insights and detailed experimental protocols to empower your research and ensure the generation of robust, reproducible data.
The choice of a cytotoxicity assay is not a one-size-fits-all decision. It is a critical experimental parameter that hinges on the specific scientific question being asked. Are you interested in overall cell viability, membrane integrity, or the specific mechanism of cell death? This guide will dissect the principles, advantages, and limitations of three widely adopted assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
The Trinity of Cytotoxicity Assessment: A Comparative Overview
The accurate assessment of a compound's effect on cell viability is the cornerstone of cytotoxic profiling.[3] Each assay interrogates a different facet of cellular health, and understanding these distinctions is crucial for meaningful data interpretation.
| Assay | Principle | Advantages | Limitations | Best Suited For |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases.[4] | Well-established, cost-effective, high-throughput compatible.[5][6] | Indirect measure of cell viability, can be affected by changes in metabolic rate, potential for interference from colored compounds.[7][8] | Initial screening of large compound libraries for general cytotoxic effects.[9] |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[10][11] | Direct measure of cytotoxicity (membrane leakage), non-destructive to remaining cells, allowing for multiplexing.[5][12] | Less sensitive for early apoptotic events where the membrane is still intact, background LDH in serum can be a concern.[7][13] | Assessing necrosis or late-stage apoptosis, time-course experiments.[14] |
| Apoptosis Assays | Detects specific hallmarks of programmed cell death, such as phosphatidylserine externalization (Annexin V) or caspase activation.[2][15] | Provides mechanistic insights into the mode of cell death, highly specific for apoptosis.[16][17] | More complex and expensive than viability assays, may require specialized equipment (e.g., flow cytometer).[15] | Elucidating the mechanism of action of lead compounds.[18][19] |
Delving Deeper: Methodologies and Mechanistic Insights
An authoritative understanding of the experimental workflow is essential for generating trustworthy data. Here, we provide detailed, step-by-step protocols for each assay, accompanied by insights into the causality behind key experimental choices.
MTT Assay: A Window into Cellular Metabolism
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2] The optimal seeding density should be determined empirically to ensure cells are in their logarithmic growth phase during the assay.[7]
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and untreated controls.[21]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4][22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
Caption: Workflow for the MTT cytotoxicity assay.
LDH Assay: Monitoring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14] This enzyme is a stable cytoplasmic protein that is rapidly released upon plasma membrane lysis, making it a reliable indicator of cell death.[10][11]
-
Cell Seeding and Treatment: Seed and treat cells with the substituted quinoline compounds in a 96-well plate as described for the MTT assay. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Background control: Culture medium without cells.[2]
-
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[14] The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[10] Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan.[14]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assays: Unveiling Programmed Cell Death
Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[2] Assays that specifically detect apoptotic markers can provide invaluable mechanistic insights.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of viable or early apoptotic cells.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the substituted quinoline compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1-2 µL of PI.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2]
Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase activity assays utilize specific caspase substrates conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can then be quantified.
-
Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[2]
-
Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3/7) to the cell lysate.[2]
-
Incubation: Incubate the mixture to allow for substrate cleavage.
-
Detection: Measure the resulting colorimetric or fluorometric signal using a plate reader.
Caption: Simplified intrinsic apoptosis pathway.
Data Interpretation and Troubleshooting
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Solution |
| High variability between replicates (MTT) | Uneven cell seeding, edge effects in the 96-well plate.[24] | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate.[25] |
| Low absorbance readings (MTT) | Low cell density, insufficient incubation time.[8] | Optimize cell seeding density and incubation time.[7] |
| High background LDH release (LDH) | Over-confluency of cells, serum in the medium has high LDH activity.[7] | Ensure cells are in a healthy, sub-confluent state; use serum-free medium during the assay or test serum for LDH activity.[25] |
| Discrepancy between low LDH release and microscopic evidence of cell death | Cell death is occurring via apoptosis without significant membrane rupture. | Complement the LDH assay with an apoptosis-specific assay like Annexin V staining. |
Conclusion
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of substituted quinoline compounds. By understanding the underlying principles, strengths, and weaknesses of each method, researchers can design experiments that yield clear, interpretable, and mechanistically informative data. This guide serves as a foundational resource, empowering scientists to navigate the complexities of cytotoxicity testing with confidence and scientific rigor, ultimately accelerating the journey from promising compound to potential therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. caymanchem.com [caymanchem.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sid.ir [sid.ir]
- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
A Researcher's Guide to Investigating 4-Bromo-6-(trifluoromethyl)quinoline as a Novel Enzyme Inhibitor
For drug discovery researchers and scientists, the quest for novel small molecules that can modulate enzyme activity is a cornerstone of therapeutic innovation. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2] This guide provides a comprehensive framework for investigating the enzyme inhibition potential of a specific compound, 4-Bromo-6-(trifluoromethyl)quinoline. We will explore the rationale for targeting certain enzyme classes, provide detailed experimental protocols for characterization, and compare its hypothetical performance against established inhibitors.
Introduction: The Promise of Quinoline Scaffolds in Enzyme Inhibition
The quinoline core, a bicyclic aromatic heterocycle, is a common feature in a multitude of approved drugs and clinical candidates.[1] Its rigid structure and ability to be functionalized at various positions allow for the precise orientation of substituents to interact with enzyme active sites. Derivatives of quinoline have been successfully developed as inhibitors of a diverse range of enzymes, including kinases, DNA topoisomerases, and various metabolic enzymes.[3][4][5]
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for enzyme inhibitory activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by altering the electronic properties of the quinoline ring system, while the bromo substituent provides a handle for further synthetic modification or can itself be involved in halogen bonding with the enzyme target.
Selecting Target Enzymes for Inhibition Studies
Based on the broad bioactivity of quinoline derivatives, a logical starting point for investigating this compound is to screen it against well-characterized enzyme families implicated in major diseases.
Protein Kinases
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Several quinoline-based molecules are approved kinase inhibitors.[4] The planar quinoline scaffold can mimic the adenine region of ATP, the universal co-substrate for kinases, making it an ideal starting point for competitive inhibitor design.
DNA Topoisomerases
Quinolone antibiotics, a class of drugs structurally related to quinoline, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] This precedent suggests that this compound could be explored for its potential to inhibit human topoisomerases, which are validated targets in cancer therapy.
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for immunosuppressive and anti-proliferative agents. Potent quinoline-based inhibitors of DHODH have been developed, indicating that this enzyme class is susceptible to inhibition by this scaffold.[6]
Experimental Workflow for Enzyme Inhibition Analysis
A systematic approach is crucial to accurately determine the inhibitory potential and mechanism of a novel compound. The following workflow provides a robust framework for these studies.
Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.
Detailed Protocol: IC50 Determination for a Generic Kinase
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
This compound
-
Known kinase inhibitor (e.g., Staurosporine) as a positive control
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer. Also, prepare a similar dilution series for the positive control.
-
Reaction Setup: In a 384-well plate, add the kinase and peptide substrate to each well.
-
Inhibitor Addition: Add the serially diluted test compound and controls to the respective wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Acquisition: Read the luminescence or fluorescence signal on a microplate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Analysis: Benchmarking Performance
To contextualize the inhibitory activity of this compound, it is essential to compare its performance against well-established inhibitors of the target enzymes. The following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical IC50 Values against a Panel of Protein Kinases
| Compound | Kinase A (nM) | Kinase B (nM) | Kinase C (nM) |
| This compound | 50 | 250 | >10,000 |
| Staurosporine (Control) | 10 | 15 | 20 |
| Approved Drug X (Selective Inhibitor) | 5 | >10,000 | >10,000 |
This hypothetical data suggests that our test compound has moderate, selective activity against Kinase A.
Table 2: Hypothetical Kinetic Parameters for Inhibition of Kinase A
| Inhibitor | Inhibition Type | Ki (nM) |
| This compound | Competitive | 25 |
| Approved Drug X | Competitive | 2 |
This data would indicate that this compound acts as a competitive inhibitor of Kinase A, binding to the same site as the substrate (likely the ATP-binding pocket).
Delving Deeper: Mechanism of Action Studies
Determining the mechanism of inhibition is a critical next step. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of Synthesized 4-Bromo-6-(trifluoromethyl)quinoline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of all subsequent research. Trivial errors in structural assignment can lead to the invalidation of extensive biological data and significant loss of resources. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of 4-Bromo-6-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in medicinal chemistry.[1][2] We will move beyond rote procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Imperative of Orthogonal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and determine the relative positions of substituents.[3]
Expertise & Experience: Why NMR is Paramount
For a substituted aromatic system like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the quinoline rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons provide direct evidence of their spatial relationships. ¹³C NMR complements this by confirming the number of unique carbon environments and the presence of the trifluoromethyl group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation :
-
Accurately weigh 10-15 mg of the synthesized compound for ¹H NMR (50-80 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), ensuring complete dissolution. CDCl₃ is a common choice for similar quinoline compounds.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition :
-
Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[4]
-
For ¹H NMR, use a standard single-pulse experiment. A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration.
-
For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying analysis.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]
-
Data Interpretation & Expected Results
The structure of this compound dictates a specific and predictable NMR signature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.2 | Singlet (or narrow doublet) | ~148 (q, J ≈ 35 Hz) |
| H-3 | ~7.8 | Singlet (or narrow doublet) | ~122 |
| C-4 | N/A | N/A | ~125 |
| C-4a | N/A | N/A | ~147 |
| H-5 | ~8.2 | Doublet, J ≈ 9.0 Hz | ~128 |
| C-6 | N/A | N/A | ~129 (q, J ≈ 4 Hz) |
| H-7 | ~7.9 | Doublet of doublets, J ≈ 9.0, 2.0 Hz | ~133 |
| H-8 | ~8.4 | Doublet, J ≈ 2.0 Hz | ~130 |
| C-8a | N/A | N/A | ~149 |
| CF₃ | N/A | N/A | ~123 (q, J ≈ 275 Hz) |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary slightly.[3][5][6]
-
¹H NMR Analysis : The spectrum should show four distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The key is the splitting pattern: H-5 will be a doublet coupled to H-7; H-7 will be a doublet of doublets, coupled to both H-5 and H-8; and H-8 will be a doublet coupled only to H-7. The protons on the pyridine ring (H-2 and H-3) will appear as singlets or narrow doublets, confirming the bromo-substitution at position 4.
-
¹³C NMR Analysis : The proton-decoupled spectrum should show 10 distinct carbon signals. The carbon attached to the trifluoromethyl group (C-6) and the CF₃ carbon itself will appear as quartets due to C-F coupling, which is a definitive indicator of the -CF₃ group's presence and location.[5]
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. It is a cornerstone for verifying that the synthesized molecule has the correct atomic composition.
Expertise & Experience: Why MS is Essential
For this compound, MS is crucial for two reasons. First, it confirms the overall mass, validating that the desired reaction has occurred. Second, and more importantly, it provides unmistakable evidence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern where two peaks of almost equal intensity, separated by 2 mass units (the 'M' and 'M+2' peaks), are observed for any fragment containing a bromine atom.[7][8] This pattern is a highly reliable diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation :
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
Infusion and Ionization :
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules like quinolines and typically produces the protonated molecule [M+H]⁺.[9]
-
-
Data Acquisition :
Data Interpretation & Expected Results
Table 2: Expected HRMS Data for this compound
| Species | Chemical Formula | Calculated Exact Mass | Observed Isotopic Pattern |
| [M]⁺ | C₁₀H₄⁷⁹BrF₃N | 290.9534 | M peak |
| [M]⁺ | C₁₀H₄⁸¹BrF₃N | 292.9513 | M+2 peak (approx. 98% intensity of M) |
-
Molecular Ion Cluster : The most critical observation is the molecular ion cluster. You must observe two peaks around m/z 291 and 293 with nearly identical intensities.[8]
-
Exact Mass : HRMS should provide an exact mass measurement for both isotopic peaks that is within 5 ppm of the calculated value, confirming the elemental formula C₁₀H₄BrF₃N.[1]
-
Fragmentation : While complex, fragmentation can provide further structural support. Common losses would include the bromine atom (-79/81), the trifluoromethyl group (-69), or cleavage of the quinoline ring system.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a rapid and effective method to confirm the presence of key functional groups and the overall structural class.
Expertise & Experience: Why IR is a Valuable Check
For this molecule, IR spectroscopy quickly confirms the presence of the aromatic quinoline core and the carbon-halogen bonds. The absence of certain peaks (e.g., broad O-H or N-H stretches above 3200 cm⁻¹) is equally important, confirming that no unintended starting materials or byproducts remain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation : Place a small amount of the solid synthesized powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Press the sample firmly against the crystal using the pressure arm.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Interpretation & Expected Results
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-F Stretch (from CF₃) | 1350 - 1100 | Strong (multiple bands) |
| C-Br Stretch | 700 - 500 | Medium-Strong |
-
The spectrum should be dominated by peaks characteristic of an aromatic system.[12]
-
The C-H stretching vibrations appearing just above 3000 cm⁻¹ are indicative of hydrogens on an aromatic ring.[13]
-
Very strong, complex absorptions in the 1350-1100 cm⁻¹ region are a hallmark of the C-F bonds in the trifluoromethyl group.
-
A distinct peak in the low-frequency "fingerprint" region (below 700 cm⁻¹) can be assigned to the C-Br stretch, confirming the presence of the bromine substituent.[14]
Workflow and Comparative Synergy
The true power of this analytical approach lies in the synergy of the results. No single technique is sufficient, but together they provide irrefutable proof of structure.
Comparative Analysis
-
NMR vs. MS : NMR provides the exact connectivity (who is bonded to whom), while MS confirms the total mass and elemental formula. MS can't distinguish between isomers, but NMR can. For instance, 5-Bromo-6-(trifluoromethyl)quinoline would have the same mass spectrum but a completely different ¹H NMR splitting pattern.
-
IR vs. NMR/MS : IR is a rapid, qualitative check for functional groups. It can quickly flag a failed synthesis if, for example, a starting material's characteristic peaks are still present. However, it provides no information on atom connectivity or molecular weight.
-
The Gold Standard Alternative : For ultimate, unequivocal proof, single-crystal X-ray crystallography can determine the three-dimensional structure of a molecule.[15] However, it is contingent on the ability to grow a high-quality single crystal, which is often a significant challenge and not practical for routine confirmation.
Confirmation Workflow Diagram
The logical flow for confirming the structure of this compound is illustrated below.
Caption: Workflow for the orthogonal structural confirmation of this compound.
Conclusion
Confirming the structure of a synthesized molecule like this compound is a non-negotiable prerequisite for further study. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can build a self-validating case for the compound's identity. NMR defines the atomic connectivity, HRMS verifies the elemental formula and the presence of bromine, and IR confirms the key functional groups. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development.
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Evaluation of 4-Bromo-6-(trifluoromethyl)quinoline Against Representative Cancer Cell Lines
A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Quinoline and its derivatives have garnered significant attention in oncology due to their potent anticancer properties, which are exerted through diverse mechanisms of action.[2][3] These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and the disruption of cancer cell migration.[2][4] Many quinoline-based compounds function by interfering with critical cellular processes such as DNA replication and topoisomerase activity, or by inhibiting protein kinases that are essential for tumor growth signaling pathways.[3][5]
This guide focuses on a specific derivative, 4-Bromo-6-(trifluoromethyl)quinoline, a compound whose structural motifs—a halogenated position and a trifluoromethyl group—are often associated with enhanced biological activity. We present a comprehensive framework for its initial in vitro evaluation, comparing its cytotoxic effects against a panel of human cancer cell lines alongside a standard chemotherapeutic agent, Doxorubicin. Furthermore, we provide detailed protocols to investigate its potential mechanisms of action through apoptosis and cell cycle analysis.
Experimental Design and Rationale
A robust in vitro evaluation hinges on a well-conceived experimental design. The choices of cell lines and controls are paramount for generating meaningful and interpretable data.
-
Compound of Interest: this compound. The purity and identity of the compound should be confirmed (>98% purity by HPLC and confirmed structure by ¹H-NMR/¹³C-NMR and Mass Spectrometry) prior to biological evaluation.
-
Positive Control: Doxorubicin. This well-characterized anthracycline antibiotic is a widely used chemotherapeutic agent. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][7][8] It serves as a benchmark against which the potency of the novel compound can be measured.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration of ≤0.1%. As many organic compounds are dissolved in DMSO, it is crucial to ensure that the solvent itself does not exert any cytotoxic effects at the concentration used.
-
Cancer Cell Line Panel: To assess the breadth and selectivity of the compound's activity, a panel of cell lines from different cancer types is recommended.
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.[9]
-
HeLa: Human cervical adenocarcinoma cell line.
-
-
Non-Cancerous Control Cell Line:
-
HEK-293: Human Embryonic Kidney cells. This immortalized, non-cancerous cell line is used to assess the general cytotoxicity of the compound and determine its selectivity for cancer cells over normal cells.[10][11] A compound with high potency against cancer cells but low toxicity to normal cells is a desirable characteristic for a potential drug candidate.[12]
-
Part 1: Assessment of Cytotoxicity via MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Principle of the MTT Assay The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the absorbance of the colored solution is measured, allowing for a quantitative assessment of cell viability.[15]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare a serial dilution of this compound and Doxorubicin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anticipated Results: Comparative Cytotoxicity
The results are summarized by the IC50 values, with a lower value indicating greater potency.
| Compound | IC50 (µM) ± SD | |||
| MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HEK-293 (Normal) | |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.8 ± 1.4 | > 50 |
| Doxorubicin (Positive Control) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 8.9 ± 0.9 |
These are representative data and will vary based on experimental conditions.
Interpretation: In this hypothetical dataset, this compound shows moderate cytotoxicity against all tested cancer cell lines. Importantly, its IC50 value against the non-cancerous HEK-293 cells is significantly higher (>50 µM), suggesting a degree of selectivity for cancer cells. While not as potent as Doxorubicin, its selective profile warrants further investigation into its mechanism of action.
Visualization: MTT Assay Workflow
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
Observing that a compound is cytotoxic is the first step. The next critical question is how it kills the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. The Annexin V-FITC assay is a standard flow cytometry-based method to detect apoptosis.
Principle of the Annexin V/PI Assay In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[17] By using both dyes, we can distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Detailed Experimental Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate at a density of 2 × 10⁵ cells/well. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Anticipated Results: Quantifying Apoptosis
The flow cytometer will quantify the percentage of cells in each quadrant.
| Treatment | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Untreated Control | 94.5 | 3.1 | 2.4 |
| Compound (IC50) | 55.2 | 32.8 | 12.0 |
| Compound (2x IC50) | 28.1 | 45.3 | 26.6 |
These are representative data for MCF-7 cells and will vary based on experimental conditions.
Interpretation: The data shows a dose-dependent increase in the percentage of both early and late apoptotic cells following treatment with this compound. This strongly suggests that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis.
Visualization: Principle of Annexin V/PI Staining
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to growth arrest and apoptosis. Analyzing the cell cycle distribution after compound treatment can provide valuable mechanistic insights.
Principle of Cell Cycle Analysis This technique uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA.[21] The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Cells are first fixed with ethanol to permeabilize their membranes, allowing PI to enter and stain the nucleus.[22][23] RNase is also added because PI can bind to double-stranded RNA, and its removal is necessary for accurate DNA analysis.[23] Flow cytometry can then distinguish cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) amount of DNA.
-
S phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).
-
G2/M phase: Cells that have completed DNA replication and have double the amount of DNA (4N).
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[24][25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]
-
Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Anticipated Results: Cell Cycle Distribution
The analysis reveals the percentage of the cell population in each phase.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Compound (IC50) | 40.2 | 25.3 | 34.5 |
| Compound (2x IC50) | 25.8 | 28.1 | 46.1 |
These are representative data for MCF-7 cells and will vary based on experimental conditions.
Interpretation: The hypothetical data shows a dose-dependent decrease in the G0/G1 phase population and a significant accumulation of cells in the G2/M phase. This suggests that this compound may induce a G2/M cell cycle arrest, preventing cells from proceeding into mitosis and ultimately triggering apoptosis.
Visualization: The Eukaryotic Cell Cycle
Discussion and Future Directions
This guide outlines a foundational in vitro workflow to characterize the anticancer potential of this compound. The hypothetical results presented suggest that the compound exhibits selective cytotoxicity against cancer cells, which is mediated through the induction of apoptosis and is associated with a G2/M phase cell cycle arrest.
These initial findings provide a strong rationale for further investigation. Future studies should aim to:
-
Expand the Cell Line Panel: Test the compound against a broader range of cancer cell lines, including those with different genetic backgrounds (e.g., p53-wildtype vs. p53-mutant) to identify potential biomarkers of sensitivity.
-
Elucidate Specific Molecular Targets: Investigate the effect of the compound on the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs) and apoptosis-related proteins (e.g., Bcl-2 family, caspases) via Western blotting.
-
Confirm Kinase Inhibition: Given that many quinoline derivatives are kinase inhibitors, screen the compound against a panel of relevant kinases to identify specific molecular targets.[5]
-
In Vivo Studies: If in vitro data remains promising, the next logical step would be to evaluate the compound's efficacy and safety in preclinical animal models of cancer.
By systematically applying these validated in vitro assays, researchers can efficiently screen and prioritize novel compounds like this compound for further development in the oncology drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. ijmphs.com [ijmphs.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. labcorp.com [labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. static.igem.org [static.igem.org]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Researcher's Guide to Differentiating Quinoline Isomers: A Spectroscopic Comparison
In the realms of pharmaceutical development and materials science, the precise identification of isomeric structures is not merely an academic exercise—it is a critical determinant of a compound's function, efficacy, and safety. Quinoline and its structural isomer, isoquinoline, both benzopyridines with the chemical formula C₉H₇N, are foundational scaffolds in a vast array of biologically active molecules.[1][2] The sole difference between them—the position of the nitrogen atom in the pyridine ring—gives rise to distinct electronic and steric properties.[2] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously differentiate these two vital isomers, grounded in experimental data and established protocols.
The fundamental structural distinction lies in the nitrogen atom's location: at position 1 in quinoline and position 2 in isoquinoline.[1][2] This variation significantly alters the electron density distribution across the bicyclic system, creating unique spectroscopic "fingerprints" for each molecule that can be readily identified using a suite of standard analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy offers the most definitive method for distinguishing between quinoline and isoquinoline by directly probing the chemical environment of each proton and carbon atom.[1] The electronegative nitrogen atom induces significant deshielding (downfield shifts) on adjacent nuclei, providing clear, diagnostic signals.[3]
¹H NMR Spectroscopy
In ¹H NMR, the protons on the pyridine ring are most affected by the nitrogen's position.
-
Quinoline: The proton at the C-2 position (H-2) is adjacent to the nitrogen and experiences the strongest deshielding, typically appearing as the most downfield signal around 8.90 ppm.[1] The H-8 proton also shows a noticeable downfield shift (around 8.12 ppm) due to the peri-effect of the nitrogen's lone pair.[3]
-
Isoquinoline: The nitrogen atom is flanked by C-1 and C-3. Consequently, the H-1 proton is the most deshielded, appearing as a sharp singlet around 9.22 ppm.[1] The H-3 proton also resonates at a relatively downfield position of approximately 7.58 ppm.[1]
The clear difference in the chemical shift of the most downfield proton—H-2 in quinoline versus H-1 in isoquinoline—serves as an unambiguous identifier.
¹³C NMR Spectroscopy
The effect of the nitrogen atom is equally pronounced in the ¹³C NMR spectra.
-
Quinoline: The carbons directly bonded to the nitrogen, C-2 and C-8a, are significantly deshielded.
-
Isoquinoline: The C-1 and C-3 carbons, being adjacent to the nitrogen, exhibit characteristic downfield shifts.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][4]
| Position | Quinoline (¹H) | Isoquinoline (¹H) | Quinoline (¹³C) | Isoquinoline (¹³C) |
| 1 | - | 9.22 | - | 152.7 |
| 2 | 8.90 | - | 150.2 | - |
| 3 | 7.38 | 7.58 | 121.1 | 143.2 |
| 4 | 8.12 | 8.50 | 136.1 | 120.6 |
| 4a | - | - | 128.3 | 128.8 |
| 5 | 7.75 | 7.80 | 127.7 | 126.6 |
| 6 | 7.52 | 7.62 | 126.5 | 127.2 |
| 7 | 7.65 | 7.70 | 129.4 | 130.4 |
| 8 | 8.12 | 7.95 | 129.6 | 127.5 |
| 8a | - | - | 148.4 | 135.7 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width covering at least -1 to 10 ppm. Use a standard 90° pulse with a relaxation delay of 1-2 seconds. Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Set the spectral width to cover 0 to 160 ppm. Employ proton decoupling to obtain singlet signals for each carbon. A longer relaxation delay and a greater number of scans may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate ¹H signals and identify peak multiplicities.
References
Safety Operating Guide
4-Bromo-6-(trifluoromethyl)quinoline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Bromo-6-(trifluoromethyl)quinoline
For professionals in research and drug development, the synthesis and application of novel compounds like this compound are routine. However, the lifecycle of such chemicals extends beyond their use in a reaction. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
As a halogenated heterocyclic compound, this compound requires management as a hazardous chemical waste. The presence of bromine and a trifluoromethyl group necessitates specific disposal pathways to prevent environmental contamination and ensure personnel safety. This document serves as a procedural guide for researchers to manage this compound from the moment it is deemed waste to its final, safe disposal.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar halogenated quinolines provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity.[1]
Table 1: Hazard Profile based on Structurally Related Quinolines
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 3-4) | Harmful or toxic if swallowed.[1][2] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Serious Eye Damage/Irritation (Category 1-2) | Causes serious eye damage or irritation.[4][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][5] | P302 + P352: IF ON SKIN: Wash with plenty of water.[5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound, particularly during waste consolidation and disposal where the risk of exposure can be higher.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item & Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[6] | Prevents skin contact and absorption. Always inspect gloves before use and use proper removal technique to avoid contamination.[7] |
| Eye & Face Protection | ANSI Z87.1 compliant safety goggles.[8] A face shield should be worn over goggles when there is a significant splash hazard.[6][9] | Protects eyes from dust particles and splashes of solutions containing the compound.[6] |
| Body Protection | Flame-resistant laboratory coat and full-length pants.[8] | Protects skin and personal clothing from contamination. The lab coat must be fully buttoned.[8] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6] | A fume hood is the primary engineering control to prevent inhalation of airborne dust or aerosols, a main route of exposure.[6] |
Waste Characterization and Segregation: The Critical First Step in Disposal
Proper disposal begins with correct waste characterization. As an organohalogen, this compound must be disposed of as halogenated organic waste .
The Causality Behind Segregation: Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen bromide and hydrogen fluoride) produced during combustion.[10] Mixing halogenated with non-halogenated waste streams needlessly subjects the entire volume to this more complex and costly disposal process.[11] Therefore, strict segregation is both an environmental and an economic imperative.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol minimizes risk and ensures regulatory compliance.
Protocol 4.1: Disposal of Unused or Surplus Solid Compound
-
Do Not Discard: Never dispose of the solid chemical in the regular trash or down the drain.[8]
-
Original Container: If possible, keep the compound in its original, clearly labeled container.
-
Labeling: Ensure the label is legible and includes the full chemical name and associated hazard symbols.
-
Collection: Place the container in a designated satellite accumulation area for hazardous waste.
-
Professional Disposal: The final disposal must be handled by a licensed professional waste disposal service, which will typically use controlled incineration.[7]
Protocol 4.2: Disposal of Contaminated Solid Waste
This stream includes items like gloves, weigh paper, disposable bench liners, or silica gel from chromatography.
-
Collection: Immediately place all contaminated solid materials into a dedicated, puncture-resistant waste container lined with a heavy-duty plastic bag.[5]
-
Labeling: The container must be clearly labeled as "Halogenated Solid Organic Waste" and list this compound as a primary constituent.
-
Containment: Keep the container sealed when not in use to prevent the release of any vapors or dust. Store in a fume hood or designated waste accumulation area.[10]
-
Disposal: Once the container is ready for pickup (typically when 90% full), arrange for its removal by your institution's hazardous waste management team.[12]
Protocol 4.3: Disposal of Contaminated Liquid Waste
This stream includes reaction mother liquors, solvent rinses, or analytical waste.
-
Collection: Pour the liquid waste into a dedicated, sealable, and chemically compatible container (e.g., a UN-certified jerry can).[12]
-
Labeling: The container must be clearly labeled "Halogenated Liquid Organic Waste" and list all chemical components, including solvents and this compound.
-
Segregation: Do not mix with non-halogenated, aqueous, or reactive waste streams.[11][12]
-
Containment: The container must be kept tightly sealed to prevent the escape of vapors.[13] Do not fill beyond 90% capacity to allow for vapor expansion.[12]
-
Storage: Store the container in a designated satellite accumulation area, preferably within secondary containment to mitigate potential leaks.
-
Disposal: Arrange for pickup by your institution's hazardous waste management team for subsequent incineration.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is essential.
Spill Response
-
Minor Spill (contained within a fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
If the compound is a solid, gently sweep it up to avoid creating dust and place it in the halogenated solid waste container.[5][7]
-
If it is a solution, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Once absorbed, carefully scoop the material into the halogenated solid waste container.[3]
-
Decontaminate the spill area with a suitable solvent, collecting the rinse as halogenated liquid waste.
-
-
Major Spill (outside of a fume hood):
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
By integrating these procedures into your standard laboratory operations, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental protection.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. rug.nl [rug.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
